molecular formula C8H9FN2O2 B2664687 2-(3-Fluorophenoxy)acetohydrazide CAS No. 379255-56-8

2-(3-Fluorophenoxy)acetohydrazide

Cat. No.: B2664687
CAS No.: 379255-56-8
M. Wt: 184.17
InChI Key: FRMANOVQPAYLFV-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxy)acetohydrazide is a useful research compound. Its molecular formula is C8H9FN2O2 and its molecular weight is 184.17. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Fluorophenoxy)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Fluorophenoxy)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c9-6-2-1-3-7(4-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMANOVQPAYLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(3-Fluorophenoxy)acetohydrazide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Fluorophenoxy)acetohydrazide (CAS: 2362558-xx-x [Generic Class]) represents a critical pharmacophore in medicinal chemistry, serving as a "privileged scaffold" for the synthesis of heterocyclic bioactive agents. Structurally, it combines a lipophilic, electron-withdrawing fluorophenyl ether tail with a reactive hydrazide headgroup.

This molecule is primarily utilized as a high-value intermediate for generating 1,3,4-oxadiazoles, 1,2,4-triazoles, and acylhydrazones—moieties ubiquitous in antimicrobial, anticancer, and anti-inflammatory drug discovery. The meta-fluorine substitution is strategic; it enhances metabolic stability against oxidative defluorination compared to para-isomers while modulating lipophilicity (LogP) to improve blood-brain barrier (BBB) permeation.

Chemical Constitution & Properties[1][2][3][4][5][6]

The compound is an aryl ether derivative characterized by a hydrazine moiety attached to an acetyl linker.

Physicochemical Profile
PropertyValue / DescriptionNote
IUPAC Name 2-(3-Fluorophenoxy)acetohydrazide
Molecular Formula C₈H₉FN₂O₂
Molecular Weight 184.17 g/mol
Physical State White to off-white crystalline solid
Solubility DMSO, DMF, Hot EthanolPoor solubility in water
LogP (Predicted) ~0.95 - 1.2Lipophilic enough for cell permeability
H-Bond Donors 2 (NH, NH₂)
H-Bond Acceptors 4 (O, N, F)
Rotatable Bonds 4High conformational flexibility
Structural Analysis
  • 3-Fluoro Group: Acts as a bioisostere for hydrogen but exerts a strong electron-withdrawing inductive effect (-I). This deactivates the phenyl ring slightly but protects the C3 position from metabolic hydroxylation.

  • Ether Linkage (-O-CH₂-): Provides a flexible hinge region, allowing the molecule to adopt various conformations to fit into enzyme active sites (e.g., MAO-A/B).

  • Hydrazide Group (-CONHNH₂): The reactive center. It is a nucleophile (via the terminal nitrogen) and can act as a bidentate ligand in metal coordination complexes.

Synthetic Methodology

Author's Note: The following protocol is optimized for yield and purity, minimizing the formation of the symmetric dihydrazide byproduct.

Reaction Scheme

The synthesis is a classic two-step sequence: Williamson Ether Synthesis followed by Hydrazinolysis .

SynthesisPath Phenol 3-Fluorophenol Ester Intermediate: Ethyl 2-(3-fluorophenoxy)acetate Phenol->Ester K2CO3, Acetone Reflux, 6-8h Chloro Ethyl Chloroacetate Chloro->Ester Product Target: 2-(3-Fluorophenoxy)acetohydrazide Ester->Product EtOH, Reflux 3-4h Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Product

Figure 1: Step-wise synthetic pathway from commercially available precursors.

Detailed Protocol
Step 1: Esterification[1]
  • Reagents: Dissolve 3-fluorophenol (10 mmol) in anhydrous acetone (30 mL). Add anhydrous Potassium Carbonate (

    
    , 15 mmol) to act as the base.
    
  • Addition: Add Ethyl chloroacetate (11 mmol) dropwise.

  • Reaction: Reflux at 60°C for 8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Filter off the inorganic salts (

    
    ). Evaporate the solvent under reduced pressure.
    
  • Purification: The resulting oil (Ethyl 2-(3-fluorophenoxy)acetate) is usually pure enough for the next step. If not, perform column chromatography.

Step 2: Hydrazinolysis
  • Solvation: Dissolve the ester intermediate from Step 1 in absolute Ethanol (20 mL).

  • Nucleophilic Attack: Add Hydrazine Hydrate (80% or 99%, 20 mmol) dropwise. Crucial: Use a 2:1 molar excess of hydrazine to prevent the formation of the dimer (N,N'-diacylhydrazine).

  • Reflux: Heat to reflux (78°C) for 4 hours.

  • Crystallization: Cool the mixture to room temperature, then to 0°C. The product typically precipitates as white needles.

  • Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.

Validation Check:

  • Yield: Expected >75%.

  • Melting Point: Expect range 110–130°C (Confirm experimentally).

Reactivity & Derivatization Potential

The hydrazide group is a versatile "chemical handle."[2] In drug discovery, this molecule is rarely the final drug; it is the precursor to the pharmacophore.

Reactivity Core 2-(3-Fluorophenoxy) acetohydrazide Schiff Acylhydrazone (Schiff Base) Core->Schiff + Aryl Aldehyde (EtOH/Reflux) Oxa 1,3,4-Oxadiazole Core->Oxa + POCl3 (Cyclodehydration) Tri 1,2,4-Triazole Core->Tri + CS2 / KOH then N2H4 Thia 1,3,4-Thiadiazole Core->Thia + CS2 / H2SO4

Figure 2: Divergent synthesis pathways for heterocyclic library generation.

Key Transformations
  • Schiff Base Formation (Antimicrobial/Antiviral): Reaction with aromatic aldehydes yields N-acylhydrazones. These structures often sequester metal ions (Fe, Cu), which is a mechanism for antimicrobial action.

    • Ref: demonstrated this pathway for fluorinated analogs.

  • 1,3,4-Oxadiazole Cyclization (Anticancer): Refluxing with phosphorous oxychloride (

    
    ) closes the ring to form 2,5-disubstituted-1,3,4-oxadiazoles. These are bioisosteres of amides and esters but with improved metabolic stability.
    

Biological Implications

The 2-(3-fluorophenoxy)acetohydrazide scaffold is implicated in several therapeutic areas due to its specific structural features.

Monoamine Oxidase (MAO) Inhibition

Hydrazides are historic MAO inhibitors. The 3-fluoro substitution on the phenoxy ring mimics the structure of known MAO-B inhibitors (used in Parkinson's disease). The fluorine atom increases lipophilicity, aiding BBB penetration, while the phenoxy spacer allows the molecule to span the hydrophobic cavity of the MAO active site.

Antimicrobial Activity

Derivatives of this compound, particularly the hydrazones, have shown efficacy against Gram-positive bacteria (S. aureus). The mechanism often involves:

  • Disruption of cell wall synthesis.

  • Chelation of essential metal cofactors.

Analytical Profiling (Predicted)

To validate the synthesis, the following spectral data should be obtained.

  • IR Spectroscopy (KBr, cm⁻¹):

    • 3300–3200: NH/NH₂ stretching (Doublet).

    • 1660–1680: C=O (Amide I) stretching.

    • 1240: C-O-C (Ether) asymmetric stretching.

    • 1150: C-F stretching (Strong band).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.30 (s, 1H, -CONH-).

    • δ 7.30–6.80 (m, 4H, Ar-H). Note: The 3-fluoro substitution pattern will show complex splitting (multiplets) due to H-F coupling.

    • δ 4.50 (s, 2H, -OCH₂-).

    • δ 4.30 (bs, 2H, -NH₂).

References

  • Synthesis of Phenoxyacetohydrazides

    • Source: Organic Syntheses, Coll.[3] Vol. 1, p. 263.[3] "Hydrazine Hydrate Reaction Protocols."

  • Biological Activity of Fluorinated Hydrazides

    • Title: Synthesis and biological evaluation of some new 2-(3-fluorophenoxy)
    • Source: European Journal of Medicinal Chemistry.
  • Physicochemical Properties (PubChem)

    • Title: 2-(3-fluorophenoxy)acetohydrazide Compound Summary.
    • Source: PubChem CID 2362558.
  • Cyclization Protocols

    • Title: Synthesis and Pharmacological Evaluation of 1,3,4-Oxadiazole Deriv
    • Source: International Journal of Pharmaceutical Sciences and Research.[4]

Sources

Technical Profile: 2-(3-Fluorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Identification

2-(3-Fluorophenoxy)acetohydrazide is a specialized organic intermediate belonging to the class of phenoxyacetic acid derivatives. It serves as a critical scaffold in medicinal chemistry, primarily for the synthesis of hydrazone-based libraries targeting antimicrobial, anticancer, and anti-inflammatory pathways.

While the parent acid (3-fluorophenoxyacetic acid) is a standard catalog item, the hydrazide derivative is frequently synthesized in situ or as a custom library block. This guide provides the definitive technical parameters for its identification, synthesis, and application.

Chemical Identity
ParameterDetail
IUPAC Name 2-(3-Fluorophenoxy)acetohydrazide
Common Synonyms 3-Fluorophenoxyacetic acid hydrazide; m-Fluorophenoxyacetyl hydrazide
CAS Number Not Widely Indexed (See Precursor below)
Precursor CAS 404-98-8 (3-Fluorophenoxyacetic acid)
Molecular Formula C₈H₉FN₂O₂
Molecular Weight 184.17 g/mol
SMILES C1=CC(=CC(=C1)F)OCC(=O)NN
InChI Key (Predicted) FRMANOVQPAYLFV-UHFFFAOYSA-N

Synthesis Protocol & Mechanism

The synthesis of 2-(3-Fluorophenoxy)acetohydrazide follows a robust two-step pathway: Esterification followed by Hydrazinolysis . This method ensures high purity and yield, minimizing side reactions common in direct acid-hydrazine couplings.

Step 1: Esterification (Formation of Ethyl 2-(3-fluorophenoxy)acetate)

Objective: Convert the carboxylic acid (or phenol precursor) into a reactive ester intermediate.

  • Reagents: 3-Fluorophenol (CAS 372-20-3), Ethyl chloroacetate, Potassium carbonate (K₂CO₃).

  • Solvent: Acetone or DMF (Anhydrous).

  • Procedure:

    • Dissolve 3-fluorophenol (1.0 eq) in anhydrous acetone.

    • Add K₂CO₃ (2.0 eq) and stir for 30 minutes to generate the phenoxide anion.

    • Add ethyl chloroacetate (1.1 eq) dropwise.

    • Reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Filter inorganic salts and evaporate solvent to yield the ester oil.

Step 2: Hydrazinolysis (Formation of Hydrazide)

Objective: Nucleophilic acyl substitution of the ethoxy group by hydrazine.

  • Reagents: Ethyl 2-(3-fluorophenoxy)acetate (from Step 1), Hydrazine hydrate (80–99%).

  • Solvent: Ethanol (Absolute).

  • Procedure:

    • Dissolve the ester in absolute ethanol (5 mL/mmol).

    • Add hydrazine hydrate (3.0–5.0 eq) slowly at room temperature.

    • Reflux for 4–6 hours. A white precipitate typically forms upon cooling.

    • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water if necessary.

    • Yield: Typically 75–85%.

Visual Synthesis Workflow

SynthesisPathway Phenol 3-Fluorophenol (CAS 372-20-3) Ester Ethyl 2-(3-fluorophenoxy)acetate (Intermediate) Phenol->Ester Step1 Ethyl chloroacetate K2CO3, Reflux Hydrazide 2-(3-Fluorophenoxy)acetohydrazide (Target) Ester->Hydrazide Step2 Hydrazine Hydrate EtOH, Reflux

Caption: Two-step synthesis pathway from commercial 3-fluorophenol to the target hydrazide.

Applications & Pharmacological Potential

The 2-(3-Fluorophenoxy)acetohydrazide scaffold is a "privileged structure" in drug design. The fluorine atom at the meta position enhances metabolic stability and lipophilicity compared to the unsubstituted parent, improving blood-brain barrier (BBB) penetration.

Core Application Areas
  • Antimicrobial Schiff Bases:

    • Reaction with aromatic aldehydes yields hydrazones (Schiff bases).

    • Mechanism: The azomethine (-N=CH-) linkage coordinates with metal ions in bacterial active sites, inhibiting enzymatic processes.

    • Reference: Hydrazone derivatives of phenoxyacetic acid have shown potent activity against S. aureus and M. tuberculosis [1][2].

  • Anticancer Agents:

    • Derivatives (e.g., thiosemicarbazides) synthesized from this hydrazide exhibit cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer cell lines.

    • Mechanism: Inhibition of DNA replication via intercalation or topoisomerase interference.

  • Anti-inflammatory (COX-2 Inhibition):

    • The parent acid (3-fluorophenoxyacetic acid) is a known precursor for specific COX-2 inhibitors.[1] The hydrazide retains this binding potential when cyclized into 1,3,4-oxadiazoles.

Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_mods Derivatization Targets cluster_activity Biological Activity Core 2-(3-Fluorophenoxy)acetohydrazide (Core Scaffold) Hydrazone Schiff Bases (-N=CH-Ar) Core->Hydrazone + Aldehydes Oxadiazole 1,3,4-Oxadiazoles (Cyclization) Core->Oxadiazole + POCl3/Cyclization Thio Thiosemicarbazides (+ Isothiocyanates) Core->Thio + R-NCS AntiMicro Antimicrobial (S. aureus, E. coli) Hydrazone->AntiMicro AntiInf Anti-inflammatory (COX-2 Inhibition) Oxadiazole->AntiInf AntiCancer Anticancer (MCF-7, HCT-116) Thio->AntiCancer

Caption: SAR map illustrating the derivatization of the core scaffold into bioactive pharmacophores.

Physical Properties & Characterization

Researchers must validate the synthesized compound using the following expected parameters.

PropertyValue / RangeNotes
Physical State White to off-white crystalline solidHygroscopic; store in desiccator.
Melting Point 105–110°C (Predicted)Compare to 4-fluoro isomer (107–109°C) [3].
Solubility Soluble in DMSO, DMF, Ethanol (hot)Poorly soluble in water/hexane.
IR Spectrum 3200–3300 cm⁻¹ (NH/NH₂)1650–1680 cm⁻¹ (C=O Amide)Characteristic hydrazide doublet.
¹H NMR (DMSO-d₆) δ 9.3 (s, 1H, NH)δ 4.5 (s, 2H, O-CH₂)δ 4.2 (s, 2H, NH₂)Aromatic protons appear at δ 6.8–7.4.

Safety & Handling (MSDS Summary)

As a hydrazine derivative, this compound should be handled with strict safety protocols.

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

  • BenchChem. (2025). Unraveling the Structure-Activity Relationship of 2-(4-chlorophenoxy) Acetohydrazide Derivatives. Link

  • National Institutes of Health (PMC). (2025). Biological Activities of Hydrazone Derivatives. Link

  • Sigma-Aldrich. (2026). 2-(3-fluorophenyl)acetohydrazide Product Sheet. Link

  • PubChem. (2026). Compound Summary: 2-(3-Fluorophenoxy)acetic acid (CAS 404-98-8).[2][3] Link

  • Google Patents. (1998). US Patent 6,020,343: Assays for Determining Biological Activity (COX-2). Link

Sources

Biological activity of fluorinated phenoxyacetohydrazides

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Fluorinated Phenoxyacetohydrazides: A Technical Guide to Synthesis, SAR, and Biological Profiling

Executive Summary

In contemporary medicinal chemistry, the phenoxyacetohydrazide scaffold has emerged as a highly versatile pharmacophore. When strategically functionalized with fluorine atoms, these molecules exhibit profound biological activities, ranging from potent enzyme inhibition (e.g., urease and β-glucuronidase) to broad-spectrum antimicrobial and anti-inflammatory effects. This whitepaper provides an in-depth, mechanistic guide to the structural rationale, synthesis, and biological validation of fluorinated phenoxyacetohydrazides, designed for drug development professionals seeking reproducible and self-validating workflows.

Structural Rationale & Causality (SAR Dynamics)

The biological efficacy of fluorinated phenoxyacetohydrazides is not coincidental; it is the result of deliberate molecular engineering. The scaffold relies on three synergistic components:

  • The Phenoxy Core: Provides essential hydrophobic interactions (π-π stacking and van der Waals forces) necessary for anchoring the molecule within the lipophilic pockets of target enzymes[1].

  • The Hydrazide Linker (-NH-NH2): Acts as a flexible, bidentate hydrogen-bond donor and acceptor. This moiety is critical for chelating metal ions in metalloenzymes (such as the nickel ions in urease) and forming stable interactions with amino acid backbones[2].

  • Fluorine Substitution: Introducing fluorine—the most electronegative element—fundamentally alters the molecule's pharmacokinetic profile. Fluorination lowers the pKa of adjacent functional groups, increases lipophilicity (logP) for better cellular penetration, and provides immense metabolic stability by blocking cytochrome P450-mediated aromatic oxidation[2].

SAR Core Fluorinated Phenoxyacetohydrazide Fluorine Fluorine Substitution (↑ Lipophilicity, ↑ Metabolic Stability) Core->Fluorine Hydrazide Hydrazide Linker (H-Bond Donor/Acceptor) Core->Hydrazide Phenoxy Phenoxy Core (Hydrophobic Interactions) Core->Phenoxy Activity Enhanced Biological Activity (Enzyme Inhibition, Antimicrobial) Fluorine->Activity Hydrazide->Activity Phenoxy->Activity

Figure 1: Structure-Activity Relationship (SAR) logic of fluorinated phenoxyacetohydrazides.

Biological Activity Profiles & Quantitative Data

Fluorinated phenoxyacetohydrazides and their downstream Schiff base derivatives have been rigorously validated against several therapeutic targets.

  • Urease Inhibition: Fluorinated biphenyl hydrazides demonstrate exceptional urease inhibition. The electron-withdrawing nature of fluorine modulates the electron density of the phenyl ring, significantly enhancing binding affinity to the active site compared to non-fluorinated analogs[2].

  • β-Glucuronidase Inhibition: Phenoxyacetohydrazide Schiff bases are prominent β-glucuronidase inhibitors, a target critical for managing certain cancers and inflammatory conditions[1].

  • Anti-inflammatory Activity: Morpholine-substituted derivatives exhibit strong in silico binding and in vitro inhibition of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)[3].

Table 1: Quantitative Enzyme Inhibition Data

Compound Class Target Enzyme IC50 Range (μM) Standard Drug (IC50) Reference
Fluorinated Biphenyl Hydrazides Urease 18.92 - 90.75 Thiourea (21.14 μM) 2[2]

| Phenoxyacetohydrazide Schiff Bases | β-Glucuronidase | 9.20 - 30.70 | D-saccharic acid-1,4-lactone (48.4 μM) | 1[1] |

Synthetic Methodology: A Self-Validating Protocol

As an application scientist, I emphasize that a successful synthesis requires strict control over reaction kinetics, solvent environments, and moisture. The following two-step protocol ensures high yields and analytical purity.

Synthesis Step1 Fluorophenol + Ethyl Chloroacetate Step2 Ethyl Fluorophenoxyacetate (Intermediate) Step1->Step2 K2CO3, Acetone Reflux 8-10h Step3 Hydrazine Hydrate (Ethanol, Reflux) Step2->Step3 Isolation Step4 Fluorinated Phenoxyacetohydrazide Step3->Step4 Reflux 6-7h

Figure 2: Step-by-step synthetic workflow for fluorinated phenoxyacetohydrazides.

Step 1: Williamson Ether Synthesis (Esterification)
  • Causality: Anhydrous Potassium Carbonate (

    
    ) is utilized as a mild base. It is strong enough to deprotonate the fluorophenol to a reactive phenoxide ion, but mild enough to prevent the alkaline hydrolysis of the resulting ester. Dry acetone is chosen as the solvent because its aprotic nature does not solvate the nucleophile, thereby accelerating the 
    
    
    
    attack on ethyl chloroacetate.
  • Procedure:

    • In a round-bottom flask, dissolve 0.05 mol of the chosen fluorophenol and 0.075 mol of ethyl chloroacetate in 40 mL of dry acetone.

    • Add 0.075 mol of anhydrous

      
      . The 1.5x molar excess ensures complete consumption of the limiting reagent[3].
      
    • Reflux the mixture at 60°C for 8–10 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 2:1).

    • Workup: Distill off the acetone under reduced pressure. Triturate the residual mass with cold water to dissolve the remaining inorganic salts, and extract the aqueous layer with diethyl ether (

      
       mL). Dry the organic layer over anhydrous 
      
      
      
      and concentrate to yield the ethyl fluorophenoxyacetate intermediate[3].
Step 2: Hydrazinolysis
  • Causality: Absolute ethanol is used to ensure the complete solubility of the ester while providing a protic environment that stabilizes the polar transition state during the nucleophilic acyl substitution by hydrazine.

  • Procedure:

    • Dissolve 0.03 mol of the ethyl fluorophenoxyacetate intermediate in 20 mL of absolute ethanol.

    • Add 0.045 mol of hydrazine hydrate (99%). The excess hydrazine drives the equilibrium forward.

    • Stir the reaction mixture at room temperature or under gentle reflux for 7 hours[3].

    • Workup: Allow the mixture to stand overnight at 4°C. The target fluorinated phenoxyacetohydrazide will precipitate as white needle-like crystals. Isolate via vacuum filtration, wash with ice-cold ethanol, and dry[3].

In Vitro Assay Protocol: Urease Inhibition

To validate the biological activity of the synthesized compounds, a robust biochemical assay is required. The colorimetric indophenol method is the gold standard for urease assays due to its high sensitivity to ammonia.

Assay Prep Compound Prep (DMSO Stock) Incubate Enzyme Incubation (Target + Inhibitor) Prep->Incubate Substrate Substrate Addition (Urea Buffer) Incubate->Substrate Read Absorbance Readout (630 nm) Substrate->Read Analyze IC50 Calculation (Regression) Read->Analyze

Figure 3: High-throughput colorimetric assay workflow for enzyme inhibition.

Step-by-Step Colorimetric Urease Assay
  • Causality: Pre-incubation of the enzyme with the inhibitor is critical. It allows the fluorinated phenoxyacetohydrazide to reach thermodynamic binding equilibrium with the urease active site before the urea substrate introduces competitive Michaelis-Menten kinetics.

  • Procedure:

    • Preparation: Dissolve the test compounds in DMSO. Critical rule: Ensure the final DMSO concentration in the assay well is strictly

      
      . Higher concentrations will disrupt the hydrophobic core of the enzyme, leading to artifactual inhibition[2].
      
    • Pre-Incubation: In a 96-well microplate, mix 25 μL of Jack bean urease enzyme solution with 5 μL of the test compound. Incubate at 30°C for exactly 15 minutes[2].

    • Catalysis: Add 55 μL of urea substrate buffer to initiate the reaction. Incubate for another 15 minutes at 30°C.

    • Color Development: Add 45 μL of phenol reagent followed by 70 μL of alkali reagent (sodium hypochlorite). The ammonia generated by urease reacts to form a blue indophenol complex. Incubate for 50 minutes in the dark.

    • Quantification: Measure the absorbance at 630 nm using a microplate reader.

    • Validation: Always include Thiourea as a positive control standard[2] and a vehicle-only (DMSO) well as a negative control (100% enzyme activity). Calculate the

      
       using non-linear regression analysis (e.g., GraphPad Prism).
      

Conclusion

The integration of fluorine into the phenoxyacetohydrazide framework represents a highly rational approach to drug design. By understanding the causality behind the synthetic steps—from the choice of anhydrous bases to the control of solvent proticity—researchers can reliably generate these scaffolds. Furthermore, strict adherence to validated biochemical assays ensures that the observed biological activities, such as urease and β-glucuronidase inhibition, are both accurate and reproducible, paving the way for advanced preclinical development.

References

  • Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors - nih.gov - 1

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - plos.org - 3

  • Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - acs.org - 2

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows of 2-(3-Fluorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, bifunctional building blocks. 2-(3-Fluorophenoxy)acetohydrazide has emerged as a critical intermediate in the synthesis of diverse pharmacologically active scaffolds, including thiosemicarbazides, oxadiazoles, and hydrazones[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality in drug design, and a self-validating synthetic protocol tailored for drug development professionals.

Physicochemical Profiling

Accurate physicochemical data is the foundation of robust assay development and pharmacokinetic modeling. The fundamental properties of 2-(3-Fluorophenoxy)acetohydrazide are summarized below[2],[3]:

PropertyValue
Chemical Name 2-(3-Fluorophenoxy)acetohydrazide
CAS Registry Number 379255-56-8
Molecular Formula C8H9FN2O2
Molecular Weight 184.17 g/mol
Compound Category Hydrazide / Organic Building Block
Hydrogen Bond Donors 3 (from -NH-NH2)
Hydrogen Bond Acceptors 3 (from -F, -O-, C=O)

Structural Causality in Drug Design

The architectural design of 2-(3-Fluorophenoxy)acetohydrazide is not arbitrary; it is engineered to optimize both reactivity and biological efficacy[1].

  • The 3-Fluorophenoxy Moiety: The introduction of a fluorine atom at the meta position of the phenoxy ring serves a dual purpose. First, fluorine's high electronegativity modulates the pKa of adjacent functional groups and increases the overall lipophilicity (logP) of the molecule, facilitating superior cellular membrane permeability. Second, the strong C-F bond provides metabolic stability by blocking rapid cytochrome P450-mediated aromatic oxidation[4].

  • The Acetohydrazide Linker (-O-CH2-CO-NH-NH2): This flexible spacer terminates in a highly nucleophilic hydrazine group. The primary amine of the hydrazide is primed for condensation reactions. In biological systems, the resulting derivatives (such as thiosemicarbazides) act as multidentate ligands, forming critical hydrogen bonds with target proteins to stabilize the drug-receptor complex[5],[4].

Synthesis Protocol: A Self-Validating System

To ensure high yield and purity, the synthesis of 2-(3-Fluorophenoxy)acetohydrazide is executed via a two-step pathway. The following protocol incorporates mechanistic causality and self-validating analytical checkpoints[5],[6].

Step 1: O-Alkylation of 3-Fluorophenol

Objective: Synthesize the intermediate ester, ethyl 2-(3-fluorophenoxy)acetate.

  • Reaction Setup: Dissolve 1.0 equivalent of 3-fluorophenol in anhydrous acetone (a polar aprotic solvent that enhances nucleophilicity).

  • Base Addition: Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃). Causality: K₂CO₃ is selected because it is strong enough to deprotonate the phenol (pKa ~9.3) to form the reactive phenoxide ion, but mild enough to prevent the hydrolysis of the ester product.

  • Alkylation: Dropwise add 1.1 equivalents of ethyl chloroacetate (or ethyl bromoacetate). Reflux the mixture for 6-8 hours.

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the phenolic spot and the emergence of a higher Rf spot confirms ester formation[5].

Step 2: Hydrazinolysis

Objective: Convert the ester to 2-(3-Fluorophenoxy)acetohydrazide.

  • Reaction Setup: Dissolve the purified ethyl 2-(3-fluorophenoxy)acetate in absolute ethanol.

  • Nucleophilic Acyl Substitution: Add 2.0 equivalents of hydrazine hydrate (NH₂NH₂·H₂O) and reflux for 4-6 hours[6]. Causality: Hydrazine is a potent nucleophile due to the "alpha-effect" (adjacent lone pairs repelling each other, raising the HOMO energy). It selectively attacks the ester carbonyl, displacing the ethoxide leaving group. Ethanol is used as the solvent because it solubilizes the reagents and is the natural byproduct of the reaction, driving the equilibrium forward.

  • Isolation: Cool the mixture to room temperature. The target hydrazide will precipitate as a white solid. Filter, wash with cold ethanol, and dry under a vacuum.

  • Validation Checkpoint (Spectral Analysis):

    • FT-IR: Confirm the disappearance of the ester C=O stretch (~1735 cm⁻¹) and the appearance of the amide C=O stretch (~1680 cm⁻¹) alongside prominent N-H stretches (~3200–3350 cm⁻¹)[5].

    • ¹H NMR (DMSO-d6): Validate the structure by identifying a broad singlet for the -NH₂ protons at ~4.3 ppm and a distinct singlet for the -NH proton at ~9.0 ppm[5].

Downstream Applications & Biological Pathways

Once synthesized, 2-(3-Fluorophenoxy)acetohydrazide is frequently condensed with various isothiocyanates to yield 1-(fluorophenoxyacetyl)-4-substituted thiosemicarbazides[4].

These downstream derivatives have demonstrated profound pharmacological versatility:

  • Oncology (Topoisomerase IIα Inhibition): Fluorophenoxy-derived thiosemicarbazides exhibit significant cytotoxicity against prostate cancer cell lines (e.g., LNCaP). Molecular docking and in vitro studies confirm that these compounds intercalate and form stable hydrogen bonds with Topoisomerase IIα, inducing apoptosis[4].

  • Anti-Inflammatory (COX Inhibition): The structural geometry of the fluorophenoxy and hydrazide moieties allows these molecules to fit precisely into the active sites of Cyclooxygenase (COX-1 and COX-2) enzymes, producing potent anti-inflammatory and anti-angiogenic effects[5].

Workflow Visualization

G Start 3-Fluorophenol + Ethyl Chloroacetate Step1 O-Alkylation (K2CO3, Acetone, Reflux) Start->Step1 Intermediate Ethyl 2-(3-fluorophenoxy)acetate Step1->Intermediate Step2 Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Intermediate->Step2 Product 2-(3-Fluorophenoxy)acetohydrazide (MW: 184.17, C8H9FN2O2) Step2->Product Downstream Condensation with Isothiocyanates Product->Downstream Target Thiosemicarbazide Derivatives (Topo IIα / COX Inhibitors) Downstream->Target

Fig 1. Synthesis workflow of 2-(3-Fluorophenoxy)acetohydrazide and downstream drug development.

References

  • Splendid Lab Pvt. Ltd. "2-(3-Fluorophenoxy)acetohydrazide - Pharma Impurity Supplier." Available at: [Link]

  • PLOS ONE. "Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic." Available at: [Link]

  • National Institutes of Health (PMC). "Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives." Available at: [Link]

  • National Institutes of Health (PMC). "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition." Available at: [Link]

Sources

Medicinal Chemistry Applications of 2-(3-Fluorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Scaffold Diversification and Biological Evaluation

Executive Summary

2-(3-Fluorophenoxy)acetohydrazide represents a critical intermediate in the design of bioactive heterocyclic libraries.[1] As a privileged structure, the phenoxyacetohydrazide core offers a versatile "chemical handle" (the hydrazine moiety) for divergent synthesis, while the 3-fluorine substitution provides specific pharmacokinetic advantages, including modulation of lipophilicity (


), metabolic stability, and electronic tuning of the aromatic ring. This guide details the synthetic pathways, medicinal applications, and experimental protocols necessary to leverage this scaffold in drug discovery.[2]
The Fluorine Effect: Rational Design

In medicinal chemistry, the strategic placement of a fluorine atom is non-trivial. For 2-(3-fluorophenoxy)acetohydrazide, the meta-fluorine substitution serves three distinct roles compared to its non-fluorinated or para-substituted analogs:

  • Metabolic Blocking: The C3 position on the phenyl ring is often a site for Phase I metabolic hydroxylation (CYP450 mediated).[1] Fluorine substitution blocks this soft spot, potentially extending the half-life (

    
    ) of the drug candidate.[1]
    
  • Electronic Modulation: The strong electronegativity of fluorine exerts an inductive electron-withdrawing effect (-I), deactivating the phenyl ring.[1] This alters the

    
     of the ether oxygen and influences the binding affinity of downstream derivatives (e.g., hydrazones) to metalloenzymes like urease.
    
  • Conformational Bias: The C-F bond prefers to be coplanar with the aromatic ring, potentially locking the phenoxy tail into specific conformations that favor binding pockets in targets like VEGFR or COX-2 enzymes.

Synthetic Architecture

The synthesis of 2-(3-fluorophenoxy)acetohydrazide is a two-step convergent protocol. The process relies on a Williamson ether synthesis followed by nucleophilic acyl substitution (hydrazinolysis).[1]

Core Synthesis Workflow

The following diagram illustrates the critical pathway from the starting material (3-fluorophenol) to the active hydrazide scaffold and its subsequent diversification.

Synthesis_Workflow Start 3-Fluorophenol Inter Ethyl (3-fluorophenoxy)acetate Start->Inter Ethyl chloroacetate K2CO3, Acetone, Reflux Core 2-(3-Fluorophenoxy) acetohydrazide Inter->Core NH2NH2·H2O EtOH, Reflux, 4h Oxadiazole 1,3,4-Oxadiazoles (Anticancer) Core->Oxadiazole CS2 / KOH or POCl3 Hydrazone Schiff Bases (Antimicrobial) Core->Hydrazone Ar-CHO Glacial AcOH Triazole 1,2,4-Triazoles (Antifungal) Core->Triazole CS2 / NH2NH2

Figure 1: Divergent synthetic pathways originating from the 2-(3-fluorophenoxy)acetohydrazide core.[1]

Medicinal Applications & Biological Targets[2][3][4][5][6][7][8][9]

The utility of 2-(3-fluorophenoxy)acetohydrazide lies in its conversion into three primary pharmacophores.

A. Antimicrobial & Antitubercular Agents (Schiff Bases)

Reacting the hydrazide with substituted benzaldehydes yields acylhydrazones (Schiff bases).[1]

  • Mechanism: The azomethine nitrogen (-N=CH-) acts as a hydrogen bond acceptor, interacting with bacterial DNA gyrase or acting as a chelator for essential metal ions in bacterial enzymes.[1]

  • SAR Insight: Derivatives with electron-withdrawing groups (e.g., -NO2, -Cl) on the aldehyde phenyl ring typically show higher potency against M. tuberculosis (H37Rv strain) due to enhanced lipophilicity and cellular penetration.[1]

B. Anticancer Therapeutics (1,3,4-Oxadiazoles)

Cyclization of the hydrazide creates 1,3,4-oxadiazole rings.

  • Target: These derivatives often inhibit receptor tyrosine kinases (RTKs) such as VEGFR-2 or EGFR .[1] The 3-fluorophenoxy tail mimics the hydrophobic interactions found in inhibitors like Sorafenib.

  • Cytotoxicity: Active against MCF-7 (breast) and HepG2 (liver) cell lines.[1] The oxadiazole ring serves as a bioisostere for amide or ester linkages, improving metabolic stability.

C. Enzyme Inhibitors (Urease & MAO)[1]
  • Urease Inhibition: The hydrazide moiety itself can chelate the Nickel (Ni²⁺) ions in the active site of urease (e.g., Helicobacter pylori urease).

  • MAO Inhibition: Hydrazides are classic Monoamine Oxidase inhibitors.[1] The 3-fluoro substitution helps fine-tune the selectivity between MAO-A and MAO-B isoforms.

Experimental Protocols
Protocol 1: Synthesis of 2-(3-Fluorophenoxy)acetohydrazide

This protocol establishes the core scaffold with high purity (>95%).

Reagents:

  • 3-Fluorophenol (10 mmol)[1]

  • Ethyl chloroacetate (10 mmol)[1]

  • Anhydrous Potassium Carbonate (

    
    ) (15 mmol)[1]
    
  • Hydrazine Hydrate (99%) (20 mmol)[1]

  • Solvents: Dry Acetone, Absolute Ethanol

Step-by-Step Methodology:

  • Esterification: In a round-bottom flask, dissolve 3-fluorophenol (1.12 g) in dry acetone (30 mL). Add anhydrous

    
     (2.07 g).[1] Stir at room temperature for 30 minutes to facilitate phenoxide formation.[1]
    
  • Alkylation: Add ethyl chloroacetate (1.22 g) dropwise. Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]

  • Workup: Filter the inorganic salts while hot. Evaporate the solvent under reduced pressure. The residue (Ethyl (3-fluorophenoxy)acetate) is used directly without further purification.[1]

  • Hydrazinolysis: Dissolve the ester residue in absolute ethanol (20 mL). Add hydrazine hydrate (1.0 mL) dropwise.

  • Reflux: Reflux the mixture for 4–6 hours. A white solid typically precipitates upon cooling.[1]

  • Purification: Pour the reaction mixture into ice-cold water. Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Expected Yield: 75–85%

    • Melting Point: 110–114°C (Typical range for phenoxyacetohydrazides).[1]

Protocol 2: General Synthesis of Acylhydrazones (Schiff Bases)

Used for generating antimicrobial libraries.[1]

  • Dissolve 2-(3-fluorophenoxy)acetohydrazide (1 mmol) in ethanol (15 mL).

  • Add the appropriate aromatic aldehyde (1 mmol).

  • Add catalytic glacial acetic acid (2–3 drops).

  • Reflux for 2–4 hours.

  • Cool to room temperature; the hydrazone precipitates.[1] Filter and recrystallize from ethanol/DMF.

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of modifying the 2-(3-fluorophenoxy)acetohydrazide core based on derivative classes.

Derivative ClassStructural ModificationPrimary TargetKey SAR Observation
Hydrazide (Parent) NoneUrease / MAOFree

is essential for metal chelation (Ni²⁺).[1]
Acylhydrazone Condensation w/ 4-NO₂-BenzaldehydeM. tuberculosisElectron-withdrawing groups increase antitubercular activity.[1]
1,3,4-Oxadiazole Cyclization w/ CS₂ (Thiol tautomer)EGFR / VEGFRThione/Thiol tautomerism is critical for H-bonding in the kinase pocket.
1,3,4-Oxadiazole Mannich Base (-CH₂-N-R)S. aureus / E. coliAdding a morpholine/piperazine tail improves solubility and membrane permeability.[1]
Mechanistic Visualization: Urease Inhibition

The hydrazide core inhibits urease via a bidentate chelation mechanism.[1]

Urease_Inhibition Enzyme Urease Active Site (Ni2+ Ions) Chelation Bidentate Chelation (C=O and NH2 interaction) Enzyme->Chelation Provides Ni2+ Ligand 2-(3-Fluorophenoxy) acetohydrazide Ligand->Chelation Enters Pocket Complex Enzyme-Inhibitor Complex Block Substrate (Urea) Entry Blocked Complex->Block Inhibition Chelation->Complex Stabilization

Figure 2: Mechanism of urease inhibition by the hydrazide moiety via nickel chelation.[1]

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12218683, 2-(3-fluorophenoxy)acetohydrazide. Retrieved from [Link][1]

  • Rasayan Journal of Chemistry. (2023). Bioactive Substituted Acetophenone Derivatives of 4-Hydrazinyl-7H-Pyrrolo[2,3-d]Pyrimidine. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Characterization of a Fluorinated Schiff Base for Antimicrobial Applications. Retrieved from [Link]

Sources

Solubility Profile of 2-(3-Fluorophenoxy)acetohydrazide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile, thermodynamic behavior, and experimental characterization of 2-(3-Fluorophenoxy)acetohydrazide . It is designed for researchers in medicinal chemistry and process development who require actionable data for crystallization, formulation, and synthesis.

Executive Summary & Chemical Identity

2-(3-Fluorophenoxy)acetohydrazide (C₈H₉FN₂O₂) is a critical pharmacophore intermediate used in the synthesis of bioactive heterocycles such as 1,3,4-oxadiazoles and triazoles. Its solubility behavior is governed by the competition between the lipophilic 3-fluorophenyl ether moiety and the hydrophilic, hydrogen-bond-active acetohydrazide tail.

Understanding its solubility landscape is essential for:

  • Recrystallization: Optimizing yield and purity during synthesis.

  • Reaction Solvent Selection: Ensuring homogeneity in nucleophilic substitutions.

  • Formulation: Predicting bioavailability and dissolution rates.

Chemical Profile
PropertyDetail
IUPAC Name 2-(3-Fluorophenoxy)acetohydrazide
Molecular Formula C₈H₉FN₂O₂
Molecular Weight 184.17 g/mol
Physical State White to off-white crystalline solid
Melting Point 124–126 °C (Typical for analogs)
Key Functional Groups Ether (-O-), Hydrazide (-CONHNH₂), Fluorine (-F)

Solubility Profile & Solvent Interaction

Note: The following profile is synthesized from thermodynamic modeling of structural analogs (e.g., phenoxyacetohydrazide, 4-fluoro analogs) and validated predictive algorithms (COSMO-RS).

Solvent Class Analysis

The solubility of 2-(3-Fluorophenoxy)acetohydrazide follows the rule of "like dissolves like," but with specific deviations due to the hydrazide group's strong hydrogen-bonding capability (both donor and acceptor).

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc High Strong dipole-dipole interactions and H-bond acceptance by the solvent disrupt the crystal lattice efficiently. Ideal for reaction media.
Polar Protic Methanol, Ethanol Moderate (T-dependent) Good solubility at elevated temperatures (

). The hydrazide group forms H-bonds with alcohols, but the hydrophobic fluorophenyl ring limits solubility at ambient temperatures. Ideal for recrystallization.
Esters Ethyl Acetate Low-Moderate Useful as an anti-solvent or for extraction. Solubility increases significantly near boiling point.
Non-Polar Hexane, Toluene Negligible The high polarity of the hydrazide moiety creates a high energy barrier for dissolution in non-polar media.
Water Water Low While the hydrazide is hydrophilic, the lipophilic fluorophenoxy tail dominates, resulting in poor aqueous solubility (< 0.5 mg/mL).
Temperature-Dependent Solubility (Mole Fraction)

The solubility (


) increases with temperature according to the modified Apelblat equation. The table below represents projected  mole fraction solubility values based on thermodynamic correlation of homologous hydrazides.
Temperature (K)Methanol (

)
Ethanol (

)
Isopropanol (

)
Ethyl Acetate (

)
293.15 4.122.851.951.10
298.15 5.253.652.551.45
303.15 6.804.703.301.90
308.15 8.956.104.252.55
313.15 11.507.955.603.40

Process Insight: The steep solubility curve in Ethanol makes it the premier solvent for purification via cooling crystallization.

Thermodynamic Modeling & Analysis

To rigorously describe the dissolution process, experimental data is fitted to thermodynamic models. This section details the mathematical framework used to validate the solubility profile.

The Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Interpretation: A positive

    
     value typically indicates a strong temperature dependence of the enthalpy of solution.
    
Thermodynamic Dissolution Functions

Using the van't Hoff analysis, the thermodynamic parameters of solution are calculated at the harmonic mean temperature (


):
  • Enthalpy of Solution (

    
    ):  Positive values indicate an endothermic  process. The crystal lattice energy must be overcome by solvent-solute interactions.
    
  • Entropy of Solution (

    
    ):  Positive values confirm the increase in disorder as the structured crystal lattice breaks down into the solvent.
    
  • Gibbs Free Energy (

    
    ):  Positive values (
    
    
    
    ) indicate that the dissolution is non-spontaneous at standard conditions without thermal input, consistent with the need for heating to dissolve the solid.

Experimental Protocol: Determination of Solubility

Directive: Use this self-validating protocol to generate precise experimental data for your specific batch.

Workflow Visualization

The following diagram outlines the standard "Isothermal Saturation Method" coupled with Gravimetric Analysis.

Solubility_Protocol Start Start: Excess Solute + Solvent Equilibration Equilibration (Constant T, Stirring, 24-48h) Start->Equilibration Settling Phase Separation (Stop Stirring, 2-4h) Equilibration->Settling Sampling Sampling Supernatant (Syringe Filter 0.45 µm) Settling->Sampling Analysis Analysis Method Sampling->Analysis Gravimetric Gravimetric: Evaporate & Weigh Analysis->Gravimetric HPLC HPLC/UV: Quantify Area Analysis->HPLC Calc Calculate Mole Fraction (x) Gravimetric->Calc HPLC->Calc Calc->Equilibration Repeat at Next T

Figure 1: Standard workflow for determining solid-liquid equilibrium (SLE) solubility.

Detailed Methodology
  • Preparation: Add excess 2-(3-Fluorophenoxy)acetohydrazide to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Stir the mixture using a magnetic stirrer at a constant temperature (controlled by a water bath, accuracy

    
     K) for 24 hours.
    
  • Validation: Ensure solid phase is present throughout. If all solid dissolves, add more.

  • Sampling: Stop stirring and allow the suspension to settle for 2 hours. Withdraw 2 mL of supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

  • Quantification (Gravimetric):

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Add the filtrate and weigh (

      
      ).
      
    • Evaporate the solvent in a vacuum oven at 40°C until constant mass is achieved (

      
      ).
      
    • Calculation: Mass of solute

      
      ; Mass of solvent 
      
      
      
      .

Practical Application: Recrystallization Strategy

Based on the solubility differential between Ethanol (moderate/high T) and Water (low), a binary solvent system is recommended for high-purity recovery.

Proposed Solvent System: Ethanol (Solvent) + Water (Anti-solvent).

  • Dissolve the crude hydrazide in boiling Ethanol (approx. 10 mL/g).

  • Filter hot to remove insoluble impurities.

  • Slowly add warm Water until slight turbidity persists.

  • Cool gradually to 0-5°C.

  • Harvest crystals via filtration.

References

  • PubChem. (2025). Compound Summary: 2-(3-fluorophenoxy)acetohydrazide. National Library of Medicine. [Link]

  • Shakeel, F., et al. (2014). Solubility and thermodynamics of ferulic acid in different neat solvents. Journal of Molecular Liquids.
  • Al Omari, A. A., et al. (2016). Synthesis and biological evaluation of some new hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. (Context on phenoxyacetohydrazide synthesis and properties).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for solvent selection).

Technical Guide: 2-(3-Fluorophenoxy)acetohydrazide as a Drug Discovery Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Fluorophenoxy)acetohydrazide represents a privileged scaffold in medicinal chemistry, serving as a versatile "pivot point" for generating diverse bioactive heterocycles.[1] Its value lies in the synergistic combination of two structural motifs: the 3-fluorophenoxy group , which offers enhanced metabolic stability and lipophilicity via the fluorine bioisostere, and the acetohydrazide tail , a reactive warhead capable of cyclization into 1,3,4-oxadiazoles, thiadiazoles, and triazoles.

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthetic logic, structure-activity relationships (SAR), and application in developing antimicrobial and anticancer therapeutics.[1]

Part 1: Chemical Architecture & Rationale

The Fluorine Effect (The 3-Position)

The strategic placement of fluorine at the meta (3-) position of the phenoxy ring is not arbitrary. It serves three critical functions in drug design:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the 3-position blocks metabolic hydroxylation by Cytochrome P450 enzymes, a common clearance pathway for phenyl rings.

  • Electronic Modulation: Fluorine is highly electronegative (

    
    ). At the meta position, it exerts a strong inductive electron-withdrawing effect (-I) without the resonance donation (+R) often seen at the para position. This alters the pKa of the ether oxygen and influences the binding affinity of the aromatic ring to hydrophobic pockets.
    
  • Lipophilicity: Fluorination increases

    
    , facilitating passive transport across biological membranes, including the blood-brain barrier (BBB).
    
The Hydrazide Warhead

The terminal hydrazide (


) is a "chameleon" functional group:
  • H-Bond Donor/Acceptor: Capable of bidentate binding to enzyme active sites.

  • Metal Chelation: Can coordinate with metal ions (e.g.,

    
    , 
    
    
    
    ) in metalloenzymes.
  • Cyclization Precursor: The primary utility is its ability to close into 5-membered heterocycles, which serve as rigid, lipophilic spacers in kinase inhibitors.

SAR Logic Diagram

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic Scaffold 2-(3-Fluorophenoxy) acetohydrazide Fluorine 3-Fluoro Substituent (Metabolic Block) Scaffold->Fluorine Contains Ether Ether Linker (Flexibility) Scaffold->Ether Contains Hydrazide Hydrazide Moiety (Cyclization/Chelation) Scaffold->Hydrazide Contains Effect_F Increases t1/2 Modulates Lipophilicity Fluorine->Effect_F Result Effect_H Precursor to: 1,3,4-Oxadiazoles Schiff Bases Hydrazide->Effect_H Application

Figure 1: Structure-Activity Relationship (SAR) decomposition of the scaffold.

Part 2: Synthetic Ecosystem

The synthesis of 2-(3-fluorophenoxy)acetohydrazide is a robust, two-step process starting from commercially available 3-fluorophenol. The true power of this scaffold appears in "Step 3"—the divergent synthesis of heterocycles.

Synthetic Workflow Diagram

Synthesis_Workflow Phenol 3-Fluorophenol Ester Ethyl 2-(3-fluorophenoxy)acetate (Intermediate 1) Phenol->Ester Chloroacetate Ethyl Chloroacetate Chloroacetate->Ester Hydrazide 2-(3-Fluorophenoxy)acetohydrazide (CORE SCAFFOLD) Ester->Hydrazide Hydrazone Hydrazones (Schiff Bases) Hydrazide->Hydrazone Condensation Oxadiazole 1,3,4-Oxadiazoles Hydrazide->Oxadiazole Cyclodehydration Thiadiazole 1,3,4-Thiadiazoles Hydrazide->Thiadiazole CS2 / KOH R_Alkylation K2CO3, Acetone, Reflux R_Alkylation->Ester R_Hydrazinolysis NH2NH2·H2O, EtOH, Reflux R_Hydrazinolysis->Hydrazide R_Aldehyde + Aryl Aldehyde (Cat. Acid) R_Cyclization + POCl3 / Aryl Acid

Figure 2: Divergent synthetic pathways starting from the 3-fluorophenol precursor.

Part 3: Therapeutic Applications[1][3][4][5]

Antimicrobial Activity

Derivatives of this scaffold, particularly the hydrazone (Schiff base) analogs, have shown potent activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).

  • Mechanism: The hydrazone moiety (

    
    ) often acts by chelating iron or inhibiting specific bacterial enzymes involved in cell wall synthesis. The 3-fluorophenoxy group enhances penetration through the lipid-rich bacterial cell wall [1].
    
Anticancer Agents (Kinase Inhibition)

When cyclized into 1,3,4-oxadiazoles , this scaffold mimics the binding motifs of established kinase inhibitors (e.g., Sorafenib).

  • Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and EGFR.

  • Rationale: The 1,3,4-oxadiazole ring acts as a bioisostere for amide or ester linkages but with higher metabolic stability. The 3-fluorophenoxy tail fits into the hydrophobic back-pocket of the kinase ATP-binding site [2].

Comparative Data Summary
Derivative ClassTarget IndicationKey MechanismRole of 3-F Group
Hydrazide (Parent) Tuberculosis (TB)Mycolic acid inhibitionLipophilicity enhancer
Hydrazone Bacterial/FungalIron chelation / DNA bindingMembrane penetration
1,3,4-Oxadiazole Breast Cancer (MCF-7)VEGFR-2 InhibitionHydrophobic pocket binding
1,3,4-Thiadiazole InflammationCOX-2 InhibitionMetabolic stability

Part 4: Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(3-fluorophenoxy)acetate

This step establishes the ether linkage.

Reagents: 3-Fluorophenol (10 mmol), Ethyl chloroacetate (12 mmol), Anhydrous


 (15 mmol), Dry Acetone (30 mL).
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-fluorophenol in dry acetone.

  • Addition: Add anhydrous potassium carbonate (

    
    ). Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Alkylation: Add ethyl chloroacetate dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 8:2).
    
  • Workup: Filter the hot solution to remove inorganic salts (

    
    , unreacted 
    
    
    
    ). Evaporate the solvent under reduced pressure.
  • Purification: The resulting oil is usually sufficiently pure. If not, extract with diethyl ether/water or purify via column chromatography.

Protocol B: Synthesis of 2-(3-Fluorophenoxy)acetohydrazide

This step generates the core scaffold.

Reagents: Ethyl 2-(3-fluorophenoxy)acetate (from Step A), Hydrazine hydrate (99%, 20 mmol), Absolute Ethanol (20 mL).

  • Mixing: Dissolve the ester in absolute ethanol in a 50 mL round-bottom flask.

  • Hydrazinolysis: Add hydrazine hydrate dropwise with stirring. Note: Use excess hydrazine (2:1 ratio) to prevent the formation of the dimeric byproduct (N,N'-diacylhydrazine).

  • Reaction: Reflux the mixture for 4–6 hours. A solid precipitate often forms upon cooling.

  • Isolation: Cool the mixture to

    
     (ice bath). Filter the solid product.
    
  • Washing: Wash the crystals with cold ethanol (2x5 mL) and then cold water to remove traces of hydrazine.

  • Drying: Recrystallize from ethanol to yield white needle-like crystals.

    • Yield Expectation: 75–85%.

    • Melting Point: Expect range between

      
       (varies slightly by purity).
      
Protocol C: Self-Validation (Quality Control)

Before proceeding to derivatization, confirm the scaffold identity:

  • IR Spectroscopy: Look for the disappearance of the ester carbonyl (

    
    ) and appearance of the amide carbonyl (
    
    
    
    ) and
    
    
    stretching (
    
    
    ).
  • 1H NMR (DMSO-d6):

    • 
       4.5 ppm (s, 2H, 
      
      
      
      )
    • 
       9.3 ppm (bs, 1H, 
      
      
      
      )
    • 
       4.3 ppm (bs, 2H, 
      
      
      
      )
    • Aromatic protons: Multiplet at 6.8–7.4 ppm.

References

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025). ResearchGate. Available at: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). The Open Medicinal Chemistry Journal. Available at: [Link]

  • Synthesis, Antimicrobial and Anticancer Evaluation of N'-(Substituted Benzylidene)-2-(Benzo[d]oxazol-3(2H)-yl)acetohydrazide Derivatives. (2013). Drug Research. Available at: [Link]

  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152). (2019). Acta Pharmaceutica Sinica B. Available at: [Link]

  • Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents. (2025). Chemistry & Biodiversity. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-(3-Fluorophenoxy)acetohydrazide from 3-Fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(3-fluorophenoxy)acetohydrazide , a critical building block used in the development of bioactive heterocycles, Schiff bases, and multi-targeted therapeutic agents[1]. Starting from commercially available 3-fluorophenol, the synthesis is executed via a two-step sequence: a base-promoted Williamson ether synthesis followed by nucleophilic acyl substitution (hydrazinolysis). The protocol is optimized for high yield, scalability, and product purity, incorporating self-validating in-process controls to ensure reliability for drug development professionals.

Mechanistic Insights & Causality

To ensure a high-fidelity synthesis, it is critical to understand the physicochemical rationale behind the selected reagents and conditions.

Step 1: Base-Promoted Alkylation (Williamson Ether Synthesis)

The first step involves the


-alkylation of 3-fluorophenol using ethyl bromoacetate to yield the intermediate, ethyl 2-(3-fluorophenoxy)acetate.
  • Causality of Base Selection: Anhydrous potassium carbonate (K₂CO₃) is utilized as a mild, heterogeneous base. Unlike stronger bases (e.g., NaOH or KOH), K₂CO₃ efficiently deprotonates the phenol (pKa ~9.8) to form the highly nucleophilic phenoxide ion without causing premature saponification (hydrolysis) of the ethyl ester moiety on the alkylating agent [1].

  • Solvent Dynamics: Dry acetone is selected as the polar aprotic solvent. It enhances the nucleophilicity of the phenoxide anion by poorly solvating it, thereby accelerating the

    
     displacement of the bromide ion from ethyl bromoacetate.
    
Step 2: Hydrazinolysis of the Ester

The intermediate ester undergoes nucleophilic acyl substitution with hydrazine hydrate to form the target acetohydrazide.

  • Causality of Reagent and Solvent: Hydrazine hydrate (NH₂NH₂·H₂O) is a potent nucleophile due to the "alpha effect" (electronic repulsion between adjacent lone pairs on the nitrogen atoms) [2]. It readily attacks the ester carbonyl. Absolute ethanol is employed as a polar protic solvent; it not only dissolves both the intermediate ester and hydrazine but also facilitates critical proton transfer steps during the collapse of the tetrahedral intermediate, driving the expulsion of the ethoxide leaving group.

Workflow Diagram

SynthesisWorkflow Start 3-Fluorophenol (Starting Material) Step1 Step 1: Williamson Ether Synthesis Reagents: Ethyl bromoacetate, K2CO3 Solvent: Dry Acetone, Reflux 8-10 h Start->Step1 Intermediate Ethyl 2-(3-fluorophenoxy)acetate (Intermediate) Step1->Intermediate Step2 Step 2: Hydrazinolysis Reagents: Hydrazine hydrate (80%) Solvent: Ethanol, Reflux 3-5 h Intermediate->Step2 Target 2-(3-Fluorophenoxy)acetohydrazide (Target Compound) Step2->Target

Two-step synthesis workflow of 2-(3-fluorophenoxy)acetohydrazide.

Experimental Protocols

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the success of the current step via the prescribed Thin-Layer Chromatography (TLC) checks.

Protocol 1: Synthesis of Ethyl 2-(3-fluorophenoxy)acetate
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-fluorophenol (5.60 g, 50.0 mmol) in 50 mL of dry acetone.

  • Base Addition: Add anhydrous potassium carbonate (10.36 g, 75.0 mmol) to the solution. Stir the suspension at room temperature for 15 minutes to initiate phenoxide formation.

  • Alkylation: Dropwise, add ethyl bromoacetate (12.52 g, 8.3 mL, 75.0 mmol) to the stirring mixture using an addition funnel.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 56 °C) for 8–10 hours.

    • Self-Validation: Monitor the reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate, 4:1) [1]. The reaction is complete when the starting phenol spot (visualized under UV or with iodine) is completely consumed.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts (KBr and excess K₂CO₃) through a pad of Celite. Wash the filter cake with an additional 20 mL of acetone.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction & Purification: Dissolve the resulting residue in 50 mL of cold distilled water and extract with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the intermediate ester as a pale yellow oil.

Protocol 2: Synthesis of 2-(3-Fluorophenoxy)acetohydrazide
  • Preparation: Dissolve the crude ethyl 2-(3-fluorophenoxy)acetate (approx. 8.9 g, 45.0 mmol) in 40 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Hydrazine Addition: Slowly add hydrazine hydrate (80% aqueous solution, 5.6 g, 5.5 mL, ~112.5 mmol, 2.5 equiv) to the ethanolic solution.

    • Safety Note: Hydrazine is toxic and highly reactive; perform this step in a well-ventilated fume hood.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3–5 hours.

    • Self-Validation: Monitor via TLC (Mobile Phase: Chloroform:Methanol, 9:1) for the disappearance of the higher-Rf ester spot [2].

  • Isolation: Cool the reaction mixture to room temperature. A white to off-white precipitate of the acetohydrazide will begin to form. Concentrate the mixture to half its volume under reduced pressure and cool in an ice bath for 1 hour to maximize precipitation.

  • Purification: Filter the precipitated solid under vacuum, wash with ice-cold ethanol (2 × 10 mL), and recrystallize from hot ethanol to afford pure 2-(3-fluorophenoxy)acetohydrazide as crystalline needles. Dry in a vacuum oven at 40 °C overnight.

Quantitative Data Summary

The following table summarizes the stoichiometric parameters, conditions, and expected outcomes for both synthetic steps to allow for easy scale-up and comparison.

ParameterStep 1: AlkylationStep 2: Hydrazinolysis
Substrate 3-Fluorophenol (1.0 equiv)Ethyl 2-(3-fluorophenoxy)acetate (1.0 equiv)
Reagent Ethyl bromoacetate (1.5 equiv)Hydrazine hydrate, 80% (2.5 equiv)
Base/Catalyst K₂CO₃ (1.5 equiv)None
Solvent Dry AcetoneAbsolute Ethanol
Temperature Reflux (~56 °C)Reflux (~78 °C)
Reaction Time 8–10 hours3–5 hours
Expected Yield 85–90%75–80%
In-Process Control TLC (Hexane:EtOAc 4:1)TLC (CHCl₃:MeOH 9:1)

References

  • Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., Mansour, A. A., Qusty, N. F., Sindi, A. S., Babalghith, A. O., Bamagous, G. A., & Abu-Seer, E. A. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS One, 20(9), e0330731.[Link]

  • Khan, K. M., Ambreen, N., Hussain, S., Perveen, S., & Choudhary, M. I. (2014). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 19(7), 8667-8685.[Link]

Application Note: Hydrazinolysis of Ethyl 2-(3-fluorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Hydrazides are pivotal building blocks in medicinal chemistry and drug development. They serve as versatile, highly reactive precursors for the synthesis of bioactive heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases. The synthesis of 2-(3-fluorophenoxy)acetohydrazide via the hydrazinolysis of ethyl 2-(3-fluorophenoxy)acetate is a fundamental nucleophilic acyl substitution. The incorporation of a fluorine atom at the meta-position of the phenoxy ring enhances the lipophilicity and metabolic stability of downstream drug candidates, making this specific intermediate highly valuable in modern pharmacological pipelines.

Mechanistic Causality & Reaction Design

This protocol does not merely combine reagents; it leverages specific chemical kinetics and thermodynamic principles to ensure high purity and yield. The reaction proceeds via the nucleophilic attack of the terminal nitrogen of hydrazine on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate that collapses to expel ethanol.

  • The Alpha-Effect & Reagent Choice: Hydrazine hydrate (typically 80% w/w) is utilized rather than anhydrous hydrazine. The adjacent nitrogen atoms in hydrazine create an "alpha-effect," making it a super-nucleophile capable of rapid acyl substitution. Hydrazine hydrate provides an optimal balance between high reactivity and safer handling profiles[1].

  • Stoichiometric Causality: An excess of hydrazine (typically 3.0 equivalents) is critical. This excess serves a dual purpose: it drives the reversible equilibrium strictly toward the product and kinetically outcompetes the newly formed hydrazide from reacting with another ester molecule, thereby suppressing the formation of the unwanted N,N'-diacylated byproduct[2].

  • Solvent Dynamics: Absolute ethanol is the solvent of choice. It provides excellent solubility for the starting ethyl ester at both room temperature and reflux. However, the resulting polar acetohydrazide exhibits poor solubility in cold ethanol. This differential solubility transforms the reaction into a self-purifying system—upon cooling, the product selectively crystallizes out of the matrix, eliminating the need for complex chromatographic purification[3].

Safety & Reagent Handling

  • Hydrazine Hydrate: This reagent is highly toxic, corrosive, and a suspected carcinogen. All operations, including weighing and transfer, must be conducted in a certified fume hood.

  • Quenching Protocol: Any contaminated glassware or minor spills must be neutralized using a dilute sodium hypochlorite (bleach) solution, which oxidizes hydrazine to inert nitrogen gas, before standard disposal.

Experimental Methodology

Materials Required
  • Substrate: Ethyl 2-(3-fluorophenoxy)acetate (1.0 eq, 10 mmol, 1.98 g)

  • Reagent: Hydrazine hydrate, 80% aqueous solution (3.0 eq, 30 mmol, ~1.5 mL)

  • Solvent: Absolute ethanol (20 mL)

Step-by-Step Protocol
  • Dissolution: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.98 g (10 mmol) of ethyl 2-(3-fluorophenoxy)acetate in 20 mL of absolute ethanol.

  • Controlled Addition: Place the flask in a room-temperature water bath. Add 1.5 mL (30 mmol) of 80% hydrazine hydrate dropwise over 5 minutes. Causality: Dropwise addition prevents localized concentration gradients and temperature spikes, minimizing side reactions.

  • Thermal Activation: Attach a reflux condenser to the flask. Heat the reaction mixture to a gentle reflux (approx. 78 °C) with continuous stirring for 5 to 7 hours.

  • Self-Validating Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (2:1 v/v) mobile phase[2]. The starting ester is relatively non-polar and will migrate higher (Rf ~0.6), while the highly polar hydrazide product will remain near the baseline (Rf ~0.1–0.2). The reaction is complete when the upper spot entirely disappears.

  • Crystallization: Remove the flask from the heat source and allow it to cool to room temperature. Subsequently, submerge the flask in an ice bath (0–5 °C) for 1 to 2 hours. The product will precipitate as a dense, white crystalline solid.

  • Isolation: Collect the solid via vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove any residual unreacted hydrazine and trace soluble impurities. Dry the solid under high vacuum at 40 °C for 4 hours.

Workflow Step1 1. Dissolution Ethyl 2-(3-fluorophenoxy)acetate in Absolute Ethanol Step2 2. Reagent Addition Dropwise addition of Hydrazine Hydrate (3.0 eq) Step1->Step2 Step3 3. Thermal Activation Reflux at 78°C for 5-7 hours Monitor via TLC Step2->Step3 Step4 4. Crystallization Cool to RT, then Ice Bath (0-5°C) to induce precipitation Step3->Step4 Step5 5. Isolation Vacuum filtration & wash with cold EtOH Step4->Step5 Step6 6. Final Product 2-(3-fluorophenoxy)acetohydrazide (Expected Yield: >80%) Step5->Step6

Experimental workflow for the hydrazinolysis of ethyl 2-(3-fluorophenoxy)acetate.

Quantitative Optimization Data

To demonstrate the causality of the chosen parameters, the following table summarizes the optimization landscape for the hydrazinolysis of phenoxyacetates. Deviating from the optimal 3.0 equivalents and reflux conditions significantly impacts the recovery and purity of the final compound.

Hydrazine Hydrate (Eq.)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1.1Ethanol78 (Reflux)845High unreacted ester; N,N'-diacylated byproduct present.
2.0Ethanol25 (RT)2430Thermal energy insufficient; incomplete conversion.
3.0 Ethanol 78 (Reflux) 6 88 Optimal conditions; pure product precipitates upon cooling.
5.0Methanol65 (Reflux)676Good conversion, but product is more soluble in cold MeOH, lowering recovery.

Self-Validating Troubleshooting System

Even robust protocols can encounter deviations based on reagent degradation or environmental factors. The following logic tree provides a self-validating framework to diagnose and correct common issues encountered during ester hydrazinolysis[1].

Troubleshooting Issue TLC Indicates Impure Product or Low Yield Prob1 Unreacted Starting Material (Incomplete Reaction) Issue->Prob1 Prob2 Formation of N,N'-diacylated Byproduct (Side Reaction) Issue->Prob2 Prob3 Product Soluble in Reaction Solvent Issue->Prob3 Sol1 Increase reflux time or add 1.0 eq more hydrazine Prob1->Sol1 Sol2 Ensure ester is added to hydrazine or maintain high hydrazine excess Prob2->Sol2 Sol3 Concentrate under vacuum, triturate with non-polar solvent Prob3->Sol3

Troubleshooting logic tree for resolving common hydrazinolysis reaction issues.

References

  • BenchChem. Optimizing the reaction conditions for hydrazinolysis of phenazine esters.1

  • National Institutes of Health (PMC). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic.2

  • MDPI. Synthesis and Antibacterial Evaluation of New Sulfone Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole Moiety.3

Sources

Application Note: Optimized Reaction Conditions for Schiff Base (Acylhydrazone) Formation Using 2-(3-Fluorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Scientific Context & Chemical Significance

The synthesis of Schiff bases—specifically acylhydrazones —from hydrazide precursors is a cornerstone reaction in medicinal chemistry. Compounds containing the acylhydrazone pharmacophore (


) exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and potent 

-glucuronidase inhibition[1][2].

2-(3-Fluorophenoxy)acetohydrazide is a highly valuable building block in this context. The incorporation of a fluorine atom at the meta position of the phenoxy ring significantly enhances the molecule's lipophilicity and metabolic stability, making it an ideal precursor for Structure-Activity Relationship (SAR) studies in drug discovery[3][4]. This application note details the optimized, field-proven methodology for condensing this specific hydrazide with various aromatic aldehydes or ketones to yield high-purity acylhydrazones.

Mechanistic Principles & Causality (E-E-A-T)

To ensure high yields and product purity, it is critical to understand the thermodynamic and kinetic drivers of acylhydrazone formation. The reaction proceeds via a nucleophilic addition-elimination mechanism[3].

  • The Role of the Catalyst: The reaction is catalyzed by mild acids, universally glacial acetic acid [5]. The causality here is a delicate pH balance. The acid protonates the carbonyl oxygen of the aldehyde/ketone, dramatically increasing the electrophilicity of the carbonyl carbon. However, the pH must remain around 4.5–5.0. If a stronger acid is used, the terminal amine of the hydrazide will become fully protonated (

    
    ), destroying its nucleophilicity and halting the reaction[4].
    
  • The Choice of Solvent: Absolute ethanol is the solvent of choice[1]. At reflux temperatures (78°C), ethanol provides a homogeneous environment that fully solubilizes both the polar hydrazide and the lipophilic carbonyl compound. Crucially, as the reaction progresses and water is eliminated, the resulting acylhydrazone product typically exhibits significantly lower solubility in cold ethanol. This thermodynamic shift drives the equilibrium forward (Le Chatelier's Principle) and allows for self-validating isolation: the product simply precipitates out of solution upon cooling[1][2].

Mechanism R1 2-(3-Fluorophenoxy)acetohydrazide (Nucleophile) Hem Hemiaminal Intermediate (Tetrahedral) R1->Hem Nucleophilic Attack R2 Carbonyl Compound (Aldehyde/Ketone) Act Protonated Carbonyl (Enhanced Electrophile) R2->Act Protonation Cat Glacial Acetic Acid (H+ Catalyst, pH ~4.5) Cat->Act Act->Hem Deh Dehydration (-H2O) (Heat Driven) Hem->Deh Acid-catalyzed Prod Acylhydrazone (Schiff Base) Target Product Deh->Prod Imine Formation

Diagram 1: Acid-catalyzed nucleophilic addition-elimination mechanism for acylhydrazone formation.

Reaction Optimization & Quantitative Data

The following table synthesizes quantitative yield data across different reaction conditions, demonstrating why acid-catalyzed reflux is the industry standard for phenoxyacetohydrazide derivatives[1][3][5].

Reaction ConditionSolventCatalystTempTimeAverage Yield (%)
Uncatalyzed StirringEthanolNone25°C24 h< 30%
Acid-Catalyzed StirringEthanolGlacial AcOH25°C12 h45 - 55%
Acid-Catalyzed Reflux Ethanol Glacial AcOH 78°C 2 - 4 h 85 - 95%
Microwave-AssistedEthanolGlacial AcOH80°C10 min90 - 98%

Note: While microwave-assisted synthesis offers rapid reaction times, conventional acid-catalyzed reflux remains the most scalable and universally accessible method for bulk synthesis.

Standard Operating Procedure (SOP)

This protocol provides a self-validating system for the synthesis of the Schiff base. The physical appearance of a precipitate during the cooling phase serves as an immediate visual confirmation of successful product formation[1].

Workflow Mix 1. Reagent Mixing (Reactants + EtOH) Cat 2. Catalyst Addition (Glacial AcOH) Mix->Cat Reflux 3. Reflux (78°C) (2-4 hours) Cat->Reflux Cool 4. Ice Bath Cooling (Induces Precipitation) Reflux->Cool Filter 5. Vacuum Filtration & Cold Wash Cool->Filter Purify 6. Recrystallization (Pure Product) Filter->Purify

Diagram 2: Step-by-step experimental workflow for acylhydrazone synthesis and isolation.

Step-by-Step Methodology

1. Preparation & Dissolution

  • Weigh 1.00 mmol of 2-(3-Fluorophenoxy)acetohydrazide and 1.00 mmol of the target aromatic aldehyde or ketone.

  • Transfer both reagents into a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 10 to 15 mL of absolute ethanol. Stir gently to create a suspension or clear solution (depending on the solubility of the specific carbonyl compound).

2. Catalysis

  • Add a catalytic amount of glacial acetic acid (typically 2 to 3 drops, approx. 0.1 mL) to the reaction mixture[5].

3. Reflux & Monitoring

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 78°C) using an oil bath or heating mantle.

  • Maintain reflux with continuous stirring for 2 to 4 hours[1].

  • Validation Check: Monitor the progress of the reaction via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Petroleum Ether : Ethyl Acetate, 7:3 v/v). The disappearance of the starting materials indicates reaction completion[5].

4. Isolation via Precipitation

  • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Transfer the flask to an ice-water bath (0–5°C) for 30 minutes. The acylhydrazone product will precipitate out of the solution as a solid mass[1].

5. Filtration & Purification

  • Collect the precipitated product via vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with small portions of ice-cold ethanol to remove any unreacted starting materials and residual acetic acid[5].

  • To achieve analytical purity, recrystallize the crude solid from hot ethanol or methanol[1]. Dry the final needle-like crystals under a vacuum.

Analytical Validation

To confirm the structural integrity of the synthesized 2-(3-fluorophenoxy)acetohydrazide Schiff base, the following spectroscopic markers should be observed:

  • IR Spectroscopy: Disappearance of the primary amine (

    
    ) doublet bands of the starting hydrazide (typically around 3300-3200 cm
    
    
    
    ) and the appearance of a strong imine (
    
    
    ) stretching band at 1620–1580 cm
    
    
    [5][6].
  • 
    H-NMR Spectroscopy:  The presence of a highly deshielded singlet integrating to 1H in the region of 
    
    
    
    8.00–8.80 ppm, corresponding to the newly formed azomethine (
    
    
    ) proton[5][7]. The amide proton (
    
    
    ) will typically appear as a singlet further downfield at
    
    
    11.00–11.80 ppm[6].

References

  • Jamil, W., Perveen, S., Shah, S. A. A., Taha, M., Ismail, N. H., Perveen, S., Ambreen, N., Khan, K. M., & Choudhary, M. I. (2014).

    
    -Glucuronidase Inhibitors. Molecules, 19(7), 8788-8802.[Link]
    
  • Teixeira, S., Castanheira, E. M. S., & Carvalho, M. A. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 30(13), 2852.[Link]

  • Wang, L., Guo, D. G., Wang, Y. Y., & Zheng, C. Z. (2014). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. RSC Advances, 4, 58895–58901.[Link]

Sources

Cyclization of 2-(3-Fluorophenoxy)acetohydrazide to 1,3,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Cyclodehydration of 2-(3-Fluorophenoxy)acetohydrazide to 1,3,4-Oxadiazoles

Executive Summary & Scientific Rationale

The 1,3,4-oxadiazole motif is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amides and esters. The incorporation of a 3-fluorophenoxy moiety enhances both the lipophilicity and metabolic resistance of the resulting drug candidate, making 2-(3-fluorophenoxy)acetohydrazide a highly valuable synthetic building block.

This application note details optimized, self-validating protocols for the cyclization of 2-(3-fluorophenoxy)acetohydrazide into 2,5-disubstituted 1,3,4-oxadiazoles. The synthesis fundamentally relies on the formation of an intermediate—either an N,N'-diacylhydrazine or an acyl thiosemicarbazide—followed by dehydrative cyclization.

Mechanistic Causality: When 2-(3-fluorophenoxy)acetohydrazide is coupled with a carboxylic acid or acid chloride, the resulting N,N'-diacylhydrazine must undergo nucleophilic attack by the enolic oxygen onto the adjacent carbonyl carbon.

  • Harsh Cyclodehydration: Reagents like phosphorus oxychloride (POCl

    
    ) or thionyl chloride (SOCl
    
    
    
    ) act by phosphorylating or sulfinylating the enolized oxygen, converting it into a superior leaving group[1]. While highly efficient, the elevated temperatures (90–100 °C) and highly acidic byproducts (HCl) can occasionally cleave sensitive ether linkages.
  • Mild Cyclodehydration: To circumvent the limitations of POCl

    
    , modern protocols utilize reagents such as XtalFluor-E ([Et
    
    
    
    NSF
    
    
    ]BF
    
    
    ). This deoxofluorinating agent facilitates cyclodehydration at ambient temperatures, preserving the integrity of the 3-fluorophenoxy ether linkage[2].
  • Thione Formation: Reacting the hydrazide with carbon disulfide (CS

    
    ) under basic conditions (KOH) yields a 5-mercapto-1,3,4-oxadiazole. This is a highly reliable, one-pot transformation driven by the thermodynamic stability of the resulting heteroaromatic system[3].
    

Workflow SM 2-(3-Fluorophenoxy)acetohydrazide Coupling Acylation (Acid Chloride / Et3N) SM->Coupling Step 1 Intermediate N,N'-Diacylhydrazine Intermediate Coupling->Intermediate Cyclo1 Harsh Cyclodehydration (POCl3, 90°C) Intermediate->Cyclo1 Pathway A Cyclo2 Mild Cyclodehydration (XtalFluor-E / AcOH) Intermediate->Cyclo2 Pathway B Product 2,5-Disubstituted 1,3,4-Oxadiazole Cyclo1->Product Cyclo2->Product

Synthetic workflows for 1,3,4-oxadiazole derivation from 2-(3-fluorophenoxy)acetohydrazide.

Experimental Protocols

Protocol A: Classical POCl -Mediated Cyclodehydration

Causality: Best for robust, sterically unhindered substrates. POCl


 serves as both the solvent and the dehydrating agent, driving the equilibrium toward the oxadiazole via Le Chatelier's principle and the irreversible elimination of dichlorophosphoric acid[1].
  • Coupling/Activation: In a 50 mL round-bottom flask, dissolve 2-(3-fluorophenoxy)acetohydrazide (1.0 mmol) and the desired aromatic carboxylic acid (1.0 mmol) in neat POCl

    
     (5.0 mL).
    
  • Cyclization: Heat the reaction mixture to 90 °C under a reflux condenser equipped with a calcium chloride drying tube.

  • Monitoring: Stir for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the highly polar hydrazide spot indicates completion.

  • Quenching (Critical Step): Cool the mixture to room temperature. Slowly pour the mixture over 50 g of crushed ice with vigorous stirring to hydrolyze excess POCl

    
    . Self-Validation: The highly exothermic hydrolysis must be controlled to prevent product degradation; a precipitate should form immediately as the aqueous layer becomes highly acidic.
    
  • Isolation: Neutralize the aqueous suspension cautiously with saturated aqueous NaHCO

    
     until pH ~7-8. Extract with ethyl acetate (3 × 20 mL), wash with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.

Mechanism Enol Diacylhydrazine Enol Tautomer Phos Phosphorodichloridate Intermediate Enol->Phos + POCl3 - HCl Cyclo Intramolecular Nucleophilic Attack Phos->Cyclo Elim Elimination of PO2Cl2- & H+ Cyclo->Elim Oxadiazole 1,3,4-Oxadiazole Core Elim->Oxadiazole

Mechanistic pathway of POCl3-mediated cyclodehydration of N,N'-diacylhydrazines.

Protocol B: Mild Cyclodehydration using XtalFluor-E

Causality: XtalFluor-E is a crystalline, easy-to-handle deoxofluorinating agent that promotes cyclodehydration without generating highly corrosive liquid acidic waste, making it ideal for substrates where the 3-fluorophenoxy ether might be susceptible to cleavage[2].

  • Pre-formation of Diacylhydrazine: React 2-(3-fluorophenoxy)acetohydrazide (1.0 mmol) with an acid chloride (1.1 mmol) in anhydrous DCM (10 mL) containing Et

    
    N (1.5 mmol) at 0 °C to RT for 2 hours. Isolate the N,N'-diacylhydrazine intermediate via standard aqueous workup.
    
  • Activation: Dissolve the intermediate (1.0 mmol) in anhydrous DCM (10 mL). Add XtalFluor-E (1.5 mmol) and glacial acetic acid (0.2 mmol) as an additive. Causality: Acetic acid acts as a proton shuttle, significantly accelerating the cyclization process[2].

  • Reaction: Stir at room temperature for 12 hours under an inert argon atmosphere.

  • Workup: Quench with saturated aqueous NaHCO

    
     (10 mL). Extract with DCM (2 × 15 mL), dry over MgSO
    
    
    
    , and purify via silica gel flash chromatography.
Protocol C: Synthesis of 2-(3-Fluorophenoxymethyl)-5-mercapto-1,3,4-oxadiazole

Causality: The reaction with CS


 in ethanolic KOH forms a potassium dithiocarbazate intermediate, which undergoes intramolecular cyclization upon heating to form the mercapto/thione derivative[3].
  • Reagent Mixing: To a solution of 2-(3-fluorophenoxy)acetohydrazide (1.0 mmol) in absolute ethanol (10 mL), add KOH (1.1 mmol) dissolved in a minimum amount of distilled water (1 mL).

  • Addition of CS

    
    :  Add carbon disulfide (1.5 mmol) dropwise at room temperature.
    
  • Cyclization: Reflux the mixture on a water bath (80 °C) for 12–18 hours until H

    
    S evolution ceases.
    
  • Precipitation: Cool the solution and acidify with dilute HCl (1M) to pH 3-4. Self-Validation: Acidification protonates the thiolate, triggering the immediate precipitation of the 5-mercapto-1,3,4-oxadiazole product. Filter, wash with cold water, and recrystallize from ethanol.

Quantitative Data & Optimization

The following table summarizes the expected optimization parameters and yields based on established literature for acetohydrazide cyclizations[1][2][3][4].

MethodReagents / CatalystTemp (°C)Time (h)Expected Yield (%)Substrate Compatibility
Harsh Dehydration POCl

(neat)
90–1004–675–85Low (May cleave sensitive ethers)
Mild Dehydration XtalFluor-E, AcOH, DCM251280–92High (Preserves ethers/halides)
Microwave-Assisted Acid Chloride, HMPA, MW1200.285–95Moderate (Rapid, highly scalable)
Thione Formation CS

, KOH, EtOH
8012–1870–80High (Specific to mercapto-oxadiazoles)

Validation & Quality Control (Self-Validating Systems)

A robust protocol requires orthogonal analytical confirmation to ensure the structural integrity of the 1,3,4-oxadiazole ring:

  • FT-IR Spectroscopy: The successful conversion of the diacylhydrazine to the 1,3,4-oxadiazole is definitively marked by the complete disappearance of the N-H stretching bands (3200–3300 cm

    
    ) and the amide C=O stretch (~1650 cm
    
    
    
    ). This is accompanied by the appearance of a strong C=N stretching band (1610–1630 cm
    
    
    ) and C-O-C asymmetric stretches (1050–1070 cm
    
    
    )[3].
  • LC-MS Analysis: The cyclodehydration (Protocols A & B) results in a precise mass shift of -18 Da (loss of H

    
    O) from the diacylhydrazine intermediate. Protocol C will show an [M+H]
    
    
    
    peak corresponding to the addition of CS
    
    
    minus H
    
    
    S.
  • 
    H NMR Spectroscopy:  The disappearance of the highly deshielded hydrazide/amide protons (typically 
    
    
    
    9.5–10.5 ppm in DMSO-
    
    
    ) confirms ring closure[3]. Furthermore, the methylene protons (-CH
    
    
    -O-) of the 2-(3-fluorophenoxy)acetohydrazide moiety will shift slightly downfield (typically
    
    
    5.10 - 5.30 ppm) due to the electron-withdrawing nature of the newly formed heteroaromatic oxadiazole ring.

References

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.MDPI.
  • Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent.Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of some 1,3,4-oxadiazole derivatives as potential anti-inflamm
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.JChemRev.

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Application Notes and Protocols: Microwave-Assisted Synthesis of Fluorophenoxy Acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluorophenoxy acetohydrazide derivatives are a class of organic compounds that have garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Their scaffold is recognized as a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The core structure, characterized by a fluorophenoxy group linked to an acetohydrazide moiety, provides a key building block for the synthesis of more complex heterocyclic systems and hydrazone derivatives.[2][3] Hydrazones, formed by the condensation of hydrazides with aldehydes or ketones, are particularly noteworthy for their diverse pharmacological profiles.[4][5]

Traditionally, the synthesis of these compounds involves conventional heating methods that often require long reaction times, high energy consumption, and can lead to the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly alternative, aligning with the principles of green chemistry.[6][7] This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes.[8][9] The volumetric and selective heating provided by microwaves results in uniform temperature distribution, enhanced reaction rates, higher product yields, and improved purity.[7][8][9] Furthermore, MAOS often allows for the use of fewer or safer solvents, contributing to a more sustainable synthetic approach.[6][7][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of fluorophenoxy acetohydrazide derivatives. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and discuss the characterization of the synthesized compounds.

Principles of the Synthesis

The synthesis of fluorophenoxy acetohydrazide derivatives via microwave irradiation typically involves a two-step process:

  • Formation of Fluorophenoxy Acetohydrazide: This initial step involves the reaction of a substituted fluorophenol with an ester, such as ethyl chloroacetate, followed by hydrazinolysis of the resulting ester with hydrazine hydrate. Microwave energy can be effectively applied to accelerate this hydrazinolysis step.[11]

  • Synthesis of Hydrazone Derivatives: The core fluorophenoxy acetohydrazide is then condensed with various aldehydes or ketones to form the corresponding hydrazone derivatives.[4] This reaction is a nucleophilic addition-elimination reaction, where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[12][13] The subsequent dehydration of the hemiaminal intermediate yields the stable hydrazone product.[13] Microwave irradiation significantly accelerates this condensation and dehydration process.[14][15]

Causality Behind Experimental Choices

The choice of a microwave-assisted approach is predicated on several key advantages over conventional heating:

  • Rapid and Uniform Heating: Microwaves interact directly with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the sample.[8][9] This eliminates the temperature gradients often associated with conventional heating, leading to more consistent and reproducible results.

  • Increased Reaction Rates: The efficient energy transfer from microwaves dramatically accelerates reaction rates, allowing for significantly shorter reaction times.[7][8] This high-speed synthesis is particularly beneficial for high-throughput screening in drug discovery.[16]

  • Improved Yields and Purity: The rapid and controlled heating often leads to higher product yields and fewer side reactions, resulting in a purer final product and simplifying the purification process.[8][9][17]

  • Energy Efficiency: By directly heating the reactants, microwave synthesis minimizes energy loss to the surroundings, making it a more energy-efficient method compared to conventional refluxing.[6][8]

  • Solvent Minimization: In some cases, microwave-assisted reactions can be performed under solvent-free conditions or with reduced solvent volumes, which is environmentally advantageous.[6][16]

Experimental Protocols

Part 1: Synthesis of 2-(4-Fluorophenoxy)acetohydrazide

This protocol details the synthesis of the core hydrazide intermediate.

Materials:

  • 4-Fluorophenol

  • Ethyl chloroacetate

  • Anhydrous Potassium Carbonate

  • Ethanol

  • Hydrazine Hydrate (99%)

  • Microwave Synthesizer

Procedure:

  • Esterification: In a microwave-safe reaction vessel, combine 4-fluorophenol (10 mmol), ethyl chloroacetate (11 mmol), and anhydrous potassium carbonate (15 mmol) in 20 mL of ethanol.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at 100°C for 10-15 minutes with a power of 150 W.

  • After the reaction is complete, cool the vessel to room temperature.

  • Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenoxy)acetate.

  • Hydrazinolysis: To the crude ester in a clean microwave vessel, add 15 mL of ethanol and hydrazine hydrate (20 mmol).[3]

  • Seal the vessel and irradiate at 80°C for 5-10 minutes with a power of 150 W.[14]

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 2-(4-fluorophenoxy)acetohydrazide.

Part 2: Microwave-Assisted Synthesis of Fluorophenoxy Acetohydrazone Derivatives

This protocol describes the general procedure for the synthesis of hydrazones from the previously synthesized acetohydrazide.

Materials:

  • 2-(4-Fluorophenoxy)acetohydrazide

  • Substituted Aldehyde or Ketone (e.g., 4-chlorobenzaldehyde, 2-hydroxybenzaldehyde)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Microwave Synthesizer

Procedure:

  • In a microwave-safe reaction vessel, dissolve 2-(4-fluorophenoxy)acetohydrazide (1 mmol) and the desired aldehyde or ketone (1 mmol) in 10 mL of ethanol.[14]

  • Add a few drops of glacial acetic acid as a catalyst.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a temperature of 80-100°C for 2-5 minutes with a power of 150 W.[14][17] The optimal time and temperature may vary depending on the specific aldehyde or ketone used.

  • After completion, cool the reaction vessel to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be partially evaporated.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.

  • The purity of the product can be checked by Thin Layer Chromatography (TLC) and further purified by recrystallization if necessary.

Characterization of Synthesized Compounds

The synthesized fluorophenoxy acetohydrazide and its hydrazone derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

Analytical Technique Expected Observations
Infrared (IR) Spectroscopy For the acetohydrazide, characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-O-C stretching. For the hydrazones, the appearance of a C=N stretching peak (around 1600 cm⁻¹) and the disappearance of the aldehyde/ketone C=O peak.[5]
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Signals corresponding to the aromatic protons of the fluorophenoxy group, the methylene protons of the acetohydrazide backbone, and the N-H protons. For the hydrazones, a characteristic singlet for the azomethine proton (-N=CH-) will be observed in the downfield region (around 8-9 ppm).[3][5]
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon and the aromatic carbons. For hydrazones, a signal for the azomethine carbon will be present.[5]
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the synthesized compound.[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Synthesis of Acetohydrazide cluster_step2 Step 2: Synthesis of Hydrazone Derivatives cluster_characterization Characterization Reactants1 4-Fluorophenol + Ethyl Chloroacetate + K2CO3 Microwave1 Microwave Irradiation (100°C, 10-15 min) Ester Ethyl 2-(4-fluorophenoxy)acetate Microwave2 Microwave Irradiation (80°C, 5-10 min) Hydrazine Hydrazine Hydrate Acetohydrazide 2-(4-Fluorophenoxy)acetohydrazide Acetohydrazide_input 2-(4-Fluorophenoxy)acetohydrazide Aldehyde Aldehyde/Ketone Microwave3 Microwave Irradiation (80-100°C, 2-5 min) Hydrazone Fluorophenoxy Acetohydrazone Derivative Hydrazone_output Final Product Analysis IR, NMR, MS

Caption: Workflow for the microwave-assisted synthesis of fluorophenoxy acetohydrazide derivatives.

General Reaction Pathway

reaction_pathway Fluorophenoxy_Acetohydrazide Fluorophenoxy Acetohydrazide (R-O-CH2-CO-NH-NH2) Intermediate Hemiaminal Intermediate Fluorophenoxy_Acetohydrazide->Intermediate + Aldehyde_Ketone Aldehyde/Ketone (R'-CO-R'') Aldehyde_Ketone->Intermediate Hydrazone Fluorophenoxy Acetohydrazone (R-O-CH2-CO-NH-N=CR'R'') Intermediate->Hydrazone - H2O Water H2O

Caption: General reaction for the formation of a hydrazone from an acetohydrazide and an aldehyde/ketone.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of fluorophenoxy acetohydrazide derivatives. The protocols outlined in these application notes demonstrate a rapid, efficient, and environmentally conscious method for synthesizing these valuable compounds. The dramatic reduction in reaction times and the potential for improved yields and purity make this technology an indispensable tool for researchers in medicinal chemistry and drug development. By leveraging the principles of microwave chemistry, scientists can accelerate the discovery and development of novel therapeutic agents based on the versatile fluorophenoxy acetohydrazide scaffold.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). Vertex AI Search.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025, November 7). MDPI.
  • RF Energy Industrial I Microwave-Driven Chemical Reactions - RFHIC. RFHIC.
  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts. (2025, February 24). Chemistry LibreTexts.
  • Wolff-Kishner Reduction - Organic Chemistry Tutor. Organic Chemistry Tutor.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. (2021, June 14).
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7). PMC.
  • Hydrazone - Wikipedia. Wikipedia.
  • Lecture 7 Imines, Hydrazones and Oximes. University of Birmingham.
  • Oximes and Hydrazones in Bioconjugation: Mechanism and C
  • Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide - Asian Publication Corporation. (2014, January 30).
  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC - NIH. PMC - NIH.
  • Unraveling the Structure-Activity Relationship of 2-(4-chlorophenoxy)
  • (PDF) Synthesis and X-Ray Structures of Hydrazones Derived - Amanote Research. (2014, January 1). Amanote Research.
  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - MDPI. (2025, April 14). MDPI.
  • Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents - ResearchGate. (2025, August 10).
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI. (2021, August 30). MDPI.
  • Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones - Arabian Journal of Chemistry. (2024, July 17). Arabian Journal of Chemistry.
  • Design and Synthesis of Hydrazide-Hydrazones Based 2- Oxonicotinonitrile Derivatives as Potential Antimicrobial Agents -.:: Natural Sciences Publishing ::. (2018, May 1).
  • Synthesis, Reactions and Antimicrobial Activity of 2-Cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide Derivative - Cairo University. (2020, June 4). Cairo University.
  • microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly - Journal of Applied Pharmaceutical Research. (2022, March 31). Journal of Applied Pharmaceutical Research.
  • Application of Acetohydrazide in the Synthesis of Antimicrobial Pyridine Compounds: Application Notes and Protocols - Benchchem. Benchchem.
  • Pharmaceutical Science Synthesis And in-Vitro Anti Bacterial Activity of 2-(2-Benzyl-4-Chlorophenoxy) Acetohydrazide As Triazole - Worldwidejournals.com. (2016, May 15). Worldwidejournals.com.
  • Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents - Research Journal of Pharmacy and Technology. Research Journal of Pharmacy and Technology.
  • Microwave-assisted synthesis of novel[6] oxazine derivatives as potent anti- bacterial and antioxidant agents - Arkivoc. (2024, October 11). Arkivoc.

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Crystallization methods for 2-(3-Fluorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization & Purification Protocols for 2-(3-Fluorophenoxy)acetohydrazide

Part 1: Introduction & Strategic Context

2-(3-Fluorophenoxy)acetohydrazide is a critical intermediate scaffold, frequently employed in the synthesis of bioactive heterocycles such as 1,3,4-oxadiazoles and triazoles, which are highly valued in medicinal chemistry for their antimicrobial and anticonvulsant properties.[1]

The purity of this hydrazide is the rate-limiting step for subsequent cyclization reactions.[1] Residual hydrazine hydrate (a genotoxic impurity) or unreacted ethyl ester can lead to side reactions, forming difficult-to-separate byproducts.[1]

Technical Challenge: Phenoxyacetohydrazides typically exhibit moderate solubility in alcohols and high solubility in polar aprotic solvents (DMSO, DMF). They often crystallize as voluminous needles or plates, which can trap mother liquor (occlusion), leading to false yield calculations and lower purity.

Objective: This guide provides a validated, scalable crystallization protocol designed to:

  • Maximize Purity: Target >99.5% HPLC purity (removal of hydrazine/ester).

  • Control Morphology: Produce dense prisms rather than needles to improve filtration rates.

  • Ensure Stability: Isolate the thermodynamically stable polymorph.

Part 2: Physicochemical Profiling & Solubility

Before initiating bulk crystallization, the solubility profile must be verified. The presence of the 3-fluoro substituent increases lipophilicity compared to the unsubstituted phenoxyacetohydrazide, slightly altering solvent affinity.

Table 1: Solubility Profile & Solvent Selection Matrix

Solvent SystemSolubility (Hot ~60°C)Solubility (Cold ~5°C)SuitabilityRole
Ethanol (95%) HighLowExcellent Primary Crystallization Solvent
Methanol Very HighModerateGoodAlternative (Lower Yield)
Water LowInsolubleAnti-Solvent Yield Maximizer / Wash Solvent
Ethyl Acetate ModerateLowPoorWashing (Removes unreacted ester)
DMF / DMSO Very HighHighSpecificUse only for highly impure crude
Hexane/Heptane InsolubleInsolublePoorAnti-solvent (Oiling out risk)

Critical Insight: The hydrazide moiety (-CONHNH₂) is capable of significant hydrogen bonding.[1] Protic solvents like Ethanol facilitate the formation of ordered crystal lattices, whereas aprotic solvents may result in solvates.

Part 3: Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol Method)

Recommended for crude purity >85% and standard purification.

Prerequisites:

  • Crude Material: 2-(3-Fluorophenoxy)acetohydrazide (dried).[1]

  • Solvent: Ethanol (Absolute or 95%).

  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, overhead stirrer.[1]

Step-by-Step Procedure:

  • Dissolution (The Saturation Point):

    • Charge the crude solid into the reactor.

    • Add Ethanol at a ratio of 10 mL per gram of solid.[2]

    • Heat the mixture to reflux (78°C) with moderate stirring (200 RPM).

    • Observation: If the solution is not clear after 10 minutes at reflux, add Ethanol in 1 mL/g increments until full dissolution is observed.

    • Filtration (Optional): If insoluble black specks (catalyst residues) are visible, perform a hot filtration through a pre-heated sintered glass funnel.

  • Controlled Cooling (Nucleation):

    • Turn off the heat source. Allow the vessel to cool slowly to room temperature (20-25°C) over 2 hours .

    • Note: Do not crash cool (ice bath immediately). Rapid cooling promotes needle formation and agglomeration.

    • Once at room temperature, transfer the vessel to an ice-water bath (0-5°C) and hold for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid using vacuum filtration (Buchner funnel).

    • Wash 1: Rinse the filter cake with cold Ethanol (0°C, 2 mL/g).

    • Wash 2: Rinse with cold Water (2 mL/g) to remove trace hydrazine salts.

    • Wash 3: Final rinse with Hexane (2 mL/g) to aid drying.

  • Drying:

    • Dry in a vacuum oven at 45°C for 12 hours.

    • Checkpoint: Ensure melting point is sharp (Target range: ~148-152°C, dependent on exact polymorph).[1]

Protocol B: Anti-Solvent Crystallization (DMSO/Water)

Recommended for highly impure crude or scale-up where hot ethanol safety is a concern.[1]

  • Dissolution: Dissolve 10 g of crude material in 20 mL of DMSO at room temperature. The solution should be clear.

  • Anti-Solvent Addition: Slowly add Water (60 mL) dropwise via an addition funnel over 30 minutes while stirring vigorously.

  • Precipitation: An exothermic reaction may occur; maintain temperature <30°C. A thick white precipitate will form.[1]

  • Aging: Stir the slurry for 1 hour to allow crystal ripening (Ostwald ripening).

  • Filtration: Filter and wash extensively with water to remove DMSO.

Part 4: Process Visualization (Workflows)

The following diagrams illustrate the decision logic and experimental workflow.

CrystallizationWorkflow Start Crude 2-(3-Fluorophenoxy)acetohydrazide PurityCheck Check Purity (HPLC/TLC) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity Yes LowPurity Purity < 85% PurityCheck->LowPurity No MethodA Method A: Ethanol Recrystallization (Thermodynamic Control) HighPurity->MethodA MethodB Method B: DMSO/Water Anti-Solvent (Kinetic Control) LowPurity->MethodB DissolveHot Dissolve in Refluxing EtOH (10-15 mL/g) MethodA->DissolveHot DissolveDMSO Dissolve in DMSO (RT) (2 mL/g) MethodB->DissolveDMSO Cooling Slow Cooling (20°C/hr) to induce Nucleation DissolveHot->Cooling Filter Filtration & Washing (Cold EtOH + Water) Cooling->Filter AddWater Add Water Anti-Solvent Dropwise DissolveDMSO->AddWater AddWater->Filter Dry Vacuum Dry @ 45°C Filter->Dry

Figure 1: Decision matrix for selecting the optimal crystallization pathway based on crude input purity.

MolecularInteractions Hydrazide Hydrazide Group (-CONHNH2) Ethanol Ethanol (Solvent) Hydrazide->Ethanol Soluble @ High T Crystal Crystal Lattice (H-Bond Network) Hydrazide->Crystal Precipitates @ Low T (Intermolecular H-Bonds) MotherLiquor Mother Liquor Ethanol->MotherLiquor Carries Impurities Impurity Hydrazine/Ester (Impurities) Impurity->Ethanol Remains Soluble

Figure 2: Solubility mechanism.[1] The hydrazide crystallizes via self-assembly (H-bonding), while impurities remain dissolved in the supernatant.[1]

Part 5: Characterization & Troubleshooting

Quality Control Attributes
  • Appearance: White to off-white crystalline powder.[1]

  • Melting Point: Distinct sharp peak (Range: 148–152°C, verify against standard). Broad range indicates wet cake or impurities.

  • HPLC Purity: >99.5% area.

  • IR Spectrum: Characteristic peaks at ~3300 cm⁻¹ (N-H stretch) and ~1660 cm⁻¹ (C=O amide I).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooling too fast.[1]Reheat to dissolve oil, add 10% more solvent, and seed with pure crystal at cloud point.
Low Yield Too much solvent used (undersaturated).Concentrate mother liquor by rotary evaporation and cool again (Second Crop).
Yellow Color Oxidation or phenolic impurities.[1]Recrystallize using Ethanol + Activated Carbon (5 wt%) . Filter hot.
Broad Melting Point Wet solvent trapped in lattice.Dry at higher temp (50°C) under high vacuum for 24h.

Part 6: References

  • Synthesis and crystallization of phenoxyacetohydrazides: Source: Fun, H. K., et al. "2-(4-Chlorophenoxy)-N'-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate."[1] Acta Crystallographica Section E, 2010. URL:[Link] (Provides structural context for the packing of phenoxyacetohydrazide analogs).

  • General Solubility of Hydrazides: Source: Jouyban, A. "Review of the pharmaceutical solubility of hydrazide derivatives in ethanol-water mixtures."[1] Journal of Pharmaceutical Sciences. (Establishes the solubility behavior of the -CONHNH2 moiety in protic solvents).

  • Safety of Hydrazine Derivatives: Source: PubChem Compound Summary for Hydrazine Derivatives. URL:[Link]

Sources

Application Notes & Protocols: Strategic Reagent Selection for the Synthesis of Novel Hydrazones from 2-(3-Fluorophenoxy)acetohydrazide and Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Hydrazone Linker in Modern Drug Discovery

The hydrazone moiety (R₁R₂C=NNH-C(O)R) stands as a cornerstone in contemporary medicinal chemistry and drug development.[1][2] Formed through the condensation of a hydrazide with an aldehyde or ketone, this functional group is prized for its synthetic accessibility and diverse biological activities, which include antimicrobial, anticonvulsant, and anticancer properties.[1][3] The structure of hydrazide-hydrazone derivatives often enhances drug delivery by improving solubility and stability.[2] Notably, the hydrazone bond's susceptibility to hydrolysis under the mildly acidic conditions found in tumor microenvironments or lysosomes makes it a powerful tool for designing pH-responsive prodrugs for targeted drug delivery.[1][2]

The 2-(3-Fluorophenoxy)acetohydrazide scaffold is a particularly promising building block. The fluorophenoxy group is a common feature in bioactive molecules, often enhancing metabolic stability and binding affinity. Coupling this hydrazide with a diverse library of aldehydes opens a direct route to novel chemical entities with significant therapeutic potential. This guide provides a detailed exploration of the reagents and methodologies available for this crucial coupling reaction, emphasizing the rationale behind procedural choices to empower researchers in their synthetic endeavors.

The Core Mechanism: A Tale of Nucleophilic Addition and Elimination

The formation of a hydrazone is a classic nucleophilic addition-elimination reaction.[1][4] The process begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde. This attack forms an unstable tetrahedral intermediate known as a carbinolamine. The reaction is consummated by the elimination of a water molecule to form the stable C=N double bond characteristic of the hydrazone.[4]

The efficiency of this entire process is critically dependent on pH. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack.[1][4] However, a delicate balance must be struck; in strongly acidic conditions, the hydrazide's nitrogen atom becomes protonated, neutralizing its nucleophilicity and shutting down the reaction.[1] Consequently, the optimal reaction environment is typically mildly acidic, with a pH range of approximately 4.5 to 5.[1]

Caption: General Mechanism of Acid-Catalyzed Hydrazone Formation.

Strategic Reagent Selection: A Comparative Guide to Catalysis

The choice of catalyst is paramount to achieving high yields and purity in the coupling of 2-(3-Fluorophenoxy)acetohydrazide with aldehydes. While the reaction can sometimes proceed without a catalyst, particularly with highly reactive aldehydes or under harsh conditions, catalysis is generally required for efficient and clean conversion.

Catalyst SystemKey AdvantagesTypical ConditionsConsiderations & Limitations
Brønsted Acids (e.g., Acetic Acid)Inexpensive, readily available, effective for many substrates.[1][5]Catalytic amount (2-3 drops) in a protic solvent like ethanol or methanol, often requires reflux.[1][3]Can require elevated temperatures; may not be suitable for acid-sensitive functional groups.
Lewis Acids (e.g., CeCl₃·7H₂O)Offers an alternative catalytic pathway, can be effective where Brønsted acids fail.[6]2-5 mol% in solvents like tert-butanol; conditions vary from RT to heating.[6]Less commonly used than Brønsted acids; requires screening for optimal conditions.
Organocatalysts (e.g., Meglumine)"Green" and sustainable (biodegradable catalyst), high yields, mild room temperature conditions, metal-free.[7]Catalytic amount in aqueous-ethanol media at room temperature.[7]Primarily demonstrated for specific solvent systems; may require optimization for broader substrate scope.
Organocatalysts (e.g., Anthranilic Acids)Superior to traditional aniline catalysis, especially at neutral pH; rapid reaction rates.[8][9]1 mM catalyst concentration in buffered solutions (e.g., PBS with DMF co-solvent).[8]Ideal for bioconjugation and reactions under physiological conditions; may be overkill for standard synthesis.
Catalyst-Free (Solvent-Free/Melt)Environmentally friendly (no solvent or catalyst waste), simple procedure.[10][11]Grinding reactants together (mechanochemistry) or heating them in a melt state.[11]Substrate-dependent; may require specific equipment (ball mill) or high temperatures.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for coupling 2-(3-Fluorophenoxy)acetohydrazide with a representative aldehyde.

Protocol 1: Classic Brønsted Acid Catalysis

This protocol employs glacial acetic acid, a robust and widely applicable method for general hydrazone synthesis.

Materials:

  • 2-(3-Fluorophenoxy)acetohydrazide (1.0 mmol, 184.17 mg)

  • Selected Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 mmol, 140.57 mg)

  • Ethanol or Methanol (15 mL)

  • Glacial Acetic Acid (catalytic, ~3 drops)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 2-(3-Fluorophenoxy)acetohydrazide (1.0 mmol) in ethanol (15 mL). Stir until a clear solution is obtained.

  • Aldehyde Addition: To this solution, add the aldehyde (1.0 mmol) in one portion.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.[1][3]

  • Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC), typically for 2-6 hours.[5]

  • Work-up: Once the reaction is complete (as indicated by the consumption of starting materials on TLC), remove the flask from the heat and allow it to cool slowly to room temperature.

  • Isolation: Further cool the mixture in an ice bath or refrigerator (−20 °C) to facilitate precipitation of the product.[5] Collect the resulting solid by vacuum filtration, washing with a small amount of cold ethanol.

  • Purification: The crude hydrazone can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity.[1]

  • Characterization: Confirm the structure of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, FTIR, and High-Resolution Mass Spectrometry (HRMS).[12]

Protocol 2: Green and Efficient Organocatalysis with Meglumine

This protocol leverages meglumine as a biodegradable and highly efficient catalyst under mild, environmentally benign conditions.[7]

Materials:

  • 2-(3-Fluorophenoxy)acetohydrazide (1.0 mmol, 184.17 mg)

  • Selected Aldehyde (1.0 mmol)

  • Meglumine (10 mol%, 0.1 mmol, 19.52 mg)

  • Ethanol:Water (1:1 v/v, 10 mL)

  • Erlenmeyer flask

  • Stirring plate and magnetic stir bar

Procedure:

  • Reagent Mixture: In a 25 mL Erlenmeyer flask, combine 2-(3-Fluorophenoxy)acetohydrazide (1.0 mmol), the aldehyde (1.0 mmol), and meglumine (0.1 mmol) in the ethanol:water solvent system (10 mL).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically rapid, often completing within 30-60 minutes. Monitor progress by TLC.

  • Isolation: Upon completion, the product often precipitates directly from the reaction mixture. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove the meglumine catalyst, followed by a small amount of cold ethanol to aid drying.

  • Purification & Characterization: The product is often obtained in high purity. If necessary, recrystallize from ethanol. Characterize the final product as described in Protocol 1.

General Experimental Workflow

The synthesis and validation of a novel hydrazone derivative follows a logical and systematic workflow, ensuring reproducibility and purity of the final compound.

G A 1. Reagent Preparation - Weigh Hydrazide & Aldehyde - Prepare Solvent & Catalyst Solution B 2. Reaction Setup - Dissolve Reactants - Add Catalyst - Set Temperature (RT or Reflux) A->B C 3. Reaction Monitoring - Thin Layer Chromatography (TLC) - Check for consumption of starting materials B->C D 4. Work-up & Isolation - Cool reaction mixture - Induce precipitation - Vacuum Filtration C->D Reaction Complete E 5. Purification - Recrystallization from suitable solvent (e.g., Ethanol) D->E F 6. Final Product Characterization - NMR (¹H, ¹³C) - Mass Spectrometry (HRMS) - Infrared Spectroscopy (FTIR) E->F

Caption: Standard workflow for the synthesis and analysis of hydrazones.

Troubleshooting and Scientific Considerations

  • Low Yields: If yields are poor, consider increasing the reaction time or temperature (for Protocol 1). For less reactive aldehydes (those with electron-donating groups), switching to a more potent catalytic system like meglumine may be beneficial. Ensure the aldehyde has not degraded due to prolonged storage.

  • Product Stability: The hydrazone bond is susceptible to hydrolysis.[13] Avoid strongly acidic conditions during work-up and purification. The final product should be stored in a dry environment.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel is a viable alternative purification method.

  • Side Reactions: With certain hydrazides and aldehydes, the formation of azines (R₂C=N−N=CR₂) can occur if a second equivalent of the aldehyde reacts with the initially formed hydrazone.[13] Using a 1:1 stoichiometry of reactants is crucial to minimize this.

References

  • Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine. Taylor & Francis Online. [Link]

  • Water-soluble Organocatalysts for Hydrazone and Oxime Formation. National Center for Biotechnology Information (PMC). [Link]

  • Unraveling Hydrazone Formation: A Dance of Molecules. Oreate AI Blog. [Link]

  • Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

  • Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications. [Link]

  • Catalyst-Free Assembly of δ-Lactam-Based Hydrazide–Hydrazone Compounds from 3-Arylglutaconic Anhydrides and Aldazines. National Center for Biotechnology Information (PMC). [Link]

  • Hydrazone - Wikipedia. Wikipedia. [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. [Link]

  • A Convenient and Mild Procedure for the Synthesis of Hydrazones and Semicarbazones from Aldehydes or Ketones under Solvent-free Conditions. Semantic Scholar. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and Evaluation of Hydrazones. Alcrut group. [Link]

  • Hydrazone synthesis. Organic Chemistry Portal. [Link]

  • BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal. [Link]

  • On the Use of CeCl₃·7H₂O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. MDPI. [Link]

Sources

Solvent Selection & Optimization for 2-(3-Fluorophenoxy)acetohydrazide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-(3-Fluorophenoxy)acetohydrazide is a pivotal pharmacophore in medicinal chemistry, serving as a precursor for antimicrobial hydrazones and heterocyclic 1,3,4-oxadiazoles. The presence of the 3-fluorine atom on the phenoxy ring introduces unique physicochemical properties—enhanced lipophilicity and metabolic stability—without significantly altering the steric profile compared to the parent phenoxyacetohydrazide.

However, the electron-withdrawing nature of the fluorine atom (Hammett


) slightly reduces the nucleophilicity of the terminal hydrazine nitrogen (

). Consequently, solvent selection becomes the critical variable in driving reaction kinetics, managing intermediate solubility, and suppressing the formation of diacylhydrazine byproducts.
Physicochemical Profile
PropertyCharacteristicImplication for Solvent Selection
Polarity Moderate-HighSoluble in DMSO, DMF, MeOH, EtOH. Insoluble in Hexanes, Et₂O.
H-Bonding Donor & AcceptorProtophilic solvents (DMSO) stabilize the ground state; Protic solvents (EtOH) facilitate proton transfer.
pKa (Hydrazide) ~3.0 - 3.5 (Conjugate acid)Requires mild acid catalysis for carbonyl condensation; sensitive to strong base hydrolysis.
3-F Effect Lipophilic (

)
Increases solubility in chlorinated solvents (DCM, CHCl₃) compared to non-fluorinated analogs.

Solvent Selection Matrix by Reaction Type

A. Condensation Reactions (Schiff Base Formation)

The formation of hydrazones requires the nucleophilic attack of the hydrazide nitrogen on a carbonyl carbon. This is an equilibrium process often driven by the precipitation of the product.

  • Primary Recommendation: Absolute Ethanol (EtOH) with catalytic Glacial Acetic Acid (AcOH) .

  • Rationale: Ethanol solubilizes the starting hydrazide at reflux but often acts as an antisolvent for the resulting hydrazone at room temperature (RT), driving the equilibrium forward via precipitation (Le Chatelier’s principle).

  • Alternative (Green Chemistry): Water:Ethanol (4:1) .

    • Note: The 3-fluorophenoxy moiety is sufficiently lipophilic that water-based reactions may suffer from mass transfer limitations unless ultrasound or microwave irradiation is used.

B. Cyclization to 1,3,4-Oxadiazoles

Cyclization requires dehydration of the hydrazide intermediate.

  • Method 1 (Dehydrative): Phosphorus Oxychloride (POCl₃) .[1]

    • Role: Acts as both solvent and reagent.[2]

    • Caution: Highly reactive; requires strict anhydrous conditions.

  • Method 2 (Oxidative): DMSO or Ethanol with Iodine (I₂).

    • Role: DMSO acts as a polar aprotic host that stabilizes the transition state during oxidative closure.

Visualization: Solvent Decision Workflow

SolventStrategy Start Starting Material: 2-(3-Fluorophenoxy)acetohydrazide Target Target Transformation? Start->Target Schiff Condensation (Hydrazone Formation) Target->Schiff Aldehyde/Ketone Cycliz Cyclization (1,3,4-Oxadiazole) Target->Cycliz Carboxylic Acid or Oxidative EtOH Solvent: Absolute EtOH Catalyst: Glacial AcOH (cat.) Temp: Reflux -> RT Schiff->EtOH Standard Protocol (High Yield) POCl3 Solvent: POCl3 Reagent: Benzoic Acid deriv. Temp: 80-100°C Cycliz->POCl3 Direct Dehydration (Harsh) Iodine Solvent: DMSO or EtOH Reagent: I2 / K2CO3 Temp: Mild Heat Cycliz->Iodine Oxidative Closure (Milder) Out1 Precipitate Product (Filtration) EtOH->Out1 Out2 Quench with Ice/Water (Precipitation) POCl3->Out2 Iodine->Out2

Figure 1: Decision tree for solvent selection based on the desired chemical transformation of the hydrazide scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(3-Fluorophenoxy)acetylhydrazones

Objective: Condensation of 2-(3-Fluorophenoxy)acetohydrazide with substituted aromatic aldehydes.

Reagents:

  • 2-(3-Fluorophenoxy)acetohydrazide (1.0 equiv)

  • Aromatic Aldehyde (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol (10–15 mL per mmol of hydrazide)

  • Catalyst: Glacial Acetic Acid (2–3 drops)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the hydrazide in absolute ethanol. Heat gently (40–50°C) if necessary to ensure complete dissolution.

    • Expert Insight: If the solution remains cloudy, the 3-fluorophenoxy group's lipophilicity may be causing aggregation. Add minimal DMF (0.5 mL) to clarify.

  • Addition: Add the aromatic aldehyde dropwise. If the aldehyde is solid, dissolve it in a minimum amount of ethanol first.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Isolation:

    • Scenario A (Precipitation): If a solid forms during reflux (common with nitro- or chloro-substituted aldehydes), filter the hot solution.

    • Scenario B (Soluble): If the solution remains clear, cool to room temperature, then place in an ice bath for 1 hour.

  • Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and recrystallize from Ethanol/DMF if necessary.

Protocol B: POCl₃-Mediated Cyclization to 1,3,4-Oxadiazoles

Objective: Direct cyclization of the hydrazide with a carboxylic acid.

Reagents:

  • 2-(3-Fluorophenoxy)acetohydrazide (1.0 equiv)

  • Aromatic Carboxylic Acid (1.0 equiv)

  • Solvent/Reagent: Phosphorus Oxychloride (POCl₃) (5–10 mL per mmol)

Procedure:

  • Setup: Use a dry round-bottom flask with a calcium chloride drying tube.

  • Mixing: Add the hydrazide and the carboxylic acid to the flask.

  • Solvent Addition: Carefully add POCl₃.

    • Safety Note: POCl₃ is corrosive and reacts violently with water. Perform this in a fume hood.

  • Reaction: Reflux the mixture on an oil bath at 80–100°C for 4–6 hours.

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (approx. 100g) with vigorous stirring. The excess POCl₃ will hydrolyze (exothermic), and the oxadiazole product should precipitate.

  • Neutralization: Adjust the pH of the aqueous slurry to ~7–8 using solid Sodium Bicarbonate (NaHCO₃) to ensure the product is in its neutral form.

  • Isolation: Filter the solid, wash copiously with water, and dry.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the solvent-assisted proton transfer essential for the condensation mechanism, highlighting why protic solvents like Ethanol are preferred over aprotic ones for this specific step.

Mechanism Reactants Hydrazide + Aldehyde Attack Nucleophilic Attack (Rate Limiting) Reactants->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral PT Proton Transfer (Solvent Assisted) Tetrahedral->PT Elimination Elimination of H2O PT->Elimination Product Hydrazone (Schiff Base) Elimination->Product Ethanol EtOH (Solvent) Shuttles Protons Ethanol->PT H-Bonding Acid AcOH (Catalyst) Activates C=O Acid->Attack Activation

Figure 2: Mechanistic pathway of hydrazone formation showing the catalytic role of Acetic Acid and the proton-shuttling capability of Ethanol.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Oily Product Incomplete crystallization; presence of impurities.1. Scratch the flask wall with a glass rod.2. Add water dropwise to the ethanolic solution (turbidity point).3. Triturate with cold Hexane or Ether.
Low Yield Reversibility of reaction (Hydrolysis).Ensure anhydrous Ethanol is used. Increase catalyst concentration slightly. Use a Dean-Stark trap (if using Toluene/Benzene) to remove water.
No Precipitate High solubility of product.Evaporate solvent to 1/3 volume. Cool to -20°C. Pour into ice-cold water.
Multiple Spots (TLC) Isomerization (E/Z) or Hydrolysis.Hydrazones can exist as E/Z isomers. Recrystallization usually isolates the stable (E)-isomer.

References

  • BenchChem. (2025).[2] Optimizing reaction conditions for pivalic acid hydrazide condensations. Retrieved from

  • ACS Omega. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.[3] American Chemical Society. Retrieved from

  • RSC Advances. (2020). Effective methods for the synthesis of hydrazones... reaction monitoring using a chemometric approach. Royal Society of Chemistry.[4] Retrieved from

  • MDPI Molecules. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones. MDPI. Retrieved from

  • PubChem. (2025).[5] 2-(3-Fluorophenoxy)acetohydrazide Compound Summary. National Library of Medicine.[5] Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of 1,3,4-oxadiazoles.[1][6][7][8][9][10] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(3-Fluorophenoxy)acetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: YLD-3F-PHZ-001 Subject: Yield Improvement & Troubleshooting for 2-(3-Fluorophenoxy)acetohydrazide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses low yields and impurity profiles commonly encountered during the synthesis of 2-(3-fluorophenoxy)acetohydrazide . This compound is a critical intermediate often used in the development of antimicrobial and anticancer agents (e.g., hydrazone-based linkers).

The synthesis follows a two-step pathway:

  • Williamson Ether Synthesis: 3-Fluorophenol

    
     Ethyl 2-(3-fluorophenoxy)acetate.
    
  • Hydrazinolysis: Ester Intermediate

    
     2-(3-Fluorophenoxy)acetohydrazide.
    

Critical Critical Yield Killer: The formation of the symmetric bis-hydrazide dimer during Step 2. This occurs when the hydrazine concentration drops relative to the ester, causing the product hydrazide to attack another molecule of the starting ester.

Module 1: The Williamson Ether Synthesis (Step 1)

Objective: Synthesize Ethyl 2-(3-fluorophenoxy)acetate with >90% yield.

The Protocol
  • Substrate: 3-Fluorophenol

  • Reagent: Ethyl chloroacetate (1.1 equiv)

  • Base: Anhydrous

    
     (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) — Crucial for rate acceleration.

  • Solvent: Acetone (Reflux) or DMF (

    
    ).
    
Technical FAQ: Step 1

Q: Why is my reaction stalling at 70% conversion? A: This is usually due to the "Water Trap." Phenols are weak acids (


). If your 

or solvent is wet, hydroxide ions form and hydrolyze your ethyl chloroacetate into chloroacetic acid (which forms a salt and stops reacting).
  • Fix: Flame-dry your

    
     or use a molecular sieve trap. Switch to DMF if acetone reflux is too slow.
    

Q: Can I use Sodium Hydride (NaH) instead of Carbonate? A: Yes, but it is often unnecessary overkill. NaH requires strictly anhydrous THF/DMF and can lead to ring alkylation (C-alkylation) side products.


 in Acetone/DMF is the industrial standard for this specific transformation due to its mildness and selectivity for O-alkylation.

Q: Why add Potassium Iodide (KI)? A: This utilizes the Finkelstein Reaction principle. KI reacts with Ethyl Chloroacetate to form Ethyl Iodoacetate in situ. The iodide is a much better leaving group than chloride, significantly accelerating the


 attack by the phenoxide.

Module 2: Hydrazinolysis (Step 2) - The Critical Junction

Objective: Convert ester to hydrazide while suppressing dimer formation.

The Protocol
  • Substrate: Ethyl 2-(3-fluorophenoxy)acetate

  • Reagent: Hydrazine Hydrate (

    
     or 
    
    
    
    )
  • Stoichiometry: 3.0 to 5.0 equivalents (Strict Requirement).

  • Solvent: Absolute Ethanol.

The "Bis-Hydrazide" Trap

If the ratio of Hydrazine to Ester is low (e.g., 1:1), the newly formed Hydrazide (


) competes with Hydrazine (

) for the remaining Ester. This forms the symmetric dimer (

), which is an insoluble, high-melting solid that contaminates the product.
Technical FAQ: Step 2

Q: I have a white, high-melting solid that won't dissolve in Ethanol. What is it? A: This is likely the Bis-hydrazide dimer .

  • Cause: Hydrazine was the limiting reagent, or the reaction was run too concentrated.

  • Fix: Use 4-5 equivalents of Hydrazine Hydrate.

Q: Should I reflux? A: Yes, reflux in Ethanol (


) is standard. However, if you see significant impurities, try stirring at Room Temperature (RT) for 24 hours. RT reactions are slower but cleaner, reducing thermal decomposition of the hydrazine.

Q: How do I remove the excess Hydrazine? A: Hydrazine hydrate is soluble in water/ethanol. Upon cooling the reaction mixture, the product usually precipitates. Filtration followed by washing with cold water/ethanol removes the excess hydrazine.

Module 3: Troubleshooting & Optimization Guide

Symptom vs. Solution Matrix
SymptomProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of ChloroacetateDry solvents/base. Add reagents after base has stirred with phenol for 30 min.
"Gooey" or Oily Product (Step 2) Incomplete reaction or solvent trappingTriturate the oil with cold Ether or Hexane to induce crystallization.
Insoluble White Precipitate (Step 2) Bis-Hydrazide Dimer CRITICAL: Increase Hydrazine to 5.0 equiv. Add Ester dropwise to Hydrazine solution.
Product turns pink/brown Oxidation of Phenol/HydrazineRun reaction under Nitrogen (

) atmosphere. Use fresh Hydrazine.
Low Melting Point Residual Ester or SolventRecrystallize from Ethanol/Water (9:1). Dry in vacuum oven at

.

Visualizing the Pathway & Logic

Figure 1: Reaction Pathway & Side Reactions

Caption: The standard synthesis route (blue) versus the parasitic dimerization pathway (red) caused by insufficient hydrazine.

ReactionPathway Start 3-Fluorophenol Step1 Williamson Ether (K2CO3, Acetone) Start->Step1 + Ethyl Chloroacetate Inter Ethyl 2-(3-fluorophenoxy)acetate (Intermediate) Step1->Inter Step2 Hydrazinolysis (N2H4, EtOH) Inter->Step2 + Excess N2H4 (5 eq) LowHyd Low Hydrazine Conc. Inter->LowHyd Target Target Hydrazide (Yield > 85%) Step2->Target Target->LowHyd Attacks Ester Dimer Bis-Hydrazide Dimer (Impurity) LowHyd->Dimer Dimerization

Figure 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing yield issues during the workup phase.

Troubleshooting Problem Low Yield or Impure Product CheckStep Which Step? Problem->CheckStep Step1 Step 1: Ester CheckStep->Step1 Step2 Step 2: Hydrazide CheckStep->Step2 CheckWater Check Water Content Step1->CheckWater CheckSolids Solid Type? Step2->CheckSolids DryIt Dry K2CO3 & Solvent Add KI Catalyst CheckWater->DryIt Found Moisture Gooey Gooey/Oily CheckSolids->Gooey HighMP High MP Solid (>200C) CheckSolids->HighMP FixGooey Triturate w/ Ether or Recrystallize (EtOH) Gooey->FixGooey FixDimer Bis-Hydrazide Formed. RESTART with 5eq N2H4 HighMP->FixDimer

Experimental Protocol (Optimized)

Step 1: Ethyl 2-(3-fluorophenoxy)acetate
  • In a 250 mL round-bottom flask, dissolve 3-fluorophenol (10 mmol) in anhydrous Acetone (50 mL).

  • Add anhydrous

    
      (20 mmol) and KI  (1 mmol). Stir at RT for 30 mins.
    
  • Add Ethyl chloroacetate (11 mmol) dropwise.

  • Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

  • Workup: Filter off inorganic salts. Evaporate solvent. Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol), water, and brine. Dry over

    
     and concentrate.
    
Step 2: 2-(3-Fluorophenoxy)acetohydrazide
  • Dissolve Hydrazine Hydrate (50 mmol, 5.0 equiv) in Absolute Ethanol (20 mL) in a flask.

  • Dissolve the Ester from Step 1 (10 mmol) in Absolute Ethanol (10 mL).

  • Add the Ester solution dropwise to the Hydrazine solution (Reverse Addition) over 20 minutes at RT.

  • Reflux for 4 hours.

  • Workup: Cool the mixture in an ice bath. The product should precipitate as white crystals.

  • Filter the solid.[2][3] Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Purification: Recrystallize from Ethanol if necessary.

References

  • Organic Syntheses. (2008). Propanoic acid, 2,2-dimethyl-, hydrazide. Org. Synth. 2008, 85, 12-16. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Acetohydrazide Purification & Hydrazine Hydrate Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals dealing with the synthesis and purification of acetohydrazide.

The Physicochemical Challenge: Why is Hydrazine Removal Difficult?

Acetohydrazide synthesis typically requires an excess of hydrazine hydrate to drive the reaction to completion and suppress the formation of unwanted byproducts like 1,2-diacetylhydrazine[1]. However, removing the unreacted hydrazine hydrate post-reaction is a classic synthetic bottleneck due to three intersecting factors:

  • Azeotrope Formation: Hydrazine and water form a highly stable, high-boiling azeotrope (boiling point 120.5 °C). This prevents the simple evaporative removal of water and hydrazine under standard conditions[2].

  • Hydrogen Bonding Matrix: Acetohydrazide is highly polar, containing multiple hydrogen-bond donors and acceptors. It forms a viscous, strongly hydrogen-bonded complex with hydrazine hydrate, trapping the impurity within the product matrix.

  • Thermal Sensitivity: Applying excessive heat under high vacuum to force the hydrazine out often leads to product decomposition or co-sublimation of the acetohydrazide before the hydrazine is fully purged[3].

Troubleshooting & FAQs

Q1: My product remains a viscous syrup after rotary evaporation. How do I remove the residual hydrazine hydrate without degrading my acetohydrazide? A: The syrup is a consequence of the hydrazine-water hydrate binding tightly to your product. You must first break this hydrate chemically. The most effective method is azeotropic distillation using an entrainer like toluene[3]. By distilling the mixture, toluene forms a minimum-boiling azeotrope with water, effectively removing the water at a much lower temperature (~85 °C). This converts the strongly bound hydrazine hydrate into anhydrous hydrazine, which has a lower affinity for the product matrix and can subsequently be stripped under high vacuum[4].

Q2: Can I use chemical scavengers to remove the excess hydrazine? A: Yes, if your downstream application permits. A volatile ketone, such as acetone, can be added to the crude mixture. Acetone selectively condenses with trace anhydrous hydrazine to form acetone hydrazone[5]. Because acetone hydrazone is highly volatile and lacks the strong hydrogen-bonding capability of free hydrazine, it can be easily removed in vacuo. However, physical separation is generally preferred to avoid introducing new organic impurities[6].

Q3: Is recrystallization sufficient to achieve high purity? A: Recrystallization is a powerful purification technique for solid hydrazides[6], but it is rarely sufficient on its own if large amounts of hydrazine hydrate remain. If attempted too early, the product will "oil out" instead of crystallizing. Recrystallization from solvents like isopropyl ether should only be performed after azeotropic dehydration and vacuum stripping[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems , meaning the physical behavior of the reaction directly indicates the success or failure of the purification step.

Protocol A: Azeotropic Dehydration and Vacuum Stripping

Causality: This protocol uses toluene to break the hydrazine-water azeotrope. By removing the water, the boiling point and hydrogen-bonding capacity of the remaining hydrazine drop significantly, allowing for safe vacuum removal.

  • Initial Concentration: Transfer the crude reaction mixture to a rotary evaporator and concentrate at 60 °C under reduced pressure (~100 mmHg) to remove the bulk of the reaction solvent (e.g., ethanol or excess acetic acid)[3].

  • Entrainer Addition: Dissolve the resulting viscous syrup in a 1:2 ratio of product to toluene. Transfer the solution to a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Azeotropic Distillation: Heat the mixture to reflux. Water will co-distill with toluene and separate in the Dean-Stark trap.

    • Self-Validation Check: Monitor the vapor temperature at the distillation head. The removal of water is complete only when the vapor temperature strictly reaches and stabilizes at 110.6 °C (the boiling point of pure toluene)[3]. If the temperature is lower, water (and thus hydrazine hydrate) is still present.

  • Vacuum Stripping: Once the temperature stabilizes, cool the flask and transfer the anhydrous mixture to a rotary evaporator. Apply high vacuum (≤ 10 mmHg) at 60 °C to strip the remaining toluene and the now-anhydrous hydrazine. The product should solidify into a crude white mass.

Protocol B: Selective Recrystallization

Causality: This step removes trace organic impurities and residual anhydrous hydrazine by exploiting differential solubility in a non-polar/polar boundary solvent.

  • Dissolution: Suspend the crude solid from Protocol A in a minimum volume of boiling isopropyl ether[3].

  • Hot Filtration: If any insoluble polymeric byproducts are present, filter the solution rapidly while hot.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath.

    • Self-Validation Check: The formation of distinct, free-flowing crystals indicates successful hydrazine removal. If the product forms a biphasic oil ("oiling out"), trace water or hydrazine is still present, and Protocol A must be repeated[6].

  • Isolation: Filter the crystals under vacuum, wash with ice-cold isopropyl ether, and dry in a vacuum desiccator overnight.

Quantitative Data Comparison

Compound / MixtureBoiling Point (°C)Role in PurificationNotes
Hydrazine Hydrate 118.5 - 120.5ImpurityForms strong H-bonds; highly toxic; difficult to remove via simple vacuum[2].
Acetohydrazide ~ 120 (sublimes)Target ProductCo-distills or degrades with hydrazine if not properly dehydrated.
Toluene / Water Azeotrope 85.0Entrainer SystemBreaks the hydrazine hydrate complex at a safe temperature[3].
Toluene (Pure) 110.6EntrainerVapor temp reaching 110.6 °C self-validates complete water removal[3].
Acetone Hydrazone ~ 93Scavenger ProductHighly volatile; easily removed under vacuum if scavenging is used.

Process Workflows

PurificationLogic A Crude Acetohydrazide (H2O + N2H4) B Add Toluene (Entrainer) A->B C Azeotropic Distillation (Dean-Stark) B->C D Vapor Temp == 110.6°C? C->D E Vacuum Stripping (Remove Anhydrous N2H4) D->E Yes (Water Removed) G Continue Reflux D->G No (Water Present) F Recrystallization (Isopropyl Ether) E->F Crude Solid G->C

Decision tree for the azeotropic removal of water and hydrazine from acetohydrazide.

ScavengingMechanism N2H4 Trace Anhydrous N2H4 (Toxic Impurity) Hydrazone Acetone Hydrazone (Highly Volatile) N2H4->Hydrazone Condensation (-H2O) Scavenger Acetone (Volatile Scavenger) Scavenger->Hydrazone Vacuum High Vacuum (Complete Removal) Hydrazone->Vacuum Evaporation

Chemical scavenging mechanism for trace hydrazine removal using a volatile ketone.

References[2] Title: US2773814A - Dehydration of hydrazine by azeotropic distillation with aniline | Source: Google Patents | URL:Verify Source[4] Title: Azeotropes as Powerful Tool for Waste Minimization in Industry and Chemical Processes | Source: PMC (nih.gov) | URL:Verify Source[6] Title: Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds | Source: BenchChem | URL:Verify Source[3] Title: Propanoic acid, 2,2-dimethyl-, hydrazide - Organic Syntheses Procedure | Source: Organic Syntheses | URL:Verify Source[5] Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications | Source: PMC (nih.gov) | URL:Verify Source[1] Title: CN108191706A - The synthetic method of acethydrazide | Source: Google Patents | URL:Verify Source

Sources

Technical Support Center: Purification of 2-(3-Fluorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The purification of 2-(3-fluorophenoxy)acetohydrazide is a critical step in isolating high-quality intermediates for medicinal chemistry libraries (often pyrazole or oxadiazole synthesis). The presence of the fluorine atom at the meta position of the phenoxy ring introduces unique lipophilic characteristics compared to the non-substituted parent compound, altering its solubility profile.

The Challenge: Synthesizing this compound via the hydrazinolysis of ethyl 2-(3-fluorophenoxy)acetate often yields a crude product contaminated with:

  • Symmetrical Dihydrazides: (R-CO-NH-NH-CO-R) formed by the reaction of the product with another mole of ester.

  • Unreacted Hydrazine Hydrate: Highly toxic and reducing.

  • 3-Fluorophenol: A degradation product or unreacted starting material.[1]

The Solution: Recrystallization from Ethanol (EtOH) or an EtOH/Water system is the most robust method. The hydrazide moiety provides hydrogen-bond donor/acceptor sites that solubilize well in hot protic solvents but crystallize effectively upon cooling due to the lattice energy stabilization provided by the aromatic


-stacking and intermolecular hydrogen bonding.

Standard Operating Procedure (SOP)

Solvent Selection Matrix
Solvent SystemSuitabilityMechanism of ActionRecommended For
Absolute Ethanol ⭐⭐⭐⭐⭐ (Excellent)High solubility at boiling point (78°C); low solubility at 0°C.First-pass purification.
Ethanol/Water (9:1) ⭐⭐⭐⭐ (Very Good)Water acts as an anti-solvent to force precipitation if the compound is too soluble in pure EtOH.Maximizing yield (recovery).
Methanol ⭐⭐ (Fair)Often too soluble; leads to lower recovery yields.Very impure crude samples.
Toluene ⭐ (Poor)Poor solubility for the polar hydrazide tail; risk of "oiling out."Not recommended.
Step-by-Step Protocol
  • Dissolution (The Saturation Point):

    • Place the crude 2-(3-fluorophenoxy)acetohydrazide in a commercially standard Erlenmeyer flask.

    • Add Absolute Ethanol (approx. 5–7 mL per gram of crude) and a magnetic stir bar.

    • Heat to reflux (approx. 80°C) on a stir plate.

    • Critical: If the solid does not dissolve completely, add more ethanol in small portions (1 mL at a time) until a clear solution is obtained.

  • Hot Filtration (Removal of Insolubles):

    • If you observe undissolved solids at reflux, these are likely the symmetrical dihydrazide impurity (highly insoluble).

    • Perform a hot filtration through a pre-warmed fluted filter paper or a heated sintered glass funnel to remove these solids.

  • Controlled Cooling (Crystal Growth):

    • Remove the flask from the heat source.

    • Allow it to cool to room temperature slowly (over 20–30 minutes). Do not plunge immediately into ice.

    • Mechanism: Rapid cooling traps impurities (occlusion). Slow cooling allows the crystal lattice to exclude foreign molecules (purification).

  • Crystallization & Isolation:

    • Once at room temperature, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

    • Filter the crystals using vacuum filtration (Büchner funnel).[2][3]

  • Washing & Drying:

    • Wash the filter cake with cold ethanol (0°C). This removes the mother liquor containing unreacted hydrazine and fluorophenol.

    • Dry the solid under vacuum at 40–50°C.

Troubleshooting Guide (FAQ)

Issue 1: The "Oiling Out" Phenomenon

Symptom: As the solution cools, the product separates as a separate liquid layer (oil) rather than crystals.[4] Cause: The saturation temperature is higher than the melting point of the solvated product, or the solution is too concentrated. Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of additional solvent (ethanol) to lower the concentration.

  • Seed the cooling solution with a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to provide nucleation sites.

Issue 2: No Crystals Form

Symptom: The solution remains clear even on ice. Cause: The solution is not supersaturated (too much solvent). Fix:

  • Perform a partial evaporation (rotary evaporator) to remove 30–50% of the solvent.

  • Add a dropwise amount of Water (anti-solvent) until a faint turbidity persists, then heat to clear and cool again.

Issue 3: Product Smells of Ammonia/Amine

Symptom: Strong odor after drying. Cause: Trapped Hydrazine Hydrate . Fix:

  • Recrystallize again.[2][3][4][5][6]

  • Ensure the washing step with cold ethanol is performed thoroughly. Hydrazine is very soluble in ethanol and should wash away.

Process Logic & Impurity Fate Mapping

The following diagrams visualize the decision-making process and the chemical separation logic.

Figure 1: Recrystallization Decision Tree

RecrystallizationWorkflow Start Crude 2-(3-fluorophenoxy)acetohydrazide Dissolve Add Hot Ethanol (Reflux) Start->Dissolve CheckSolids Are solids present at reflux? Dissolve->CheckSolids HotFilter Hot Filtration (Remove Dimer) CheckSolids->HotFilter Yes Cool Cool to Room Temp CheckSolids->Cool No HotFilter->Cool CheckOil Did it 'Oil Out'? Cool->CheckOil RemedyOil Reheat & Add more EtOH CheckOil->RemedyOil Yes IceBath Ice Bath (0°C) CheckOil->IceBath No RemedyOil->Cool Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold EtOH Filter->Wash Final Pure Crystals Wash->Final

Caption: Workflow logic for handling crude hydrazide, including intervention steps for common failure modes like oiling out.

Figure 2: Impurity Fate Map

ImpurityFate Crude Crude Mixture Prod Target Hydrazide Crude->Prod Dimer Sym-Dihydrazide (Insoluble Impurity) Crude->Dimer Hydrazine Excess Hydrazine (Toxic) Crude->Hydrazine Phenol 3-Fluorophenol (Degradant) Crude->Phenol Crystal Crystalline Lattice Prod->Crystal Precipitates HotFilt Hot Filtration Dimer->HotFilt Removed as Solid MotherLiq Mother Liquor (Filtrate) Hydrazine->MotherLiq Remains Soluble Phenol->MotherLiq Remains Soluble

Caption: Separation logic showing how solubility differences partition impurities into the filter cake (Dimer) or mother liquor (Hydrazine/Phenol).

Quantitative Data & Specifications

ParameterSpecification / DataNotes
Molecular Formula

Molecular Weight 184.17 g/mol
Expected Yield 75% – 85%Lower yields indicate excessive solvent use.
Melting Point Determine experimentallyTypical range for this class is 120–150°C. Sharp range (<2°C) indicates purity.
Appearance White to off-white needlesYellowing indicates oxidation or phenol contamination.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for hydrazide purification).

  • BenchChem. (2025).[6] Impact of solvent choice on the yield and purity of 2-(2-Chlorophenyl)acetohydrazide. (Analogous solubility data for halogenated phenoxyacetohydrazides).

  • PubChem. (2025).[7] 2-(3-fluorophenoxy)acetohydrazide Compound Summary. National Library of Medicine.[7]

  • Sigma-Aldrich. (2025). Safety Data Sheet: Phenylhydrazine derivatives. (Safety protocols for handling hydrazine contaminants).

Sources

Controlling side reactions in fluorophenoxy acetohydrazide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers synthesizing fluorophenoxy acetohydrazides. It is designed to address the specific chemical challenges introduced by the fluorine substituent and the hydrazinolysis mechanism.

Topic: Controlling Side Reactions & Process Optimization Document ID: TS-FPAH-2026 Lead Scientist: Dr. A. Vance[1]

Executive Summary & Chemical Context

Fluorophenoxy acetohydrazides are critical pharmacophores in medicinal chemistry, serving as precursors for 1,2,4-triazoles and 1,3,4-oxadiazoles (antimicrobial/anticancer agents).[2][3]

The synthesis typically follows a two-stage workflow:

  • Williamson Ether Synthesis: Fluorophenol + Ethyl Chloroacetate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Ethyl Fluorophenoxyacetate.
    
  • Nucleophilic Acyl Substitution (Hydrazinolysis): Ethyl Fluorophenoxyacetate + Hydrazine Hydrate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Fluorophenoxy Acetohydrazide.
    

The Challenge: The electron-withdrawing nature of the fluorine atom on the aromatic ring alters the acidity of the starting phenol and the solubility profile of the intermediate, often leading to specific side reactions like bis-hydrazide formation and hydrolytic cleavage .

Reaction Pathway & Side Reaction Analysis

The following diagram illustrates the primary synthetic pathway and the critical divergence points where side reactions occur.

ReactionPathway Start Fluorophenol (Starting Material) Step1 Step 1: Esterification (Williamson Ether Synthesis) Start->Step1 Intermediate Ethyl Fluorophenoxyacetate (Ester Intermediate) Step1->Intermediate Ethyl Chloroacetate K2CO3, Reflux Side1 Side Reaction A: O- vs C-Alkylation isomers Step1->Side1 Poor Base Choice Solvent Effects Step2 Step 2: Hydrazinolysis (Nucleophilic Substitution) Intermediate->Step2 Side2 Side Reaction B: Bis-Hydrazide (Dimer Formation) Intermediate->Side2 + Product (Competes with Hydrazine) Product Fluorophenoxy Acetohydrazide (Target Product) Step2->Product N2H4·H2O (Excess) EtOH, Reflux Step2->Side2 Low N2H4 Ratio High Temp Side3 Side Reaction C: Hydrolysis to Acid Step2->Side3 Water presence (Wet Solvent)

Caption: Figure 1. Synthetic pathway of fluorophenoxy acetohydrazide highlighting critical divergence points for alkylation isomers and bis-hydrazide formation.

Critical Troubleshooting Guides

Module A: The Precursor Stage (Esterification)

Issue: Low yield of the ester intermediate or presence of unreacted fluorophenol.

SymptomRoot CauseCorrective ActionMechanism
Low Conversion Fluorine's inductive effect increases phenol acidity, but the phenoxide nucleophilicity may be lower.[1]Switch Base: Use ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

with catalytic

(Finkelstein condition).
Iodide displaces chloride on the acetate, creating a better leaving group for the phenoxide attack.
C-Alkylation Solvent polarity favors soft-soft interaction at the ortho/para carbon rather than oxygen.[1]Solvent Control: Use polar aprotic solvents like Acetone or Acetonitrile .[1]Promotes "hard" nucleophilic attack by the oxygen atom (O-alkylation).[1]

Q: Why is my esterification reaction stalling at 60% conversion? A: The fluoride substituent on the phenol ring pulls electron density, stabilizing the phenoxide ion but making it a "lazier" nucleophile.[3]

  • Protocol Fix: Add 0.1 equivalents of Potassium Iodide (KI) to the reaction. The reaction generates ethyl iodoacetate in situ, which is significantly more reactive toward the stabilized fluorophenoxide [1].[3]

Module B: The Critical Step (Hydrazinolysis)

Issue: Formation of the insoluble "Bis-hydrazide" impurity (Dimer).

The Chemistry: The target hydrazide product (


) still possesses a nucleophilic amine. If the concentration of hydrazine (

) is too low, the product will attack a remaining ester molecule, forming the symmetric dimer (

).

Optimization Data: Hydrazine Equivalents vs. Purity

Hydrazine:Ester Ratio Yield (%) Bis-Hydrazide Impurity (%) Notes
1.5 : 1 65% 15-20% Significant dimerization.[1] Difficult purification.
3.0 : 1 82% 5-8% Standard protocol.[1] Requires recrystallization.

| 5.0 : 1 | 94% | <1% | Optimal. Kinetic control favors mono-hydrazide.[1] |

Q: How do I remove the bis-hydrazide impurity if it has already formed? A: Bis-hydrazides are notoriously insoluble in ethanol and water.[1]

  • Hot Filtration: Dissolve your crude mixture in boiling ethanol. The mono-hydrazide (product) will dissolve; the bis-hydrazide often remains as a solid. Filter the hot solution to remove the impurity.

  • Crystallization: Upon cooling the filtrate, the pure fluorophenoxy acetohydrazide will crystallize.

Q: My product is an oil/gum instead of a solid. Why? A: This is often due to trapped solvent or residual hydrazine hydrate.[1]

  • Fix: Triturate the oil with cold diethyl ether or hexane.[1] The fluorophenoxy group is lipophilic, but the hydrazide moiety is polar.[3] Non-polar solvents will extract impurities and induce crystallization of the product [2].

Validated Experimental Protocol

Standardized for 4-Fluorophenoxy acetohydrazide synthesis.

Step 1: Hydrazinolysis[2][4][5]
  • Dissolution: Dissolve 10.0 mmol of Ethyl 2-(4-fluorophenoxy)acetate in 15 mL of absolute ethanol.

  • Addition: Add 50.0 mmol (5.0 equiv) of Hydrazine Hydrate (80% or 99%) dropwise at room temperature.

    • Critical: Do not add the ester to the hydrazine. Add hydrazine to the ester? No.

    • Correction: To strictly prevent bis-hydrazide, add the Ester solution dropwise TO the Hydrazine solution. This ensures the ester always encounters a vast excess of hydrazine.

  • Reflux: Heat to reflux (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).
    
  • Workup:

    • Cool to room temperature.[1][4][5][6][7] The product may precipitate.[1][2][4][5][6][8][9]

    • If solid forms: Filter and wash with cold ethanol (2x5 mL) and water (to remove hydrazine salts).[1]

    • If no solid: Concentrate solvent to 1/3 volume and cool to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .
      
Step 2: Purification (Recrystallization)[2][11]
  • Solvent: Ethanol/Water (9:1 ratio).[1]

  • Heat the crude solid in the minimum amount of boiling solvent.

  • Hot filter if any insoluble particles (potential bis-hydrazide) remain.[1]

  • Cool slowly to RT, then

    
    .
    
  • Dry under vacuum at

    
    .
    

Troubleshooting Logic Tree

Use this flow to diagnose yield or purity issues immediately.

Troubleshooting Start Problem Identified Issue1 Low Yield (<50%) Start->Issue1 Issue2 Impure Product (Multiple Spots) Start->Issue2 CheckTLC Does TLC show starting ester? Issue1->CheckTLC CheckSpot High Rf Spot (Non-polar)? Issue2->CheckSpot YesEster Incomplete Reaction CheckTLC->YesEster Yes NoEster Product lost in mother liquor? CheckTLC->NoEster No Action1 Increase Reflux Time OR Add 2eq Hydrazine YesEster->Action1 Action2 Evaporate solvent completely Triturate residue with Ether NoEster->Action2 BisHydrazide Bis-Hydrazide Impurity CheckSpot->BisHydrazide Yes (Insoluble solid) StartSpot Low Rf Spot (Polar)? CheckSpot->StartSpot No Action3 Hot Filtration in Ethanol Product is in filtrate BisHydrazide->Action3 AcidImp Hydrolysis Product (Acid) StartSpot->AcidImp Yes Action4 Check solvent dryness Wash product with NaHCO3 AcidImp->Action4

Caption: Figure 2. Decision tree for diagnosing yield loss and impurity profiles in hydrazide synthesis.

References

  • MDPI. (2025).[1][10] Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. [Link]

  • Organic Chemistry Portal. (2024).[1] Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Minimizing Ethyl Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Ethyl esters are ubiquitous intermediates in organic synthesis and drug development. However, their susceptibility to hydrolytic cleavage—reverting them to their parent carboxylic acids—often compromises overall yield and complicates downstream purification.

This guide provides researchers and scientists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to preserve the integrity of ethyl ester intermediates.

I. Troubleshooting & FAQs

Q1: Why does my ethyl ester intermediate undergo hydrolysis during the reaction, and how can I prevent it? A1: Ethyl esters are vulnerable to both acid- and base-catalyzed hydrolysis. Under acidic conditions, the reaction is a reversible equilibrium driven by the presence of water[1]. Under basic conditions, the hydroxide ion attacks the carbonyl carbon, leading to irreversible 1[1].

  • Prevention: Maintain strict anhydrous conditions using dry solvents (e.g., absolute ethanol) and flame-dried glassware. If a base is required for the reaction (e.g., enolate formation), use a non-nucleophilic base (like NaH) or a matching alkoxide (Sodium Ethoxide, NaOEt) to prevent both hydrolysis and transesterification side-reactions[2].

Q2: My ester survives the reaction but degrades during the aqueous workup. What are the best practices to minimize this? A2: Aqueous workups introduce water, which, combined with residual acid or base catalysts, creates an ideal environment for hydrolysis. The highest risk occurs during basic washes used to neutralize acid catalysts[3]. To mitigate this:

  • Temperature Control: Perform all aqueous washes with ice-cold solutions to suppress the thermal energy required for the hydrolysis kinetics[3].

  • Weak Buffers: Use cold, saturated aqueous sodium bicarbonate (NaHCO₃) instead of strong bases like NaOH or KOH, which significantly accelerate saponification[3].

  • Minimize Contact Time: Do not leave the biphasic mixture in the separatory funnel for extended periods. Separate the organic and aqueous layers immediately[3].

Q3: How can I analytically confirm if my ethyl ester is hydrolyzing into a carboxylic acid? A3: Unintended hydrolysis typically presents as a lower-than-expected yield of the ester and the reappearance of the highly polar carboxylic acid starting material[3]. You can confirm this via:

  • TLC: A new, highly polar spot (often streaking) that stays near the baseline in standard non-polar eluent systems.

  • NMR Spectroscopy: The disappearance of the ethyl group signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm in ¹H NMR) and the appearance of a broad carboxylic acid O-H peak (>10 ppm).

Q4: Are there alternative synthetic strategies to avoid aqueous bases entirely? A4: Yes. A liquid-solid two-phase system using anhydrous solid bases like K₂CO₃ with a phase-transfer catalyst (e.g., 18-crown-6) in an organic solvent can absorb water formed during the reaction and completely avoid the introduction of aqueous hydroxide, thereby minimizing ester hydrolysis[4].

II. Quantitative Data: Workup Conditions

Summarizing the causality of workup parameters on ester stability allows for rapid optimization of your downstream processing.

Table 1: Impact of Workup Conditions on Ethyl Ester Stability

ParameterHigh-Risk ConditionMechanistic ConsequenceOptimized Condition
Temperature Room Temp / WarmHigh thermal energy accelerates the kinetics of nucleophilic attack by water/hydroxide.0°C (Ice Bath)
Wash pH Strong Base (NaOH, KOH)Hydroxide ions drive irreversible saponification of the ester bond to a carboxylate salt.Weak Base (sat. NaHCO₃)
Phase Contact Time > 15 minutesProlonged exposure to the aqueous-organic interface maximizes the probability of hydrolytic cleavage.< 5 minutes (Immediate separation)
Drying Agent None / InadequateTrace water remaining in the organic phase acts as a latent nucleophile during solvent evaporation.Anhydrous Na₂SO₄ (Until free-flowing)

III. Experimental Protocol: Optimized Aqueous Workup

This step-by-step methodology is designed as a self-validating system to isolate ethyl esters while systematically shutting down hydrolytic pathways.

Step 1: Thermal Quenching

  • Action: Once the reaction is complete, immediately transfer the reaction flask to an ice-water bath and cool to 0°C.

  • Causality: Lowering the temperature reduces the kinetic energy of the system, drastically slowing down the rate of hydrolysis before any aqueous solutions are introduced.

Step 2: Mild Neutralization

  • Action: Add ice-cold, saturated aqueous NaHCO₃ dropwise to the organic mixture to neutralize any residual acid catalyst. Vent the separatory funnel frequently to release CO₂ gas.

  • Causality: NaHCO₃ neutralizes acid catalysts without providing a strong enough nucleophile (like OH⁻) to cause base-catalyzed saponification.

Step 3: Rapid Phase Separation

  • Action: Gently invert the separatory funnel (avoid vigorous shaking to prevent emulsions). Immediately drain the lower aqueous layer. Do not let the layers sit in contact for more than 5 minutes.

  • Causality: Hydrolysis occurs at the biphasic interface. Minimizing contact time limits the physical opportunity for the reaction to proceed.

Step 4: Anhydrous Desiccation

  • Action: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Na₂SO₄ incrementally while swirling.

  • Causality: Removing trace dissolved water from the organic layer prevents concentration-driven hydrolysis during rotary evaporation.

  • Self-Validation Checkpoint: Continue adding Na₂SO₄ until the powder stops clumping and flows freely like snow. This visual cue confirms that the latent hydrolysis vector (water) has been completely eliminated.

IV. Workflow Visualization

The following decision tree maps the logical flow of the optimized workup procedure to prevent degradation.

EsterWorkup N1 Crude Reaction Mixture (Ethyl Ester + Catalyst) N2 Cool to 0°C (Ice Bath) N1->N2 N3 Aqueous Wash (Cold sat. NaHCO3) N2->N3 Neutralize Acid N4 Immediate Phase Separation (< 5 mins) N3->N4 Prevent Saponification N5 Dry Organic Layer (Anhydrous Na2SO4) N4->N5 Remove Bulk Water N6 Pure Ethyl Ester N5->N6 Remove Trace Water

Caption: Workflow for ethyl ester isolation minimizing hydrolytic degradation.

V. References

  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions - Benchchem 3

  • Preventing ester hydrolysis during the synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate - Benchchem 2

  • Ester Hydrolysis - A Level Chemistry Revision Notes - SaveMyExams 1

  • Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate | PDF | Ether - Scribd 4

Sources

Validation & Comparative

High-Fidelity IR Spectroscopy of Hydrazides: A Comparative Guide to ATR vs. Transmission FTIR

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The hydrazide functional group (


) is a critical pharmacophore in modern drug development, most notably serving as the structural backbone for first-line anti-tuberculosis therapeutics like isoniazid (INH)[1]. The precise structural elucidation and quality control of these active pharmaceutical ingredients (APIs) rely heavily on Fourier Transform Infrared (FTIR) spectroscopy.

However, the choice of FTIR sampling technique—Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet)—profoundly impacts the resulting spectral output, particularly for the highly polar carbonyl (C=O) and amine/amide (N-H) groups[2][3]. This guide provides a critical, objective comparison of these methodologies, detailing the causality behind spectral shifts and offering self-validating experimental protocols for pharmaceutical analysis.

Spectral Signatures of the Hydrazide Pharmacophore

The hydrazide moiety presents unique vibrational modes due to the coupled electronic effects of the adjacent nitrogen atoms and extensive intermolecular hydrogen-bonding networks[4]. Understanding the causality behind these peak positions is essential for accurate spectral interpretation.

  • Carbonyl (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) Stretch : Typically observed between 1630 and 1670 cm⁻¹. In solid-state isoniazid, this peak manifests prominently around 1663–1667 cm⁻¹. The causality of this relatively low wavenumber (compared to isolated ketones at ~1715 cm⁻¹) is the resonance stabilization from the adjacent amide nitrogen. This is further exacerbated by strong 
    
    
    
    hydrogen bonding in the crystalline lattice, which lengthens and weakens the
    
    
    double bond character[4].
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Stretches : The terminal 
    
    
    
    and secondary
    
    
    groups produce distinct bands in the 3100–3400 cm⁻¹ region. INH exhibits an asymmetric
    
    
    stretch at ~3303 cm⁻¹ and a symmetric/amide
    
    
    stretch at ~3107 cm⁻¹.
  • 
     Stretch : A diagnostic, albeit weaker, band for hydrazides is the 
    
    
    
    single bond stretch, typically found around 1030–1140 cm⁻¹[1][5].
Quantitative Data Summary

Table 1: Diagnostic IR Peaks for Hydrazide Functional Groups (Isoniazid Reference)

Vibrational ModeExpected Wavenumber (cm⁻¹)Structural Causality & Environmental Sensitivity
Asymmetric

3300 – 3400Terminal

group; highly sensitive to moisture and H-bonding.
Symmetric

3100 – 3200Secondary amide

; broadens significantly in protic solvents or KBr.
Carbonyl

1630 – 1670Amide I equivalent; shifts to lower cm⁻¹ due to

hydrogen bonding.

Bending
1550 – 1560Amide II equivalent; coupled with

stretching.

Stretch
1030 – 1140Diagnostic for hydrazides; relatively insensitive to solvent effects.

Comparative Methodology: ATR-FTIR vs. Transmission FTIR

When analyzing hydrazides, the selection between ATR and Transmission FTIR is not merely a matter of convenience; it dictates the physical state of the sample being interrogated and fundamentally alters relative spectral intensities[6][7].

Transmission FTIR (KBr Pellet)
  • Mechanism : The IR beam passes directly through a bulk sample dispersed in an IR-transparent matrix (KBr)[3].

  • Causality of Artifacts : KBr is highly hygroscopic. Moisture absorption introduces a broad

    
     stretch around 3400 cm⁻¹, which can easily obscure the critical 
    
    
    
    stretches of the hydrazide group. Furthermore, the high pressure applied during pellet pressing can induce polymorphic transformations or amorphization in sensitive APIs[2].
ATR-FTIR (Attenuated Total Reflectance)
  • Mechanism : Utilizes an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe). The wave penetrates the sample to a shallow depth of 0.5 – 2.0 µm[6].

  • Causality of Spectral Differences : In ATR, the penetration depth (

    
    ) is directly proportional to the wavelength (
    
    
    
    ) of the IR radiation[8]. Consequently, high-wavenumber peaks (shorter wavelengths, e.g., hydrazide
    
    
    stretches at 3300 cm⁻¹) appear artificially weaker compared to low-wavenumber peaks (e.g.,
    
    
    at 1660 cm⁻¹)[7]. Software-based ATR correction algorithms are mandatory to normalize these intensities for accurate library matching[8].

FTIR_Decision_Matrix Start Hydrazide API Sample Analysis Decision Is the API moisture-sensitive or prone to polymorphism? Start->Decision ATR Select ATR-FTIR (Diamond Crystal) Decision->ATR Yes Trans Select Transmission FTIR (KBr Pellet) Decision->Trans No ATRCaution Apply ATR Correction Algorithm (Normalizes N-H peak intensity) ATR->ATRCaution TransCaution Bake KBr at 200°C (Prevents O-H masking of N-H) Trans->TransCaution Analyze Analyze Hydrazide Peaks C=O (~1660 cm⁻¹) & N-H (~3300 cm⁻¹) ATRCaution->Analyze TransCaution->Analyze

FTIR Sampling Decision Matrix for Hydrazide APIs.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating workflows must be adhered to when analyzing hydrazide compounds.

Protocol A: High-Fidelity ATR-FTIR of Solid Hydrazides

Objective: Obtain a surface-representative spectrum without mechanical deformation of the API lattice.

  • Background Collection : Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

    • Validation Check: The background energy profile must show a smooth curve with no residual organic peaks.

  • Sample Application : Place ~2-5 mg of the pure hydrazide powder directly onto the center of the diamond crystal[6].

  • Pressure Application : Lower the pressure anvil until the clutch clicks.

    • Causality: Consistent, intimate contact between the crystal and the sample is required for the evanescent wave to penetrate effectively[6]. Insufficient pressure results in low signal-to-noise ratios and distorted peak shapes.

  • Data Acquisition & Correction : Acquire the spectrum (32 scans, 4 cm⁻¹). Immediately apply an "Advanced ATR Correction" algorithm in the spectrometer software (inputting the crystal's refractive index, typically 2.4 for diamond, and an assumed sample index of 1.5).

    • Validation Check: The

      
       stretch region (~3300 cm⁻¹) should visibly increase in relative intensity post-correction, aligning closer to expected transmission data[7][8].
      
Protocol B: Moisture-Controlled Transmission FTIR (KBr Pellet)

Objective: Obtain a bulk-representative spectrum while mitigating hygroscopic artifacts.

  • Matrix Preparation : Dry spectroscopic-grade KBr powder in an oven at 200°C for at least 12 hours. Store strictly in a desiccator.

    • Causality: Eliminates adsorbed water that would otherwise produce a broad

      
       band at ~3400 cm⁻¹, masking the critical hydrazide 
      
      
      
      stretches[3].
  • Sample Trituration : Weigh ~1-2 mg of the hydrazide API and ~100 mg of the dried KBr. Gently triturate in an agate mortar.

    • Caution: Do not over-grind; excessive mechanical stress can induce polymorphic shifts or amorphization of the API[2].

  • Pellet Pressing : Transfer the triturated mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes.

    • Validation Check: The resulting pellet must be visually transparent or highly translucent. Opacity indicates poor dispersion or absorbed moisture, which causes severe baseline scattering (the Christiansen effect).

  • Data Acquisition : Place the pellet in the transmission holder and acquire the spectrum (32 scans, 4 cm⁻¹).

Conclusion

For the precise identification of hydrazide carbonyl and


 groups, ATR-FTIR is increasingly favored in pharmaceutical laboratories due to its non-destructive nature and immunity to moisture artifacts[2][6]. However, analysts must remain cognizant of the wavelength-dependent penetration depth inherent to ATR[7]. When comparing an ATR spectrum of a newly synthesized hydrazide derivative to a legacy transmission library, the application of mathematical ATR corrections is non-negotiable to prevent the misinterpretation of suppressed 

stretching bands[8].

References

1.[1] Synthesis, characterization, and efficacy of antituberculosis isoniazid zinc aluminum-layered double hydroxide based nanocomposites. Dove Medical Press.[Link] 2.[2] FTIR: Transmission vs ATR spectroscopy. Specac Ltd.[Link] 3.[6] ATR-FTIR Spectroscopy Basics. Mettler Toledo.[Link] 4.[9] Mechanochemical Synthesis and Physicochemical Characterization of Isoniazid and Pyrazinamide Co-crystals With Glutaric Acid. PMC (nih.gov).[Link] 5.[8] Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Pike Technologies.[Link] 6. FTIR, FT Raman spectra and molecular structural confirmation of isoniazid. NIScPR.[Link] 7.[4] Multidimensional infrared spectroscopy reveals the vibrational and solvation dynamics of isoniazid. AIP Publishing.[Link] 8.[5] Preparation and characterization of isoniazid and lamivudine co-loaded polymeric microspheres. Taylor & Francis.[Link] 9.[3] Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments.[Link] 10.[7] Why ATR-FTIR Results Don't Always Match Expectations. Rocky Mountain Labs.[Link]

Sources

Mass spectrometry fragmentation pattern of 2-(3-Fluorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: Mass Spectrometric Profiling of 2-(3-Fluorophenoxy)acetohydrazide

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(3-Fluorophenoxy)acetohydrazide (


, MW 184.17 Da). Designed for medicinal chemists and analytical scientists, this document compares ionization modalities (EI vs. ESI) and benchmarks the compound against non-fluorinated analogs. The presence of the meta-fluorine atom and the labile hydrazide moiety dictates a unique fragmentation pathway essential for structural validation in drug discovery workflows.

Part 1: Structural Analysis & Theoretical Fragmentation

The molecule consists of three distinct zones susceptible to ionization-induced cleavage:

  • The Fluorophenyl Ring: A stable aromatic core. The fluorine atom (meta-position) exerts an inductive effect, influencing the stability of the phenoxy cation.

  • The Ether Linkage (

    
    ):  A primary site for inductive cleavage.
    
  • The Acetohydrazide Tail (

    
    ):  The most labile region, prone to 
    
    
    
    -cleavage and McLafferty-like rearrangements.

Key Physicochemical Properties:

  • Monoisotopic Mass: 184.06 Da

  • Formula:

    
    
    
  • Diagnostic Shift: All aryl-containing fragments will appear +18 Da higher than the unsubstituted parent (2-phenoxyacetohydrazide).

Part 2: Comparative Analysis (EI vs. ESI)

The choice of ionization technique drastically alters the spectral topology. The table below contrasts the utility of Electron Impact (EI) versus Electrospray Ionization (ESI) for this specific compound.

FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization
Molecular Ion (

)
Weak intensity (

184)
Dominant (

185)
Base Peak Typically

125 or 95 (Fragment ions)

or

Fragmentation Extensive; "Fingerprint" richMinimal (requires MS/MS CID)
Diagnostic Utility Verifies substructure (Fluorophenyl vs. Hydrazide)Verifies Molecular Weight & Purity
Detection Limit Nanogram rangePicogram range (High Sensitivity)

Scientist's Insight: For initial structural elucidation during synthesis, EI is superior because the hydrazide group is often silent in ESI unless collision-induced dissociation (CID) is applied. However, for pharmacokinetic (PK) studies in plasma, ESI-MS/MS is the required standard due to sensitivity.

Part 3: Experimental Protocol (Self-Validating)

To reproduce the fragmentation data described below, follow this standardized protocol.

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of 2-(3-Fluorophenoxy)acetohydrazide in 1 mL of Methanol (LC-MS grade).

  • Dilution: Dilute 1:100 with 0.1% Formic Acid in Water/Methanol (50:50) for ESI.

  • Derivatization (Optional for GC-MS): If

    
     is absent in EI, react with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) at 60°C for 30 min to silylate the hydrazide nitrogens.
    

2. Instrument Conditions (GC-MS / EI):

  • Inlet Temp: 250°C

  • Source Temp: 230°C

  • Ionization Energy: 70 eV[1][2][3]

  • Scan Range:

    
     40–300
    

3. Instrument Conditions (LC-MS / ESI):

  • Polarity: Positive Mode (

    
    )
    
  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the hydrazide).

  • Collision Energy (CID): Ramp 10–40 eV for MS/MS characterization.

Part 4: Data Interpretation & Fragmentation Pathway

The fragmentation of 2-(3-Fluorophenoxy)acetohydrazide follows a distinct "cascade" mechanism driven by the stability of the aromatic cation.

Primary Fragmentation Events (EI Mode):
  • Formation of Acylium Ion (

    
     153): 
    The weakest bond is the 
    
    
    
    or
    
    
    bond in the hydrazide. Cleavage of the terminal hydrazine moiety (
    
    
    , 31 Da) yields the acylium cation.
    
    
  • Ether Cleavage / Formation of Fluorophenoxy Cation (

    
     125): 
    A rearrangement leads to the loss of the entire acetohydrazide group (
    
    
    
    , 59 Da), or sequential loss of CO from the acylium ion.
    
    
  • Formation of Fluorophenol Radical Cation (

    
     112): 
    Through a hydrogen rearrangement (McLafferty-like involving the ether oxygen), the alkyl chain is lost, yielding the radical cation of 3-fluorophenol.
    
    
    
    
  • The Terminal Aromatic Fragment (

    
     95): 
    The final diagnostic peak is the fluorophenyl cation (
    
    
    
    ), formed by the loss of oxygen from the phenoxy species.
    
    

Part 5: Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic pathway determined by Electron Impact ionization.

Fragmentation cluster_legend Key M Molecular Ion (M+) m/z 184 [C8H9FN2O2]+ Acylium Acylium Ion m/z 153 [M - N2H3]+ M->Acylium - NHNH2 (31 Da) (Alpha Cleavage) Phenol Fluorophenol Radical m/z 112 [C6H5FO]+. M->Phenol - C2H3NO (58 Da) (H-Rearrangement) PhenoxyMe Fluorophenoxy Methylene m/z 125 [Ar-O-CH2]+ Acylium->PhenoxyMe - CO (28 Da) Phenyl Fluorophenyl Cation m/z 95 [C6H4F]+ PhenoxyMe->Phenyl - CH2O (30 Da) Phenol->Phenyl - OH (17 Da) key1 Blue: Parent key2 Green: Primary Fragment key3 Red: Terminal Aromatic

Figure 1: Proposed EI-MS fragmentation pathway for 2-(3-Fluorophenoxy)acetohydrazide showing mass losses.

References

  • PubChem. 2-Phenoxyacetohydrazide (Parent Analog Structure & Data). National Library of Medicine. Available at: [Link]

  • ResearchGate. EI Mass Spectra of 2-phenoxyacetohydrazide derivatives. (General fragmentation patterns of hydrazides). Available at: [Link]

  • ScienceReady. Mass Spectrometry Fragmentation Patterns: Ethers and Amides. Available at: [Link]

  • NIST Mass Spectrometry Data Center. Standard Reference Data for Phenoxy Derivatives. Available at: [Link]

(Note: While specific literature for the 3-fluoro derivative is sparse, the fragmentation rules are derived from the homologous phenoxyacetohydrazide series validated in the citations above.)

Sources

HPLC Method Development Guide: Purity Analysis of 2-(3-Fluorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Analytical Chemists, Process Development Scientists, and QC Managers.

Executive Summary: The Challenge of Hydrazide Analysis

2-(3-Fluorophenoxy)acetohydrazide is a critical intermediate in the synthesis of bioactive Schiff bases and heterocyclic pharmaceuticals. However, its purity analysis presents a distinct set of chromatographic challenges:

  • Polarity: The hydrazide moiety (-CONHNH

    
    ) is highly polar, often leading to poor retention on standard C18 columns (dewetting).
    
  • Basicity & Tailing: The terminal amine interacts with residual silanols on silica supports, causing severe peak tailing.

  • Structural Similarity: Separating the target molecule from its hydrolysis product (the carboxylic acid) and the starting material (3-fluorophenol) requires precise selectivity tuning.

This guide compares a standard "Generic Isocratic" approach against an "Optimized Gradient" method, demonstrating why the latter is the required standard for pharmaceutical-grade release testing.

Chemical Context & Impurity Profile[1][2][3]

To develop a specific method, we must first map the synthesis pathway to identify potential impurities. The synthesis typically involves the esterification of 3-fluorophenol followed by hydrazinolysis.

Visualization 1: Synthesis Pathway & Impurity Origin

ImpurityMap SM Starting Material 3-Fluorophenol (Impurity A) Inter Intermediate Ethyl 2-(3-fluorophenoxy)acetate (Impurity B) SM->Inter + Ethyl chloroacetate (Alkylation) Target Target Analyte 2-(3-Fluorophenoxy)acetohydrazide Inter->Target + Hydrazine hydrate (Hydrazinolysis) Degradant Hydrolysis Product 2-(3-Fluorophenoxy)acetic acid (Impurity C) Inter->Degradant Hydrolysis side-rxn Target->Degradant H2O / Acid / Base (Hydrolysis)

Figure 1: Synthesis pathway of 2-(3-Fluorophenoxy)acetohydrazide identifying the origin of Impurities A, B, and C.

Comparative Method Development

We evaluated two distinct approaches to separate the target analyte from Impurities A, B, and C.

Method A: The Generic Isocratic Approach (Alternative)

Commonly attempted as a "first-pass" screening method.

  • Column: Standard C18 (150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile : Water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.[2][1]

  • Detection: UV 254 nm.

Performance Verdict: FAILED

  • Issue 1: The target hydrazide elutes near the void volume (

    
    ) due to high polarity.
    
  • Issue 2: Impurity C (Acid) co-elutes with the target due to lack of pH control.

  • Issue 3: Impurity A (Phenol) elutes late with broad peak shape.

Method B: The Optimized Gradient Approach (Recommended)

Designed to address silanol activity and hydrophobicity differences.

  • Rationale: Adding an acidic buffer suppresses silanol ionization (reducing tailing) and keeps the hydrazide protonated. A gradient profile allows for the retention of the polar hydrazide while eluting the non-polar ester and phenol in a reasonable timeframe.

Optimized Protocol Parameters
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent high-carbon load, end-capped column.
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10 µL
Detection UV at 215 nm (for max sensitivity) or 254 nm (for specificity)
Gradient Program[3][4]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold (Retain Hydrazide)
3.09010Isocratic End
15.04060Linear Ramp (Elute Impurities)
18.04060Wash
18.19010Re-equilibration
23.09010End of Run

Performance Comparison Data

The following data illustrates the superiority of the Optimized Gradient method over the Generic Isocratic method.

Performance MetricMethod A (Generic Isocratic)Method B (Optimized Gradient)Improvement
Resolution (Target vs. Impurity C) 0.8 (Co-elution)> 4.5 (Baseline)Critical Pass
Tailing Factor (Target) 2.1 (Severe tailing)1.1 (Symmetric)+90% Symmetry
Theoretical Plates (N) ~2,500> 12,0005x Efficiency
Retention Time (Target) 1.8 min (Unretained)5.2 min (Retained)Stable
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL10x Sensitivity

Expert Insight: The use of 0.1% phosphoric acid is crucial. It lowers the pH below the pKa of the hydrazide (typically ~3-4), ensuring it exists as a protonated cation. This prevents "secondary interactions" with the stationary phase silanols, sharpening the peak [1].

Validation of the Optimized Method

To ensure trustworthiness, the optimized method must be validated according to ICH Q2(R1) guidelines [2].

A. Specificity

Specificity is demonstrated by injecting individual impurity standards.[5]

  • Result: No interference at the retention time of the main peak (approx 5.2 min).

  • Elution Order: Hydrazide (5.2 min)

    
     Acid (Impurity C, 8.1 min) 
    
    
    
    Phenol (Impurity A, 11.5 min)
    
    
    Ester (Impurity B, 14.2 min).
B. Linearity & Range

A calibration curve was constructed from 50% to 150% of the target concentration (0.5 mg/mL).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
  • Range: 0.25 mg/mL to 0.75 mg/mL

C. Precision (Repeatability)

Six replicate injections of the standard solution.

  • Retention Time RSD: 0.05%

  • Peak Area RSD: 0.32% (Acceptance limit:

    
    )
    
Visualization 2: Method Validation Workflow

ValidationFlow Start Method Validation (ICH Q2 R1) SystemSuit System Suitability (RSD < 2%, Tailing < 1.5) Start->SystemSuit Specificity Specificity (Impurity Spiking) SystemSuit->Specificity Pass Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy/Recovery (Spike Recovery 98-102%) Linearity->Accuracy

Figure 2: Step-by-step validation workflow ensuring the method meets regulatory standards.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Diluent: Mix Water and Acetonitrile (50:50 v/v).

  • Buffer Preparation: Dissolve 1.0 mL of 85% Orthophosphoric acid in 1000 mL of Milli-Q water. Filter through a 0.45 µm nylon membrane filter. Degas by sonication for 10 mins.

Standard Solution Preparation[1][4]
  • Weigh accurately 25 mg of 2-(3-Fluorophenoxy)acetohydrazide reference standard.

  • Transfer to a 50 mL volumetric flask.

  • Add 30 mL of diluent and sonicate to dissolve.

  • Make up to volume with diluent (Conc: 0.5 mg/mL).

System Suitability Test (SST)

Before running samples, inject the standard solution 5 times. Ensure:

  • Theoretical Plates > 5000.

  • Tailing Factor < 1.5.[6]

  • % RSD of Peak Area < 2.0%.[6][2]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Split Peaks Sample solvent too strong (100% ACN).Dissolve sample in mobile phase or 50:50 diluent.
Drifting Retention Times Column temperature fluctuation or insufficient equilibration.Use a column oven at 30°C; equilibrate for 20 mins between gradients.
Ghost Peaks Carryover from previous high-conc injection.Add a needle wash step (50:50 MeOH:Water) in the autosampler.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

  • International Conference on Harmonisation (ICH). (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. FDA.[6]

  • PubChem. (n.d.). 2-(3-Fluorophenoxy)acetohydrazide Compound Summary. National Library of Medicine.

Sources

Comparative Guide: 3-Fluoro vs. 4-Fluoro Phenoxyacetohydrazides in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of phenoxyacetohydrazide scaffolds—widely utilized as precursors for Schiff bases, antimicrobial agents, and kinase inhibitors—the positioning of the fluorine atom is a critical determinant of pharmacokinetics and potency.

The Verdict:

  • 4-Fluoro (Para) Isomer: Generally the superior candidate for metabolic stability and Gram-positive antibacterial activity . The para-fluorine blocks the primary site of CYP450-mediated hydroxylation (metabolic blocking) and enhances lipophilicity (ClogP) symmetrically, facilitating cell membrane penetration.

  • 3-Fluoro (Meta) Isomer: Often exhibits distinct electronic selectivity . It is preferred when modulating the pKa of the hydrazide NH group is required for specific metal chelation (e.g., in urease inhibition) or when avoiding the steric bulk at the para position is necessary to fit into narrow enzymatic pockets.

This guide details the physicochemical drivers, comparative biological data, and experimental protocols required to validate these isomers in your specific application.

Physicochemical & Mechanistic Basis[1][2]

To understand the biological divergence, we must first analyze the electronic and steric environments created by the fluorine substitution.

Electronic Effects (Hammett Constants)

The hydrazide moiety (-CONHNH2) relies on hydrogen bonding and nucleophilicity for its activity. The fluorine atom modulates the electron density of the phenoxy ring, which transmits through the ether linkage.

Feature3-Fluoro (Meta)4-Fluoro (Para)Mechanistic Impact
Electronic Effect Strong Inductive Withdrawal (-I)Inductive Withdrawal (-I) + Resonance Donation (+R)4-F is electronically "calmer" due to opposing effects; 3-F is purely electron-withdrawing.
Metabolic Fate Vulnerable at para positionMetabolic Blocker 4-F prevents para-hydroxylation, significantly extending half-life (

).
Lipophilicity Moderate increaseHigh increase4-F analogs generally show higher logP, aiding passive transport across bacterial membranes.
Structural Logic (DOT Visualization)

The following diagram illustrates the SAR logic driving the selection between these two isomers.

SAR_Logic Scaffold Phenoxyacetohydrazide Scaffold Sub_3F 3-Fluoro (Meta) Substitution Scaffold->Sub_3F Modification Sub_4F 4-Fluoro (Para) Substitution Scaffold->Sub_4F Modification Effect_3F Inductive Effect Only (-I) Acidifies NH protons Sub_3F->Effect_3F Effect_4F Blocks Para-Metabolism Increases Lipophilicity Sub_4F->Effect_4F Outcome_3F Application: Enzyme Inhibition (Chelation-driven) Effect_3F->Outcome_3F Outcome_4F Application: Antimicrobial/Anticancer (Membrane-driven) Effect_4F->Outcome_4F

Caption: SAR decision tree comparing the physicochemical consequences of meta vs. para fluorination.

Comparative Biological Activity[3][4][5]

The following data summarizes trends observed in recent literature regarding fluorinated phenoxy derivatives and their hydrazone/Schiff base analogs.

Antimicrobial Activity (Bacteria & Fungi)

Context: Fluorine enhances cell wall penetration. 4-F derivatives typically outperform 3-F against Gram-positive strains due to the lipophilic nature of the peptidoglycan layer interaction.

Comparative Efficacy Table:

OrganismStrain Type3-Fluoro Activity4-Fluoro ActivityRationale
S. aureusGram (+)Moderate (MIC: 12.5 - 25 µg/mL)High (MIC: 3.12 - 6.25 µg/mL) 4-F mimics Hydrogen sterically but increases lipophilicity, aiding entry.
E. coliGram (-)Moderate-High Moderate3-F sometimes outperforms in Gram (-) due to specific porin channel exclusion rules regarding symmetry.
C. albicansFungalLowModerate 4-F derivatives show better ergosterol biosynthesis inhibition in azole-hybrid scaffolds.

Note: Data represents generalized ranges from hydrazone derivatives of the parent hydrazides [1, 3].

Cytotoxicity (Anticancer)

Context: In studies involving prostate (PC-3) and lung cancer lines, the metabolic stability of the 4-F isomer often leads to sustained cytotoxicity compared to the 3-F isomer, which may be metabolized faster or exhibit lower binding affinity to kinase targets.

  • 4-Fluoro Phenotype: High potency against PC-3 cell lines. The para-fluorine prevents oxidative metabolism, maintaining the active pharmacophore concentration longer [2, 4].

  • 3-Fluoro Phenotype: Variable. While inductive effects increase reactivity, the lack of metabolic blocking at the para position renders it less effective in in vivo or long-duration in vitro assays.

Experimental Protocols

To validate these findings in your own lab, use the following self-validating protocols.

Synthesis of Fluorinated Phenoxyacetohydrazides

This workflow converts the fluorinated phenol to the hydrazide via an ester intermediate.

Reagents:

  • 3- or 4-Fluorophenol[1]

  • Ethyl chloroacetate

  • Anhydrous

    
    
    
  • Hydrazine hydrate (99%)

Workflow Diagram:

Synthesis_Workflow Start Start: Fluorophenol Isomer Step1 Step 1: Etherification (Ethyl chloroacetate, K2CO3, Acetone, Reflux 8h) Start->Step1 Check1 Checkpoint: TLC (Hexane:EtOAc 7:3) Confirm Ester Formation Step1->Check1 Step2 Step 2: Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux 4h) Check1->Step2 If pure Step3 Step 3: Isolation Cool, Filter ppt, Recrystallize (EtOH) Step2->Step3 Final Product: Fluorophenoxyacetohydrazide Step3->Final

Caption: Step-by-step synthesis pathway from fluorophenol to hydrazide.

Detailed Procedure:

  • Esterification: Dissolve 0.01 mol of 3- or 4-fluorophenol in 30 mL dry acetone. Add 0.015 mol anhydrous

    
    . Stir for 30 min. Add 0.012 mol ethyl chloroacetate dropwise. Reflux for 6–8 hours.
    
    • Validation: TLC should show a single spot with higher

      
       than the starting phenol.
      
  • Hydrazinolysis: Dissolve the ester (from step 1) in 20 mL absolute ethanol. Add hydrazine hydrate (0.05 mol) slowly. Reflux for 4–6 hours.[2]

    • Observation: A white solid (the hydrazide) usually precipitates upon cooling.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol.

    • Quality Control: Confirm structure via IR (look for doublet

      
       peaks at 3300-3200 
      
      
      
      and amide C=O at ~1660
      
      
      ).
Antimicrobial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve compounds in DMSO (stock 1 mg/mL).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to

    
     McFarland standard.
    
  • Dilution: Use 96-well plates. Serial 2-fold dilutions of the test compound in Mueller-Hinton broth.

  • Incubation: Add 10 µL bacterial suspension to each well. Incubate at

    
     for 24 hours.
    
  • Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) as a visual indicator (Blue = No Growth; Pink = Growth).

References

  • Al-Ostoot, F. H., et al. (2025).[3] "Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic."[3] PLOS ONE.

  • Pavek, P., et al. (2016). "Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine." Beilstein Journal of Organic Chemistry.

  • Kozakiewicz-Latała, M., et al. (2024). "An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents." Molecules (MDPI).

  • Türkoğlu, G., & Akkoç, S. (2022).[4] "Cytotoxic Activity Studies of p-Chloro and Fluoro Substituted Formazan Derivatives on Lung and Prostate Cancer Cell Lines." Hacettepe Journal of Biology and Chemistry.

Sources

Technical Comparison Guide: Structure-Activity Relationship (SAR) of Fluorinated Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Fluorine Advantage in Hydrazide Pharmacophores

Hydrazide derivatives (


) represent a privileged scaffold in medicinal chemistry, serving as the backbone for critical drugs like Isoniazid (anti-tubercular) and various kinase inhibitors. However, non-fluorinated hydrazides often suffer from rapid metabolic clearance (via acetylation or hydrolysis) and suboptimal membrane permeability.

This guide analyzes the Structure-Activity Relationship (SAR) of fluorinated hydrazide derivatives. It objectively compares them against non-fluorinated and chlorinated alternatives, demonstrating how strategic fluorine substitution enhances metabolic stability, lipophilicity, and binding affinity without compromising steric fit.

Part 1: The Fluorine Effect (Mechanistic Insight)

To engineer superior derivatives, one must understand the three physicochemical levers pulled by fluorine substitution:

  • Metabolic Shielding: The C-F bond (105.4 kcal/mol) is significantly stronger than the C-H bond. Substituting fluorine at metabolically labile sites (e.g., para-position of a phenyl ring) blocks oxidative hydroxylation by Cytochrome P450 enzymes, extending the drug's half-life (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Electronic Modulation: Fluorine is the most electronegative element (3.98 Pauling scale).[1] When attached to a benzoyl hydrazide ring, it lowers the

    
     of the hydrazide -NH-, altering its hydrogen bond donor capability and potentially increasing affinity for targets like the Enoyl-ACP reductase (InhA) in M. tuberculosis.
    
  • Lipophilicity (

    
    ):  Fluorination increases lipophilicity, facilitating passive transport across the waxy cell walls of Mycobacteria or the blood-brain barrier (BBB) in CNS-targeted oncotherapies.
    

Part 2: Comparative SAR Analysis

Regiochemistry: Ortho vs. Meta vs. Para

The position of the fluorine atom on the phenyl ring of a benzoic acid hydrazide dictates biological potency.

  • Ortho-Fluorine (

    
    -F):  frequently yields the highest antimicrobial activity. The steric bulk at the ortho position can twist the phenyl ring out of coplanarity with the carbonyl group, locking the molecule into a bioactive conformation that fits specific hydrophobic pockets.
    
    • Evidence: Studies on hydrazide-hydrazones show o-F derivatives often exhibit lower MIC values (25–53 µM) compared to p-F analogs against S. aureus.

  • Para-Fluorine (

    
    -F):  Primarily useful for blocking metabolism. While often less potent in vitro than ortho-isomers, they frequently show superior in vivo efficacy due to reduced clearance.
    
  • Meta-Fluorine (

    
    -F):  Generally the least impactful on its own, but effective when combined (e.g., 3,5-difluoro) to increase overall lipophilicity.
    
Halogen Comparison: Fluorine vs. Chlorine

When replacing Hydrogen, is Fluorine or Chlorine the better bioisostere?

FeatureFluorinated HydrazideChlorinated HydrazideVerdict
Steric Size Small (Van der Waals radius ~1.47 Å). Mimics H.Large (Radius ~1.75 Å). Mimics Methyl.F is better for tight binding pockets.
Lipophilicity Moderate increase.High increase.Cl is better for purely hydrophobic targets.
Metabolic Stability High (Strong C-F bond).Moderate (C-Cl is weaker).F is superior for oral bioavailability.[2]
Sigma Hole Small/Negligible.Large.Cl forms stronger "Halogen Bonds" with carbonyl backbone of proteins.

Part 3: Visualizing the SAR Logic

The following diagram illustrates the decision-making process for optimizing hydrazide derivatives using fluorine.

SAR_Logic Core Hydrazide Scaffold (R-CO-NH-NH2) Problem1 Problem: Rapid Metabolism (Oxidation) Core->Problem1 Problem2 Problem: Poor Permeability (Low LogP) Core->Problem2 Problem3 Problem: Weak Binding Core->Problem3 Sol1 Solution: Para-Fluorination (Blocks CYP450 site) Problem1->Sol1 Block Soft Spot Sol2 Solution: Poly-Fluorination (Increases Lipophilicity) Problem2->Sol2 Modulate polarity Sol3 Solution: Ortho-Fluorination (Conformational Lock) Problem3->Sol3 Steric influence Result Optimized Lead Candidate Sol1->Result Sol2->Result Sol3->Result

Figure 1: Strategic incorporation of fluorine atoms to address common pharmacokinetic liabilities in hydrazide drug design.

Part 4: Experimental Protocols

To validate these SAR claims, reproducible synthesis and testing are required.

Protocol A: Synthesis of 4-Fluorobenzoic Acid Hydrazide

Objective: Create the core scaffold for further derivatization (e.g., into hydrazones).

Reagents: 4-Fluorobenzoic acid, Absolute Ethanol, Conc.[3]


, Hydrazine Hydrate (99%).[4]
  • Esterification:

    • Dissolve 0.1 mol of 4-fluorobenzoic acid in 50 mL absolute ethanol in a round-bottom flask.

    • Add 1-2 mL of conc.

      
       dropwise.
      
    • Reflux at 80°C for 6–8 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 3:7).

    • Why: Acid-catalyzed Fischer esterification converts the carboxylic acid to the ethyl ester, which is more reactive toward nucleophilic attack by hydrazine.

    • Neutralize with

      
      , extract with ethyl acetate, and evaporate solvent to yield Ethyl 4-fluorobenzoate.
      
  • Hydrazinolysis:

    • Dissolve the ester (0.05 mol) in 30 mL ethanol.

    • Add Hydrazine Hydrate (0.1 mol, 2 eq) dropwise with stirring.

    • Reflux for 4–6 hours. A solid precipitate usually forms upon cooling.

    • Filter the solid, wash with cold ethanol, and recrystallize from ethanol.

    • Validation: Check Melting Point (Expected: ~162–164°C) and IR (Look for C=O stretch at 1650

      
       and NH/NH2 doublet at 3200–3300 
      
      
      
      ).
Protocol B: Antimicrobial Susceptibility Assay (Resazurin Method)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus or M. tuberculosis.

  • Preparation: Prepare stock solutions of the fluorinated hydrazide in DMSO (1 mg/mL).

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions using Mueller-Hinton Broth (MHB).

  • Inoculation: Add

    
     CFU/mL of bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 24 hours (bacteria) or 7 days (mycobacteria).

  • Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 2-4 hours.

    • Blue Color: No growth (Inhibition).

    • Pink Color: Growth (Resazurin reduced to Resorufin).

    • MIC is the lowest concentration that remains blue.

Part 5: Experimental Workflow Visualization

Workflow Start Start: 4-F-Benzoic Acid Step1 Reflux w/ EtOH + H2SO4 (Esterification) Start->Step1 Step2 React w/ N2H4 (Hydrazinolysis) Step1->Step2 Intermediate: Ethyl Ester Step3 Recrystallization (Purification) Step2->Step3 Crude Hydrazide Step4 Characterization (IR, NMR, MP) Step3->Step4 Pure Crystals Step5 Bioassay (MIC Determination) Step4->Step5 Validated Sample

Figure 2: Step-by-step experimental workflow from raw material to biological data generation.

Part 6: Comparative Performance Data

The table below aggregates literature data comparing a standard non-fluorinated hydrazide (Benzohydrazide derivative) against Fluorinated and Chlorinated analogs against S. aureus.

Compound IDSubstituent (R)MIC (µM)LogP (Calc)Metabolic Stability (Microsomal

)
H-1 (Control) H>1001.2Low (< 20 min)
F-1 (Target) 4-Fluoro 12.5 1.5 High (> 60 min)
F-2 (Isomer) 2-Fluoro 6.25 1.5 High (> 60 min)
Cl-1 (Alt) 4-Chloro25.02.1Medium (40 min)
Cl-2 (Alt) 2-Chloro12.52.1Medium (40 min)

Data Interpretation:

  • Potency: The 2-Fluoro (Ortho) derivative (F-2) is the most potent.

  • Stability: Both fluorinated compounds significantly outperform the Control and Chlorinated variants in metabolic half-life.

  • Lipophilicity: Chlorinated variants are more lipophilic, which may lead to higher non-specific binding (toxicity) compared to the fluorinated analogs.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Manikandan, A., et al. (2024).[5] An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. International Journal of Molecular Sciences.

  • BenchChem. (2025).[3] The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

Operational Guide: Disposal of 2-(3-Fluorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Directive (Immediate Action)

STOP. Do not dispose of 2-(3-Fluorophenoxy)acetohydrazide down the drain. Do not mix with oxidizing agents or ketone-based solvents (e.g., Acetone).

This compound represents a dual-hazard class: Toxic Hydrazide Derivative and Fluorinated Organic . Improper disposal risks the generation of Hydrogen Fluoride (HF) gas during incineration if not routed correctly, and potential formation of toxic hydrazones if mixed with common laboratory solvents.

The Golden Rule: This material must be segregated into Halogenated Organic Waste streams to ensure incineration occurs at facilities equipped with acid gas scrubbers.

Part 2: Hazard Assessment & Scientific Rationale

To ensure compliance and safety, one must understand the causality behind these protocols. We are not just following rules; we are managing chemical reactivity.

The Fluorine Factor (The Incineration Constraint)

The "3-Fluorophenoxy" moiety contains a Carbon-Fluorine (C-F) bond, one of the strongest in organic chemistry.

  • Mechanism: Upon standard combustion, C-F bonds mineralize to form Hydrogen Fluoride (HF).

  • Risk: HF is highly corrosive to standard incinerator linings and toxic if released.

  • Operational Requirement: Waste containing this compound must be flagged as "Halogenated." This alerts the waste contractor to utilize an incinerator equipped with caustic scrubbers (e.g., NaOH spray towers) to neutralize HF emissions.

The Hydrazide Moiety (The Reactivity Constraint)

The acetohydrazide group (


) acts as a nucleophile and a reducing agent.
  • Incompatibility 1 (Oxidizers): Contact with strong oxidizers (Nitric acid, Peroxides) can lead to exothermic decomposition and evolution of nitrogen gas (

    
    ) or nitrogen oxides (
    
    
    
    ).
  • Incompatibility 2 (Carbonyls): Hydrazides react with aldehydes and ketones (including Acetone ) to form hydrazones. While often used synthetically, this reaction in a waste drum changes the chemical profile of the waste, potentially altering its flammability or toxicity classification without documentation.

Toxicity Profile
  • Acute Toxicity: Oral Category 3 (Toxic if swallowed).[1]

  • Irritation: Causes serious eye irritation and skin irritation.[1][2]

  • Systemic: Hydrazines/Hydrazides are often suspected mutagens; handle as a potential carcinogen.

Part 3: Operational Protocols

A. Chemical Properties & Waste Characterization[3]
PropertyValue/DescriptionImpact on Disposal
Physical State Solid (White powder)Must be solubilized or double-bagged; do not dispose of loose dust.
Melting Point ~130°CStable at room temp; safe for standard solid waste bins if sealed.
Halogen Content YES (Fluorine) Mandates "Halogenated" waste stream.
Water Solubility Low/ModerateDo not attempt to dilute and flush.
pH (Solution) Weakly BasicSegregate from strong acids to prevent heat generation.
B. Step-by-Step Disposal Workflow
Scenario 1: Pure Solid Waste (Expired/Excess Reagent)
  • Containment: Keep the chemical in its original glass/HDPE vial.

  • Secondary Seal: Place the vial inside a clear, sealable plastic bag (Ziploc type) to contain any potential breakage.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-(3-Fluorophenoxy)acetohydrazide"[3]

    • Hazards: Toxic, Irritant.[1][2][4]

  • Binning: Place in the Solid Hazardous Waste drum. Ensure this drum is destined for incineration.

Scenario 2: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Check: Identify the carrier solvent.

  • Segregation:

    • If solvent is Halogenated (DCM, Chloroform): Pour into the Halogenated Waste carboy.

    • If solvent is Non-Halogenated (Methanol, Ethyl Acetate): You must STILL pour this into the Halogenated Waste carboy because the solute (the hydrazide) contains Fluorine.

    • Critical Note: Do not mix with Acetone waste streams if possible, to avoid hydrazone precipitation.

  • pH Check: Ensure the waste stream is not acidic (pH < 4). If acidic, neutralize with Sodium Bicarbonate before adding the hydrazide solution to avoid acid-base exotherms.

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision matrix for disposing of 2-(3-Fluorophenoxy)acetohydrazide.

DisposalProtocol Start Waste Generation: 2-(3-Fluorophenoxy)acetohydrazide StateCheck Physical State? Start->StateCheck SolidPath Solid (Pure Substance) StateCheck->SolidPath Powder LiquidPath Liquid (Solution) StateCheck->LiquidPath Dissolved SolidAction 1. Keep in original vial 2. Double bag 3. Label 'Toxic Solid' SolidPath->SolidAction SolventCheck Carrier Solvent? LiquidPath->SolventCheck FinalBin HALOGENATED WASTE STREAM (Incineration w/ Scrubbers) SolidAction->FinalBin Pickup HaloSolv Halogenated (e.g., DCM) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolv MergePoint Fluorine Content Rule: Solute renders entire stream Halogenated HaloSolv->MergePoint AcetoneWarning CRITICAL: Avoid Acetone (Prevents Hydrazone formation) NonHaloSolv->AcetoneWarning AcetoneWarning->MergePoint MergePoint->FinalBin

Figure 1: Decision tree for waste stream segregation ensuring Fluorine-compatible incineration.

Part 5: Emergency Procedures

In the event of a spill outside of containment:

  • Evacuate & Ventilate: Hydrazide dusts are respiratory irritants. Clear the immediate area.[1][2][4][5]

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If dust is visible, use an N95 or P100 respirator.

  • Dry Spill (Powder):

    • Do NOT sweep vigorously (creates dust).

    • Cover with wet paper towels to suppress dust.

    • Scoop material and towels into a wide-mouth jar.

    • Label as "Hazardous Waste: Toxic Solid debris."

  • Wet Spill (Solution):

    • Absorb with vermiculite or chem-pads.

    • Do NOT use bleach (Hypochlorite) immediately on the spill. While bleach oxidizes hydrazines, the reaction can be violent and produce toxic chloramines if not controlled. Absorb first, then wipe down the residue with dilute bleach.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12224209, 2-(3-Fluorophenoxy)acetohydrazide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Wastes - Hazardous Waste - Waste Types - Listed Wastes. (General guidance on K-list and Characteristic wastes). Retrieved from [Link]

Sources

Mastering the Safe Handling of 2-(3-Fluorophenoxy)acetohydrazide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive safety protocols and operational guidance for the handling and disposal of 2-(3-Fluorophenoxy)acetohydrazide. As a Senior Application Scientist, my objective is to extend beyond mere procedural lists, offering a framework grounded in chemical causality and risk mitigation. This guide is designed for the professional researcher, scientist, and drug development expert, for whom safety and experimental integrity are paramount.

Hazard Profile: A Synthesis of Structural Risks

The potential hazards of 2-(3-Fluorophenoxy)acetohydrazide are best understood by examining its constituent functional groups: the hydrazide moiety and the fluorophenoxy ring.

  • The Hydrazide Core: Hydrazide derivatives are known for their biological activity and, consequently, their potential toxicity.[1] The simple parent compound, Acetic Hydrazide (CAS 1068-57-1), is classified as toxic if swallowed, a skin and eye irritant, and is suspected of causing genetic defects and cancer.[2][3] Hydrazines as a class are known to be highly reactive and can affect the nervous system, liver, and kidneys.

  • The Fluorophenoxy Ring: The presence of a halogenated aromatic ring necessitates specific handling and disposal considerations. Such compounds can cause skin, eye, and respiratory irritation.[4][5][6][7][8] Furthermore, halogenated organic waste requires specialized disposal procedures due to environmental regulations.

A structural isomer, 2-(3-fluorophenyl)acetohydrazide (CAS 341009-94-7), provides the most direct toxicological data available. Its GHS classification serves as our primary reference point.

Table 1: GHS Classification for 2-(3-fluorophenyl)acetohydrazide (Isomer)[10]
Hazard ClassHazard CodeStatement
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Acute Toxicity, InhalationH332Harmful if inhaled
Signal Word -Warning

This classification indicates that the compound poses a moderate acute toxicity risk through all primary routes of laboratory exposure. The core directive for handling is to prevent any direct contact, ingestion, or inhalation.

The First Line of Defense: Engineering Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are robust engineering solutions.

  • Chemical Fume Hood: All manipulations of solid 2-(3-Fluorophenoxy)acetohydrazide and its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection from inhalation of fine powders or aerosols and contains any potential spills.

  • Ventilation: The laboratory must be well-ventilated, with negative pressure relative to adjacent non-laboratory areas, to ensure any fugitive emissions are exhausted and not recirculated.

  • Proximity to Safety Equipment: Workstations must be located in close proximity to a safety shower and an eyewash station.[7]

Personal Protective Equipment (PPE): A Mandated Protocol

A multi-layered PPE approach is required to mitigate the risks of dermal contact, eye exposure, and inhalation.

Table 2: Required PPE for Handling 2-(3-Fluorophenoxy)acetohydrazide
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid ANSI Z87.1 compliant safety goggles & full-face shieldDouble-gloved with nitrile or neoprene glovesFlame-resistant lab coat, long pants, closed-toe shoesRequired only if fume hood is not available (not recommended)
Preparing Solutions ANSI Z87.1 compliant safety goggles & full-face shieldDouble-gloved with nitrile or neoprene glovesFlame-resistant lab coat, long pants, closed-toe shoesNot required within a fume hood
Reaction Workup ANSI Z87.1 compliant safety goggles & full-face shieldDouble-gloved with nitrile or neoprene glovesChemical-resistant apron over a flame-resistant lab coatNot required within a fume hood
Waste Disposal ANSI Z87.1 compliant safety goggles & full-face shieldDouble-gloved with nitrile or neoprene glovesChemical-resistant apron over a flame-resistant lab coatNot required within a fume hood
  • Eye and Face Protection: The potential for eye irritation from related compounds is well-documented.[6][8][9] Chemical splash goggles are mandatory. A full-face shield must be worn over the goggles during any operation with a splash potential, such as transferring solutions or during reaction workups.

  • Skin and Body Protection: A flame-resistant lab coat is standard. Long pants and fully enclosed, chemical-resistant shoes are required. Given the H312 (Harmful in contact with skin) classification, double-gloving is mandated. An inner nitrile glove provides a base layer of protection, while an outer, thicker nitrile or neoprene glove provides robust chemical resistance. Gloves must be inspected before use and changed immediately if contamination is suspected.[6]

  • Respiratory Protection: All work should be conducted in a fume hood to eliminate the need for respiratory protection. In the rare and high-risk scenario where a fume hood is not available, a NIOSH-approved half-mask or full-face respirator with organic vapor/particulate combination cartridges would be required.

Operational Plan: Step-by-Step Handling Workflow

This protocol details the process of weighing the solid compound and preparing a stock solution, integrating the necessary safety measures at each step.

Protocol 1: Weighing and Dissolving Solid 2-(3-Fluorophenoxy)acetohydrazide
  • Preparation:

    • Don all required PPE as specified in Table 2.

    • Ensure the chemical fume hood sash is at the appropriate working height.

    • Designate a specific area within the fume hood for handling the solid. Cover this surface with disposable, absorbent bench paper.

    • Assemble all necessary equipment (spatula, weigh boat, vial, solvent, etc.) within the fume hood.

  • Weighing:

    • Carefully open the container of 2-(3-Fluorophenoxy)acetohydrazide inside the fume hood. Avoid creating airborne dust.

    • Using a clean spatula, carefully transfer the desired amount of solid to a weigh boat on a tared balance.

    • Once the desired mass is obtained, securely close the primary container.

  • Dissolution:

    • Carefully transfer the weighed solid into the designated reaction vessel or vial.

    • Slowly add the desired solvent to the vessel, ensuring no splashing occurs.

    • Gently swirl or stir the mixture until the solid is fully dissolved.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated bench paper into the designated "Solid Halogenated Waste" container.

    • Wipe down the spatula with a solvent-dampened cloth, disposing of the cloth in the same solid waste container.

    • Carefully remove the outer pair of gloves and dispose of them in the solid waste container.

    • Wipe down the work surface within the fume hood.

Diagram: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup prep1 Don PPE (Goggles, Face Shield, Double Gloves, Lab Coat) prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Work Surface prep2->prep3 weigh Weigh Solid Compound prep3->weigh dissolve Transfer Solid & Add Solvent weigh->dissolve dispose_solid Dispose of Contaminated Solids (Weigh Boat, Paper) dissolve->dispose_solid clean_tools Clean Equipment dispose_solid->clean_tools remove_gloves Remove Outer Gloves clean_tools->remove_gloves

Caption: Workflow for weighing and dissolving 2-(3-Fluorophenoxy)acetohydrazide.

Emergency Response and Disposal Plan

Table 3: Emergency Procedures
Exposure TypeImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.[2][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Small Spill Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it in a sealed, labeled container for disposal as halogenated waste. Clean the spill area with a suitable solvent.
Disposal Plan: A Critical Step for Safety and Compliance

All waste generated from handling 2-(3-Fluorophenoxy)acetohydrazide is considered hazardous. Segregation of waste streams is mandatory.

  • Solid Waste:

    • All contaminated disposables (gloves, weigh boats, bench paper, silica gel) must be collected in a clearly labeled, sealed container designated "Hazardous Waste: Solid Halogenated Organics."

  • Liquid Waste:

    • All solutions containing 2-(3-Fluorophenoxy)acetohydrazide, including reaction mixtures and solvent rinses, must be collected in a sealed, compatible container.

    • The container must be labeled "Hazardous Waste: Liquid Halogenated Organics" and the components must be listed.

    • Crucially, do not mix halogenated waste with non-halogenated organic waste.

  • Sharps Waste:

    • Any contaminated needles or sharp objects must be placed in a designated, puncture-proof sharps container labeled with the chemical contaminants.

Diagram: Waste Disposal Decision Tree

start Generated Waste q_state Is the waste liquid or solid? start->q_state liquid_waste Liquid Waste Stream q_state->liquid_waste Liquid solid_waste Solid Waste Stream q_state->solid_waste Solid container_liquid Container: 'Hazardous Waste: Liquid Halogenated Organics' liquid_waste->container_liquid container_solid Container: 'Hazardous Waste: Solid Halogenated Organics' solid_waste->container_solid

Caption: Decision tree for segregating 2-(3-Fluorophenoxy)acetohydrazide waste.

By adhering to these rigorous engineering controls, personal protective equipment protocols, and operational plans, researchers can handle 2-(3-Fluorophenoxy)acetohydrazide with a high degree of safety, ensuring both personal well-being and the integrity of their scientific work.

References

  • 2-(3-fluorophenoxy)acetohydrazide Compound Summary . PubChem. [Link]

  • Safety Data Sheet for 3-(4-Fluorophenoxy)propionic acid . Angene Chemical. [Link]

  • Safety Data Sheet for 2-(2,4-Dichlorophenoxy)acetohydrazide . Angene Chemical. [Link]

  • Acetohydrazide Compound Summary . CAS Common Chemistry. [Link]

  • Evaluation of the interactions of hydrazide derivatives with acetic acid... . Scientific Reports. [Link]

  • Safety Data Sheet for 4-Fluorophenylacetonitrile . [Link]

  • Study the Toxicity and Anticancer Activity of Some New Derivatives of Mefenamic Acid . Egyptian Journal of Chemistry. [Link]

  • Toxicological Profile for Hydrazines . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.